molecular formula C15H12FIN2O3 B593817 Endosidin 2

Endosidin 2

Número de catálogo: B593817
Peso molecular: 414.17 g/mol
Clave InChI: UIADDCURKKFTFW-QGMBQPNBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Endosidin 2 (ES2) is a cell-permeable benzylidene-benzohydrazide that binds to the exocyst component of the 70 kDa (EXO70) subunit of the exocyst complex (Kd = 253 μM, EXO70A1). ES2 binding inhibits exocytosis and endosomal recycling in plant and mammalian cells. ES2 disrupts protein trafficking between the endosome and plasma membrane, which enhances trafficking to the vacuole for degradation. It also inhibits recycling of endocytosed transferrin to the plasma membrane in HeLa cells and can target multiple isoforms of mammalian EXO70, resulting in misregulation of exocytosis.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-fluoro-N-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FIN2O3/c1-22-13-6-9(5-12(17)14(13)20)8-18-19-15(21)10-3-2-4-11(16)7-10/h2-8,20H,1H3,(H,19,21)/b18-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIADDCURKKFTFW-QGMBQPNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)F)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)F)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FIN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Endosidin 2: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endosidin 2 (ES2) is a potent small molecule inhibitor of exocytosis, a fundamental cellular process responsible for the transport of molecules to the cell surface.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, cellular consequences, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this important research tool.

Core Mechanism of Action: Targeting the Exocyst Complex

This compound's primary mechanism of action is the direct inhibition of the exocyst complex, a highly conserved octameric protein complex that mediates the tethering of secretory vesicles to the plasma membrane immediately prior to fusion.[2][3][4] Specifically, ES2 targets the EXO70 subunit of this complex.[1][2]

Molecular Interaction:

This compound binds to the C-terminal domain of the EXO70 subunit.[5] This interaction disrupts the normal function of the exocyst complex, leading to a failure in the final stages of exocytosis.[6][7] By targeting EXO70, ES2 effectively inhibits the anchoring of vesicles to the plasma membrane, preventing the release of their contents to the extracellular space or their integration into the cell membrane.[5] An analog of ES2, ES2-14, has been shown to be more potent in inhibiting plant and fungal EXO70s.[4][8]

Cellular and Physiological Consequences of EXO70 Inhibition

The inhibition of the exocyst complex by this compound triggers a cascade of cellular events, impacting various physiological processes, particularly in plants.

2.1. Disruption of Protein Trafficking:

A primary consequence of ES2 treatment is the disruption of the trafficking of plasma membrane proteins. A notable example is the auxin transporter PIN2.[5]

  • Inhibition of Exocytosis and Endosomal Recycling: ES2 inhibits the delivery of PIN2 to the plasma membrane and impairs its recycling.[3][5][9]

  • Redirection to Vacuolar Degradation: Consequently, PIN2 accumulates in the cytoplasm and is redirected to the vacuole for degradation, leading to a significant reduction of its presence on the plasma membrane.[5][10] This effect is observed with other PIN proteins as well, including PIN3 and PIN4, but not SYT1.[5][6]

  • Altered Plasma Membrane Proteome: Broader proteomic studies have revealed that ES2 treatment significantly reduces the abundance of 145 plasma membrane proteins involved in diverse functions such as cell growth, cell wall biosynthesis, and hormone signaling.[9]

2.2. Impairment of Plant Growth and Development:

The disruption of exocytosis and protein trafficking has profound effects on plant growth and development.

  • Inhibition of Polarized Growth: ES2 treatment inhibits the polarized growth of cells, a process heavily reliant on targeted exocytosis for the delivery of new cell wall material.[6] In the moss Physcomitrium patens, this leads to cell rupture at the growing tips at high concentrations.[6][7]

  • Cytokinesis and Cell Plate Maturation: The exocyst complex is also involved in cytokinesis, specifically in cell plate maturation.[1] While direct studies on ES2's effect on cytokinesis are not detailed in the provided results, its targeting of the exocyst suggests a potential impact on this process.

2.3. Fungal Pathogenesis:

The exocyst complex is crucial for the growth and virulence of fungal pathogens. ES2 and its analog ES2-14 have been shown to inhibit the growth of fungi like Magnaporthe oryzae and Botrytis cinerea, reducing their ability to infect host plants.[4][8]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound.

Table 1: IC50 Values of this compound and its Analog in Plants

CompoundOrganismEffectIC50 (µM)Reference(s)
This compoundPhyscomitrium patensInhibition of Polarized Growth8.8 - 12.3[6]
This compoundArabidopsis thalianaInhibition of Growth32[6]
This compound-14Arabidopsis thalianaInhibition of Growth15[6]

Table 2: Effects of this compound on PIN2 Trafficking in Arabidopsis thaliana

TreatmentConcentration (µM)DurationObservationReference(s)
This compound402 hoursSignificant reduction of PIN2-GFP fluorescence on the plasma membrane and accumulation in late endosomes/pre-vacuolar compartments.[5][10]
This compound501.5 - 3 hoursFormation of abnormal PIN2, PIN3, and PIN4 aggregates (ES2As) in the cytoplasm and accelerated PIN2 endocytosis.[5][10]
This compound-14202 hoursFew PVCs containing PIN2:GFP.[4]
This compound-14402 hoursPIN2:GFP localized to intracellular compartments containing the PVC marker RFP:ARA7.[4]

Experimental Protocols

4.1. Visualization of PIN2 Protein Localization in Arabidopsis Root Epidermal Cells

This protocol is widely used to assess the effect of this compound on protein trafficking.

  • Plant Material: Arabidopsis thaliana seedlings expressing a fluorescently tagged PIN2 protein (e.g., PIN2-GFP).

  • Treatment: Seedlings are treated with a specific concentration of this compound (e.g., 40 µM) or a DMSO control for a defined period (e.g., 2 hours).[10]

  • Microscopy: The localization of the fluorescently tagged PIN2 protein in the root epidermal cells is visualized using a confocal microscope.

  • Analysis: The fluorescence intensity at the plasma membrane and in intracellular compartments is quantified to determine the effect of the treatment. For BFA co-treatment experiments, seedlings are pre-treated with Brefeldin A (BFA) to induce the formation of BFA bodies, followed by a washout and recovery in the presence of ES2 to assess the inhibition of exocytic recovery.[4]

4.2. Plant Growth Inhibition Assay

This assay quantifies the effect of this compound on overall plant growth.

  • Growth Medium: Arabidopsis thaliana seeds are germinated and grown on a sterile growth medium.

  • Treatment: The growth medium is supplemented with various concentrations of this compound or a DMSO control.[4]

  • Growth Measurement: After a specific growth period (e.g., 10 days), parameters such as root length or overall plant area are measured.[4]

  • Data Analysis: The data is used to calculate the IC50 value, which represents the concentration of the inhibitor required to cause a 50% reduction in growth.

Visualizing the Mechanism and Workflows

5.1. Signaling Pathway of this compound Action

Endosidin2_Mechanism cluster_cell Cellular Environment ES2 This compound Exocyst Exocyst Complex (with EXO70 subunit) ES2->Exocyst Binds to & Inhibits EXO70 subunit Endocytosis Endocytosis & Recycling ES2->Endocytosis Impairs Recycling PM Plasma Membrane Exocyst->PM Docking Fusion Vesicle Fusion & Exocytosis Exocyst->Fusion Inhibition Vesicle Secretory Vesicle (e.g., carrying PIN2) Vesicle->Exocyst Tethering Vesicle->Fusion Normal Exocytosis Vacuole Vacuole Vesicle->Vacuole Rerouted for Degradation PM->Endocytosis Normal Trafficking Endocytosis->PM

Caption: this compound inhibits the EXO70 subunit of the exocyst complex, blocking exocytosis.

5.2. Experimental Workflow for Studying this compound Effects

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Plant Transgenic Plant (e.g., PIN2-GFP Arabidopsis) Treatment Treat seedlings with ES2 (or DMSO control) Plant->Treatment ES2_Sol Prepare this compound Stock Solution ES2_Sol->Treatment Microscopy Confocal Microscopy of Root Epidermal Cells Treatment->Microscopy Quantification Quantify Fluorescence (Plasma Membrane vs. Cytoplasm) Microscopy->Quantification Data Data Analysis & Comparison Quantification->Data

Caption: Workflow for analyzing this compound's effect on protein localization.

References

Endosidin 2 Target Identification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and characterization of the molecular target for Endosidin 2 (ES2), a small molecule inhibitor of membrane trafficking. It details the experimental evidence establishing the EXO70 subunit of the exocyst complex as the direct target, summarizes key quantitative data, outlines experimental methodologies, and illustrates the relevant biological pathways.

Executive Summary

This compound (ES2) is a cell-permeable benzylidene-benzohydrazide that selectively inhibits exocytosis.[1] Through a combination of chemical genetics, biochemical assays, and proteomics, the direct cellular target of ES2 has been identified as the EXO70 subunit of the octameric exocyst complex.[2][3][4] The exocyst complex is a crucial mediator of the final stage of exocytosis, tethering secretory vesicles to the plasma membrane prior to fusion.[2][4] ES2 binds to EXO70, disrupting the complex's function, which leads to the inhibition of exocytosis, altered endosomal recycling, and redirection of membrane proteins, such as auxin transporters, toward vacuolar degradation.[3][5] This inhibitory action has been observed in both plant and mammalian cells, highlighting the conserved nature of the target and making ES2 a valuable tool for studying membrane trafficking dynamics.[3][4]

Primary Target: EXO70 of the Exocyst Complex

The principal target of this compound is EXO70, a key component of the exocyst tethering complex.[2][6] In Arabidopsis thaliana, ES2 specifically interacts with the EXO70A1 isoform.[2][7] This interaction disrupts the localization and function of the entire exocyst complex, thereby inhibiting the tethering of post-Golgi vesicles to the plasma membrane.[5][8] The functional consequences include the inhibition of polarized growth in plant cells and the disruption of protein recycling to the cell surface.[7][9] Studies have shown that ES2 treatment leads to the cytoplasmic aggregation of plasma membrane proteins like PIN2 and reduces their abundance at the cell surface.[5][8][10][11]

Quantitative Data Summary

The interaction between this compound and its target, EXO70A1, has been quantified using multiple biophysical techniques. The data from these experiments confirm a direct, albeit low-micromolar, binding affinity.

ParameterMethodValue (μM)Organism/SystemReference
Dissociation Constant (Kd) Microscale Thermophoresis (MST)253 ± 63.6A. thaliana EXO70A1[1][4]
Dissociation Constant (Kd) Saturation Transfer Difference NMR (STD-NMR)400 ± 170A. thaliana EXO70A1[4]
IC50 (Root Growth Inhibition) Dose-Response Assay8.8 - 12.3P. patens[9]
Effective Concentration (PIN2 Trafficking) Confocal Microscopy40 - 50A. thaliana[5][7][10]

Mechanism of Action and Signaling Pathway

ES2 exerts its inhibitory effect by directly binding to the EXO70 subunit, which is essential for the proper assembly and localization of the exocyst complex at the plasma membrane. This disruption prevents the tethering of secretory vesicles, effectively blocking the final step of exocytosis. This leads to an accumulation of vesicles and mis-trafficking of cargo proteins.

ES2_Mechanism cluster_0 Cytoplasm cluster_1 Plasma Membrane ES2 This compound EXO70 EXO70 ES2->EXO70 Binds & Inhibits Exocyst Exocyst Complex (Inactive) EXO70->Exocyst Prevents Assembly Fusion Vesicle Fusion (Exocytosis) Vesicle Secretory Vesicle Vesicle->Fusion Tethering Blocked MembraneNode

Diagram 1: this compound inhibits exocytosis by targeting EXO70.

Key Experimental Methodologies

The identification of EXO70 as the target of ES2 was accomplished through several key experimental approaches. A generalized workflow for target identification using affinity-based methods is depicted below.

Target_ID_Workflow start Synthesize Active Biotinylated ES2 (e.g., Bio-688) incubation Incubate Lysate with Biotin-ES2 start->incubation lysate Prepare Plant/Cell Lysate lysate->incubation pulldown Affinity Pulldown (Streptavidin Beads) incubation->pulldown wash Wash to Remove Non-specific Binders pulldown->wash elute Elute Bound Proteins wash->elute ms Protein Identification (LC-MS/MS) elute->ms validation Target Validation (DARTS, MST, NMR) ms->validation

Diagram 2: Workflow for affinity-based target identification of ES2.
Drug Affinity Responsive Target Stability (DARTS)

The DARTS assay was a crucial validation experiment demonstrating a direct interaction between ES2 and EXO70A1.[2] This method leverages the principle that small molecule binding can stabilize a target protein, making it less susceptible to proteolytic degradation.

Protocol:

  • Protein Extraction: Total protein is extracted from Arabidopsis thaliana seedlings into M-PER buffer supplemented with protease inhibitors.

  • Drug Incubation: Aliquots of the protein lysate are incubated with either ES2 (e.g., 40 µM final concentration) or a DMSO vehicle control for 1 hour at room temperature.

  • Protease Digestion: A protease, such as pronase, is added to the lysates in a serial dilution (e.g., 1:3000 to 1:10000) and incubated for 15-20 minutes at room temperature to allow for digestion.

  • Reaction Quenching: The digestion is immediately stopped by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

  • Western Blot Analysis: The digested samples are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for the putative target (anti-EXO70A1) and a non-target control protein (e.g., anti-actin).

  • Data Analysis: The band intensities are quantified. A significant increase in the band intensity for EXO70A1 in the ES2-treated samples compared to the DMSO control indicates that ES2 binding protected the protein from degradation.[2]

Microscale Thermophoresis (MST)

MST was used to obtain a quantitative measure of the binding affinity between ES2 and purified EXO70A1 protein.[4]

Protocol:

  • Protein Labeling: Purified recombinant EXO70A1 protein is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester dye).

  • Serial Dilution: A serial dilution of the non-labeled ligand (ES2) is prepared in a suitable assay buffer.

  • Incubation: A constant concentration of the labeled EXO70A1 is mixed with each dilution of ES2 and incubated briefly to allow binding to reach equilibrium.

  • Capillary Loading: The samples are loaded into hydrophilic glass capillaries.

  • MST Measurement: The capillaries are placed in an MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled protein along this gradient is monitored. The change in thermophoretic movement upon ligand binding is measured.

  • Data Analysis: The change in fluorescence is plotted against the logarithm of the ligand concentration. The resulting binding curve is fitted to a suitable model to derive the dissociation constant (Kd).[4]

Saturation Transfer Difference (STD) NMR

STD-NMR is another biophysical technique used to confirm the binding and determine the binding affinity of ES2 to EXO70A1.[2]

Protocol:

  • Sample Preparation: Samples containing a fixed concentration of purified EXO70A1 protein and varying concentrations of ES2 are prepared in a deuterated buffer.

  • NMR Data Acquisition: 1D proton NMR spectra are acquired. In the STD experiment, selective saturation is applied to protein resonances that are far from the ligand signals.

  • Saturation Transfer: If the ligand (ES2) binds to the protein, this saturation will be transferred from the protein to the bound ligand via spin diffusion. When the ligand dissociates, it carries this saturation information with it.

  • Difference Spectrum: A difference spectrum is calculated by subtracting the spectrum with on-resonance protein saturation from a reference spectrum with off-resonance saturation. Only signals from protons of the ligand that were in close contact with the protein will appear in the STD spectrum.

  • Affinity Calculation: By titrating the protein with different concentrations of the ligand and measuring the STD amplification factors, a binding isotherm can be constructed, from which the Kd can be calculated.[4]

References

The Role of Endosidin 2 in Elucidating Vesicle Sorting Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides an in-depth overview of Endosidin 2 (ES2), a potent inhibitor of exocytosis, and its application in studying vesicle sorting and trafficking pathways in eukaryotic cells, with a particular focus on plant systems.

Introduction to this compound

This compound (ES2) is a small, cell-permeable molecule that has emerged as a valuable chemical tool for the study of vesicle trafficking. It acts as a specific inhibitor of the exocyst complex, a highly conserved octameric protein complex that mediates the final stages of exocytosis by tethering secretory vesicles to the plasma membrane.[1][2][3] ES2 achieves this by directly binding to the EXO70 subunit of the exocyst complex.[1][4] This targeted inhibition allows for the acute and reversible disruption of exocytosis, providing a powerful alternative to genetic approaches that can be limited by lethality or pleiotropic effects.[1][2] The utility of ES2 extends to both plant and mammalian systems, highlighting the conserved nature of the exocyst complex and its inhibition by this molecule.[1][4]

Mechanism of Action: Targeting the Exocyst Complex

The primary molecular target of this compound is the EXO70 subunit of the exocyst complex.[1][4] By binding to EXO70, ES2 disrupts the integrity and function of the entire exocyst complex, thereby inhibiting the tethering of post-Golgi secretory vesicles to the plasma membrane. This leads to a blockage in the secretion of newly synthesized proteins and lipids to the cell surface.

The consequences of exocyst inhibition by ES2 are manifold and provide insights into the dynamics of vesicle sorting:

  • Inhibition of Exocytosis: The most direct effect of ES2 is the inhibition of exocytosis, leading to the intracellular accumulation of cargo destined for the plasma membrane.[1][3]

  • Redirection of Cargo: In plant cells, ES2 treatment has been shown to redirect the trafficking of certain plasma membrane proteins, such as the auxin efflux carrier PIN-FORMED 2 (PIN2), to the vacuole for degradation.[5][6] This suggests a close interplay between the secretory and endocytic-vacuolar pathways.

  • Impact on Endosomal Recycling: ES2 has also been observed to interfere with the recycling of proteins from endosomes back to the plasma membrane.[1]

Quantitative Data on this compound Effects

The following tables summarize the quantitative effects of this compound on various cellular processes as reported in the literature.

Table 1: Effect of this compound on Arabidopsis thaliana Root Growth

ES2 Concentration (µM)Root Length Inhibition (%)Reference
15Modest[7]
25Modest[7]
40Significant[1]

Table 2: Effect of this compound on PIN2-GFP Localization in Arabidopsis thaliana Root Epidermal Cells

TreatmentObservationReference
40 µM ES2 for 2 hoursReduced plasma membrane localization and accumulation in intracellular compartments.[5][5]
50 µM ES2 for 1.5-3 hoursFormation of abnormal aggregates (ES2As) in the cytoplasm and redirection to the vacuole.[8]
20 µM ES2-14 (ES2 analog) for 2 hoursSignificant reduction in plasma membrane fluorescence intensity.[5]

Table 3: Effect of this compound on Plasma Membrane Proteome of Arabidopsis thaliana Roots

TreatmentNumber of Proteins with Significantly Reduced AbundanceReference
40 µM ES2 for 2 hours145[9]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study vesicle sorting.

Arabidopsis thaliana Seedling Growth Inhibition Assay

Objective: To quantify the dose-dependent effect of this compound on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 wild type, PIN2-GFP transgenic line)

  • Murashige and Skoog (MS) medium including vitamins, 1% (w/v) sucrose, and 0.8% (w/v) agar (B569324)

  • This compound (ES2) stock solution in DMSO

  • DMSO (vehicle control)

  • Petri plates

  • Growth chamber (23°C, continuous light)

Procedure:

  • Prepare MS agar plates containing a range of ES2 concentrations (e.g., 0, 10, 20, 40, 50 µM). Include a DMSO control plate with a final DMSO concentration matching the highest ES2 concentration plate.

  • Surface-sterilize Arabidopsis seeds.

  • Aseptically sow the seeds in a line on the surface of the prepared MS plates.

  • Seal the plates and place them vertically in a growth chamber at 23°C under continuous light.

  • After 7 days, photograph the plates.

  • Measure the primary root length of individual seedlings using image analysis software (e.g., ImageJ).

  • Calculate the average root length and standard deviation for each treatment.

  • Plot the root length as a function of ES2 concentration to determine the dose-response curve and calculate the IC50 value.

Quantification of PIN2-GFP Localization in Arabidopsis Roots

Objective: To visualize and quantify the effect of this compound on the subcellular localization of PIN2-GFP.

Materials:

  • Arabidopsis thaliana seedlings expressing PIN2-GFP

  • Liquid MS medium with 1% (w/v) sucrose

  • This compound (ES2) stock solution in DMSO

  • DMSO (vehicle control)

  • Confocal laser scanning microscope

  • Microscope slides and coverslips

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Grow PIN2-GFP seedlings vertically on MS agar plates for 5-7 days.

  • Prepare liquid MS medium containing the desired concentration of ES2 (e.g., 40 µM) and a corresponding DMSO control.

  • Carefully transfer the seedlings into the liquid medium and incubate for the desired time (e.g., 2 hours).

  • Mount the roots in the respective treatment solution on a microscope slide.

  • Image the root epidermal cells in the meristematic and elongation zones using a confocal microscope. Use consistent laser power and detector settings for all samples.

  • To quantify plasma membrane versus intracellular fluorescence, draw a region of interest (ROI) along the plasma membrane and within the cytoplasm of multiple cells for each treatment.

  • Measure the mean fluorescence intensity in each ROI using image analysis software.

  • Calculate the ratio of plasma membrane to intracellular fluorescence for each cell and compare the averages between treatments. Statistical analysis (e.g., t-test) should be performed to determine significance.

Plasma Membrane Protein Enrichment for Proteomic Analysis

Objective: To isolate plasma membrane proteins from Arabidopsis roots treated with this compound for subsequent proteomic analysis.

Materials:

  • Arabidopsis thaliana seedlings (e.g., expressing a plasma membrane marker like PIP2A-GFP)

  • Liquid MS medium with 1% (w/v) sucrose

  • This compound (ES2) stock solution in DMSO

  • DMSO (vehicle control)

  • Plasma membrane enrichment buffer

  • Differential centrifugation equipment

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Grow Arabidopsis seedlings in liquid culture or on agar plates.

  • Treat 6-day-old seedlings with 40 µM ES2 or 0.5% DMSO in liquid MS medium for 2 hours.[10]

  • Excise the roots and immediately transfer them to ice-cold plasma membrane enrichment buffer.

  • Homogenize the root tissue and perform differential centrifugation to obtain a microsomal fraction.

  • Further enrich for plasma membrane vesicles using a two-phase partitioning system or detergent-based methods (e.g., with Brij-58).[11][12]

  • Quantify the protein concentration of the enriched plasma membrane fraction.

  • The samples are now ready for downstream proteomic analysis, such as protein digestion, peptide labeling, and mass spectrometry.

Brefeldin A (BFA) Washout Assay

Objective: To assess the effect of this compound on the recycling of endocytosed proteins back to the plasma membrane.

Materials:

  • Arabidopsis thaliana seedlings expressing a recyclable plasma membrane protein-GFP fusion (e.g., PIN2-GFP)

  • Liquid MS medium

  • Brefeldin A (BFA) stock solution

  • This compound (ES2) stock solution in DMSO

  • DMSO (vehicle control)

  • Confocal laser scanning microscope

Procedure:

  • Grow seedlings as described in protocol 4.2.

  • Pre-treat the seedlings with BFA (e.g., 40 µM) in liquid MS medium for 60-120 minutes to induce the formation of "BFA bodies," which are aggregates of endocytosed vesicles and Golgi remnants.[5]

  • Wash out the BFA by transferring the seedlings to fresh liquid MS medium.

  • Divide the seedlings into two groups: one recovering in liquid MS with ES2 (e.g., 40 µM) and the other in liquid MS with DMSO.

  • Image the root cells at different time points during the recovery period (e.g., 0, 30, 60, 90 minutes) using a confocal microscope.

  • Quantify the disappearance of BFA bodies and the recovery of the GFP signal at the plasma membrane over time. A delay in the disappearance of BFA bodies in the ES2-treated sample indicates an inhibition of endosomal recycling.[1]

Transmission Electron Microscopy (TEM) of ES2-Treated Arabidopsis Roots

Objective: To visualize the ultrastructural effects of this compound on cellular organelles, particularly the Golgi apparatus and vesicle formation.

Materials:

  • Arabidopsis thaliana seedlings

  • Liquid MS medium

  • This compound (ES2) stock solution in DMSO

  • DMSO (vehicle control)

  • Fixatives (e.g., glutaraldehyde (B144438), paraformaldehyde, osmium tetroxide)

  • Dehydration series (ethanol or acetone)

  • Embedding resin (e.g., Spurr's resin)

  • Ultramicrotome

  • Transmission Electron Microscope (TEM)

Procedure:

  • Treat Arabidopsis seedlings with ES2 (e.g., 50 µM) or DMSO for a specified time (e.g., 1-3 hours).

  • Excise root tips and immediately fix them in a solution containing glutaraldehyde and paraformaldehyde.[13]

  • Post-fix the samples in osmium tetroxide.[13]

  • Dehydrate the samples through a graded series of ethanol (B145695) or acetone.[13]

  • Infiltrate the samples with embedding resin and polymerize.[13]

  • Cut ultrathin sections (60-90 nm) using an ultramicrotome.

  • Stain the sections with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate).

  • Examine the sections using a TEM to observe the ultrastructure of the Golgi apparatus, vesicles, and other organelles.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Mechanism of this compound action on the exocyst complex.

PIN2_Trafficking_ES2 cluster_0 Normal PIN2 Trafficking cluster_1 PIN2 Trafficking with this compound Golgi Golgi Apparatus SecretoryVesicle_PIN2 Secretory Vesicle (with PIN2) Golgi->SecretoryVesicle_PIN2 Exocytosis PM_PIN2 Plasma Membrane (Polar PIN2 localization) SecretoryVesicle_PIN2->PM_PIN2 BlockedExocytosis Blocked Exocytosis SecretoryVesicle_PIN2->BlockedExocytosis Endosome Endosome PM_PIN2->Endosome Endocytosis AcceleratedEndocytosis Accelerated Endocytosis PM_PIN2->AcceleratedEndocytosis Endosome->PM_PIN2 Recycling ES2 This compound ES2->BlockedExocytosis ES2->AcceleratedEndocytosis Vacuole Vacuole (Degradation) AcceleratedEndocytosis->Vacuole Trafficking to

Caption: Effect of this compound on PIN2 trafficking pathway.

Experimental_Workflow_ES2 start Start: Arabidopsis Seedlings treatment Treatment: - this compound (ES2) - DMSO (Control) start->treatment phenotyping Phenotypic Analysis: - Root Growth Assay - Confocal Microscopy (PIN2-GFP) - BFA Washout Assay treatment->phenotyping proteomics Biochemical Analysis: - Plasma Membrane Enrichment - Proteomics (LC-MS/MS) treatment->proteomics em Ultrastructural Analysis: - Transmission Electron Microscopy (TEM) treatment->em data_analysis Data Analysis & Interpretation phenotyping->data_analysis proteomics->data_analysis em->data_analysis conclusion Conclusion: Elucidation of Vesicle Sorting Mechanisms data_analysis->conclusion

Caption: Experimental workflow for studying this compound effects.

References

Endosidin 2: A Technical Guide for Plant Cell Biology Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endosidin 2 (ES2) has emerged as a valuable chemical tool for the specific and reversible inhibition of exocytosis in plant cells. By targeting the EXO70 subunit of the exocyst complex, ES2 provides a means to dissect the intricate processes of vesicle trafficking, cell polarity, and morphogenesis. This technical guide offers an in-depth overview of this compound, including its mechanism of action, quantitative effects on plant cellular processes, and detailed protocols for its application in research. Furthermore, it explores the signaling pathways affected by ES2 and provides visualizations to facilitate a deeper understanding of its cellular impact.

Introduction

Exocytosis, the process by which cells direct the contents of secretory vesicles out of the cell membrane, is fundamental to plant growth, development, and environmental responses. It is responsible for the delivery of proteins, lipids, and cell wall components to the plasma membrane and extracellular space.[1] The exocyst, an octameric protein complex, plays a crucial role in the final stages of exocytosis by tethering secretory vesicles to the plasma membrane prior to fusion.[2]

This compound (ES2) is a small molecule that specifically targets the EXO70 subunit of the exocyst complex.[2] This interaction inhibits the tethering of vesicles, thereby blocking exocytosis.[2] The cell-permeable nature and dose-dependent activity of ES2 make it a powerful tool to study exocytosis-dependent processes, overcoming the limitations of genetic approaches that can be hampered by lethality or redundancy.[3][4] This guide provides a comprehensive resource for researchers utilizing ES2 in their studies of plant cell biology.

Mechanism of Action

This compound functions as a selective inhibitor of the exocyst complex by directly binding to the EXO70 subunit.[2][3] This binding event disrupts the normal function of the exocyst in tethering secretory vesicles to the plasma membrane, leading to the inhibition of exocytosis.[2][3] Consequently, cargo proteins destined for the plasma membrane, such as the auxin transporter PIN2, are diverted to the vacuole for degradation.[3][5]

The interaction between ES2 and EXO70 has been characterized through various biochemical assays, which confirm a direct binding with micromolar affinity.[1] While ES2's primary target is EXO70, its inhibitory effect on exocytosis has downstream consequences on various cellular processes that rely on the proper delivery of materials to the cell surface, including cell growth, polarity, and signaling.

Signaling Pathway

The inhibitory action of this compound on the EXO70 subunit of the exocyst complex directly perturbs the final steps of the secretory pathway. This interference has cascading effects on cellular processes reliant on exocytosis. The following diagram illustrates the signaling pathway affected by this compound.

cluster_0 Secretory Pathway cluster_1 This compound Action cluster_2 Cellular Response Golgi Golgi Apparatus Vesicle Secretory Vesicle Golgi->Vesicle Vesicle Budding Exocyst Exocyst Complex (with EXO70) Vesicle->Exocyst Transport & Tethering Actin Actin Cytoskeleton Vesicle->Actin Transport along filaments PM Plasma Membrane Exocyst->PM Docking Inhibited_Exocytosis Inhibited Exocytosis Exocytosis Exocytosis ES2 This compound ES2->Exocyst Inhibits EXO70 Altered_Trafficking Altered Protein Trafficking (e.g., PIN2 to vacuole) Inhibited_Exocytosis->Altered_Trafficking Reduced_Growth Reduced Polarized Growth Inhibited_Exocytosis->Reduced_Growth

Caption: this compound inhibits the EXO70 subunit of the exocyst complex.

Quantitative Data

The effects of this compound and its more potent analog, this compound-14, have been quantified in various studies. The following tables summarize key quantitative data on their impact on plant growth and cellular trafficking.

Table 1: Effect of this compound and this compound-14 on Arabidopsis PIN2-GFP Trafficking

CompoundConcentration (µM)Treatment Time (h)Effect on PM-localized PIN2:GFP FluorescenceNumber of PIN2:GFP-containing PVCs (per cell)Size of PIN2:GFP-labeled PVCs (Feret diameter, µm)Reference
DMSO (Control)-2No significant change--[1]
This compound202Not significantly reduced--[1]
This compound402Significantly reducedIncreased1.08 ± 0.47[1]
This compound-14202Significantly reducedIncreased1.01 ± 0.37[1]
This compound-14402Further reducedFurther Increased1.15 ± 0.54[1]

Table 2: Inhibitory Concentrations (IC50) of this compound on Physcomitrium patens Growth

ParameterIC50 (µM)95% Confidence Interval (µM)Reference
Average Area8.84.0 - 19.9[6]
Solidity12.39.2 - 22.1[6]

Table 3: Binding Affinity of this compound for Arabidopsis thaliana EXO70A1

AssayDissociation Constant (Kd) (µM)Reference
Saturation Transfer Difference-Nuclear Magnetic Resonance (STD-NMR)400 ± 170[1]
Microscale Thermophoresis (MST)253 ± 63.5[1]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study plant cell biology.

Arabidopsis Root Growth Assay

This protocol is used to assess the dose-dependent effect of this compound on root elongation.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 or a line expressing a fluorescently tagged protein like PIN2-GFP)

  • Half-strength Murashige and Skoog (½ MS) medium with vitamins, 1% (w/v) sucrose, and 0.8% (w/v) agar (B569324)

  • This compound (ES2) stock solution in DMSO

  • Sterile petri plates

  • Growth chamber

Procedure:

  • Surface sterilize Arabidopsis seeds.

  • Prepare ½ MS agar plates supplemented with various concentrations of ES2 (e.g., 0, 15, 20, 25, 40 µM). Include a DMSO control plate with a concentration of DMSO equivalent to the highest ES2 concentration used.

  • Sow the sterilized seeds on the plates.

  • Place the plates vertically in a growth chamber under continuous light (e.g., 130 µmol m⁻² s⁻¹) at 23°C.[7]

  • After 7 days, photograph the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

  • Perform statistical analysis to determine the effect of different ES2 concentrations on root growth.

Visualization of Vesicle Trafficking using PIN2-GFP

This protocol allows for the real-time visualization of the effect of this compound on the trafficking of the auxin transporter PIN2.

Materials:

  • Arabidopsis thaliana seedlings expressing PIN2::PIN2-GFP

  • Liquid ½ MS medium with 1% (w/v) sucrose

  • This compound (ES2) stock solution in DMSO

  • Brefeldin A (BFA) stock solution in DMSO (for BFA washout experiments)

  • Confocal laser scanning microscope

Procedure: A. Direct ES2 Treatment:

  • Grow PIN2::PIN2-GFP seedlings for 5-7 days on ½ MS agar plates.

  • Mount a seedling in a chamber with liquid ½ MS medium.

  • Acquire initial images of PIN2-GFP localization in root epidermal cells.

  • Add ES2 to the liquid medium to the desired final concentration (e.g., 40 µM). Add an equivalent amount of DMSO for the control.

  • Acquire time-lapse images at regular intervals (e.g., every 5-10 minutes) for up to 2 hours to observe the internalization of PIN2-GFP from the plasma membrane and its accumulation in intracellular compartments.[1]

B. BFA Washout Assay:

  • Pre-treat 7-day-old PIN2::PIN2-GFP seedlings with 40 µM BFA in liquid ½ MS medium for 60 minutes to induce the formation of BFA bodies.[1]

  • Wash out the BFA by transferring the seedlings to fresh liquid ½ MS medium.

  • Immediately treat the seedlings with either 0.1% DMSO (control), 40 µM ES2, or 40 µM ES2-14.[1]

  • After 80 minutes of recovery, observe the localization of PIN2-GFP in root epidermal cells using a confocal microscope. Reduced recovery of PIN2-GFP to the plasma membrane in ES2-treated samples indicates inhibition of exocytic trafficking.[1]

Biochemical Binding Assays

A. Drug Affinity Responsive Target Stability (DARTS) Assay:

This assay is used to confirm the direct interaction between this compound and its target protein, EXO70.

Materials:

  • Purified EXO70A1 protein

  • Bovine Serum Albumin (BSA)

  • This compound (ES2) stock solution in DMSO

  • Pronase

  • SDS-PAGE gels

  • Western blot apparatus and reagents

  • Anti-EXO70A1 antibody

Procedure:

  • Incubate purified EXO70A1 protein with either ES2 (e.g., 400 µM) or DMSO (control) for 1 hour at room temperature.[1]

  • Aliquot the protein-compound mixture and treat with a serial dilution of pronase for 30 minutes at room temperature to induce protein degradation.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the protein fragments by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-EXO70A1 antibody to detect the amount of undigested EXO70A1.

  • A higher amount of intact EXO70A1 in the ES2-treated samples compared to the DMSO control at a given pronase concentration indicates that ES2 binding protects the protein from degradation, confirming a direct interaction.[1][8]

B. Saturation Transfer Difference-Nuclear Magnetic Resonance (STD-NMR):

This technique is used to determine the binding affinity (Kd) between this compound and EXO70.

Materials:

  • Purified EXO70A1 protein

  • This compound (ES2)

  • NMR spectrometer

Procedure:

  • Prepare a series of samples containing a constant concentration of EXO70A1 and varying concentrations of ES2.

  • Acquire STD-NMR spectra for each sample. The saturation time should be optimized based on the build-up curve (e.g., 2 seconds).[1]

  • Calculate the STD amplification factor as a function of the ES2 concentration.

  • Fit the data to a binding curve to determine the dissociation constant (Kd).[1]

Experimental and Logical Workflows

The following diagrams illustrate the workflows for a typical root growth assay and the logic of a BFA washout experiment to study exocytosis.

cluster_0 Root Growth Assay Workflow Start Start Step1 Prepare ½ MS plates with varying ES2 concentrations Start->Step1 Step2 Sow sterile Arabidopsis seeds Step1->Step2 Step3 Incubate vertically for 7 days Step2->Step3 Step4 Image plates and measure root length Step3->Step4 Step5 Analyze data and determine IC50 Step4->Step5 End End Step5->End

Caption: Workflow for an Arabidopsis root growth assay with this compound.

cluster_0 BFA Washout Experiment Logic Start Start: PIN2-GFP at Plasma Membrane Step1 Treat with BFA (60 min) Start->Step1 Result1 PIN2-GFP accumulates in BFA bodies Step1->Result1 Step2 Washout BFA and treat with: - DMSO (Control) - this compound Result1->Step2 Result2_Control Control: PIN2-GFP returns to Plasma Membrane (Exocytosis intact) Step2->Result2_Control Result2_ES2 This compound: PIN2-GFP remains in intracellular compartments (Exocytosis inhibited) Step2->Result2_ES2 Conclusion Conclusion: ES2 inhibits exocytic trafficking Result2_Control->Conclusion Result2_ES2->Conclusion

Caption: Logic of a BFA washout experiment to assess exocytosis inhibition.

Conclusion

This compound is a potent and specific inhibitor of the exocyst complex in plants, making it an indispensable tool for studying a wide range of cellular processes that depend on exocytosis. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize ES2 in their investigations. The quantitative data and visual representations of its mechanism and experimental application are intended to facilitate experimental design and data interpretation, ultimately advancing our understanding of the dynamic endomembrane system in plant cells.

References

An In-depth Technical Guide to the Chemical Properties and Biological Activity of Endosidin 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endosidin 2 (ES2) is a cell-permeable small molecule that has emerged as a valuable tool for studying the intricate processes of exocytosis and endosomal recycling.[1][2] By specifically targeting a key component of the exocyst complex, ES2 offers a means to dissect the molecular machinery governing vesicle trafficking in both plant and mammalian cells.[1][2] This technical guide provides a comprehensive overview of the chemical properties of this compound, its mechanism of action, and detailed protocols for key experiments utilized in its characterization.

Physicochemical Properties

This compound is a benzylidene-benzohydrazide derivative with the following chemical properties.[3][4][5][6]

PropertyValueReference
Chemical Name 3-fluoro-benzoic acid, (2E)-2-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylene]hydrazide[3][5]
Synonyms ES2[3][5]
CAS Number 1839524-44-5[3][4][5][6][7]
Molecular Formula C₁₅H₁₂FIN₂O₃[3][4][5][6][7]
Molecular Weight 414.17 g/mol [3][4][5][6][7]
Appearance White to beige powder[4]
Purity ≥98% (HPLC)[4][5][6]
Solubility DMSO: ≥20 mg/mL, DMF: 30 mg/mL, Ethanol: 0.25 mg/mL[3][4][5]
Stability Stable for ≥ 4 years at -20°C. Displays good aqueous stability.[3][4]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[7]

Mechanism of Action

This compound functions as a selective inhibitor of the exocyst complex, a highly conserved octameric protein complex that mediates the tethering of secretory vesicles to the plasma membrane prior to fusion.[1][2][8] Specifically, ES2 targets the EXO70 subunit of this complex.[1][2][9]

The interaction between this compound and EXO70 disrupts the final stages of exocytosis, leading to a reduction in the delivery of proteins and lipids to the cell surface.[10][11][12] This inhibition of exocytosis consequently affects endosomal recycling pathways.[1][2] In plant cells, for instance, ES2 treatment leads to the accumulation of the auxin transporter PIN2 in intracellular compartments and enhances its trafficking to the vacuole for degradation, rather than being recycled to the plasma membrane.[9][13] Similarly, in mammalian cells, ES2 has been shown to inhibit the recycling of transferrin.[14][15]

cluster_0 Mechanism of Action cluster_1 Cellular Consequences Endosidin2 This compound EXO70 EXO70 Subunit Endosidin2->EXO70 Binds to VesicleTethering Vesicle Tethering Endosidin2->VesicleTethering Inhibits Exocyst Exocyst Complex EXO70->Exocyst Component of Exocyst->VesicleTethering Mediates Exocytosis Exocytosis VesicleTethering->Exocytosis Leads to EndosomalRecycling Endosomal Recycling Exocytosis->EndosomalRecycling Impacts VacuolarTrafficking Vacuolar Trafficking Exocytosis->VacuolarTrafficking Alters start Start protein_extract Prepare Protein Lysate start->protein_extract incubate_es2 Incubate with this compound or DMSO (Control) protein_extract->incubate_es2 add_protease Add Varying Concentrations of Protease incubate_es2->add_protease digest Allow Protease Digestion add_protease->digest stop_reaction Stop Reaction with SDS-PAGE Buffer digest->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page western_blot Western Blot sds_page->western_blot probe_antibodies Probe with Antibodies (anti-EXO70A1, anti-Actin) western_blot->probe_antibodies analyze Analyze Protein Protection probe_antibodies->analyze G cluster_ES2 This compound (ES2) cluster_EXO70 EXO70 Protein cluster_interaction Binding Interaction ES2_H1 H1 ES2_bound ES2 (Bound) ES2_H1->ES2_bound ES2_H2 H2 ES2_H2->ES2_bound ES2_H3 H3 ES2_H3->ES2_bound EXO70_binding_pocket Binding Pocket EXO70_bound EXO70 (Bound) EXO70_binding_pocket->EXO70_bound ES2_bound->EXO70_bound Proximity

References

Endosidin 2's Effect on Auxin Transporter PIN2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endosidin 2 (ES2) is a small molecule inhibitor that has emerged as a valuable tool for studying membrane trafficking in plant cells. Its primary target is the exocyst complex subunit EXO70, a key component of the machinery responsible for tethering vesicles to the plasma membrane for exocytosis. This guide provides an in-depth technical overview of the effects of this compound on the auxin efflux carrier PIN-FORMED 2 (PIN2), a crucial protein for polar auxin transport and root gravitropism. ES2 disrupts the delicate balance of PIN2 trafficking by accelerating its endocytosis, impeding its recycling to the plasma membrane, and ultimately redirecting it for vacuolar degradation. This leads to a significant reduction in PIN2 abundance at the plasma membrane and the formation of intracellular aggregates known as ES2 bodies. The following sections detail the quantitative effects of ES2 on PIN2, provide comprehensive experimental protocols for studying these effects, and illustrate the involved signaling pathways and experimental workflows.

Quantitative Effects of this compound on PIN2

The application of this compound to Arabidopsis thaliana roots induces several measurable changes in the localization and trafficking of the PIN2 protein. These effects are dose- and time-dependent.

ParameterTreatmentObservationReference
PIN2-GFP Fluorescence at Plasma Membrane 40 µM ES2 for 2 hoursSignificant reduction in fluorescence intensity.[1][2][1][2]
20 µM ES2-14 for 2 hoursSignificant reduction in fluorescence intensity.[2][2]
50 µM ES2Time-dependent decrease in PM signal intensity.[3][4][3][4]
PIN2 Internalization 50 µM ES2Accelerated disappearance of the photoconverted red PIN2 population from the plasma membrane.[3][4][3][4]
PIN2 Secretion 50 µM ES2Inhibited recovery of the newly synthesized green PIN2 pool at the plasma membrane.[3][4][3][4]
Intracellular PIN2 Accumulation 50 µM ES2 for 1.5-3 hoursFormation of abnormal cytoplasmic aggregates (ES2As or ES2 bodies).[1][1]
40 µM ES2 for 2 hoursAccumulation of PIN2-GFP in ARA7/RabF2b-marked late endosomes/pre-vacuolar compartments.[1][2][1][2]
Vacuolar Targeting of PIN2 50 µM ES2Appearance of both newly synthesized (green) and endocytosed (red) PIN2-Dendra2 populations in vacuoles.[3][5][6][3][5][6]
Golgi Apparatus Morphology 50 µM ES2Golgi stacks acquire a cup-shape or circular form, surrounded by vesicles.[5][7][5][7]
Effect on other PIN proteins 50 µM ES2 for 1.5-3 hoursPIN3 and PIN4 also form cytoplasmic aggregates.[1][5][1][5]
Specificity of ES2 50 µM ES2Does not affect the localization of SYT1 protein.[1][5][1][5]
Reversibility of ES2 effect 50 µM ES2 for 2 hours, followed by washoutPIN2 containing aggregates disappear within an hour, and plasma membrane signal intensity increases.[6][6]

Experimental Protocols

Analysis of PIN2 Trafficking using Photoconvertible Dendra2 Tag

This protocol allows for the simultaneous visualization of newly synthesized and endocytosed pools of PIN2.

Materials:

  • Arabidopsis thaliana seedlings expressing PIN2-Dendra2.

  • Agar (B569324) plates with appropriate growth medium.

  • This compound (ES2) stock solution (e.g., 50 mM in DMSO).

  • Confocal laser scanning microscope with 488 nm and 561 nm lasers, and a 405 nm laser for photoconversion.

Methodology:

  • Grow PIN2-Dendra2 seedlings vertically on agar plates for 5-7 days.

  • Mount a seedling in a chamber with liquid growth medium.

  • Image the root epidermal cells in the green (pre-conversion) and red channels to establish a baseline.

  • Select a region of interest (ROI) at the plasma membrane of epidermal cells.

  • Photoconvert the Dendra2 protein in the ROI from a green to a red fluorescent state using a 405 nm laser.

  • Immediately after conversion, acquire images in both green and red channels.

  • Add ES2 to the medium to a final concentration of 50 µM.

  • Acquire time-lapse images in both channels at regular intervals (e.g., every 15-30 minutes) for up to 3 hours.

  • Analysis:

    • Quantify the fluorescence intensity of the red signal at the plasma membrane over time to measure the rate of endocytosis.

    • Quantify the fluorescence intensity of the green signal at the plasma membrane over time to measure the rate of delivery of newly synthesized PIN2.

    • Observe the localization of both green and red signals in intracellular compartments (ES2As and vacuoles).

Co-localization with Endocytic Tracer FM4-64

This protocol helps to determine if the ES2-induced PIN2 aggregates are of endocytic origin.

Materials:

  • Arabidopsis thaliana seedlings expressing PIN2-GFP.

  • FM4-64 stock solution (e.g., 2 mM in water).

  • This compound (ES2) stock solution.

  • Cycloheximide (B1669411) (optional, to inhibit protein synthesis).

  • Confocal microscope.

Methodology:

  • Prepare a working solution containing 50 µM ES2 and 2 µM FM4-64 in liquid growth medium.

  • (Optional) Pre-treat seedlings with 50 µM cycloheximide for 30 minutes to block the synthesis of new PIN2-GFP.

  • Mount a seedling and treat with the ES2 and FM4-64 solution.

  • Image the root epidermal cells at different time points (e.g., 30 minutes, 1.5 hours).

  • Observe the co-localization of the green PIN2-GFP signal and the red FM4-64 signal in the intracellular aggregates.

  • Analysis:

    • Use image analysis software to calculate a Pearson's correlation coefficient to quantify the degree of co-localization between the green and red channels within the ES2As.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action on PIN2 Trafficking

Endosidin2_Mechanism cluster_PM Plasma Membrane cluster_Cytoplasm Cytoplasm PIN2_PM PIN2 TGN_EE TGN / Early Endosome PIN2_PM->TGN_EE Endocytosis TGN_EE->PIN2_PM Recycling ES2_Bodies ES2 Bodies (Aggregates) TGN_EE->ES2_Bodies Aggregation Exocyst Exocyst Complex (contains EXO70) TGN_EE->Exocyst Exocytosis Pathway Vacuole Vacuole ES2_Bodies->Vacuole Degradation Golgi Golgi Golgi->TGN_EE Trafficking Exocyst->PIN2_PM Secretion Endosidin2 This compound Endosidin2->TGN_EE Accelerates Endocytosis Endosidin2->Golgi Distorts Morphology Endosidin2->Exocyst Inhibits New_PIN2 Newly Synthesized PIN2 New_PIN2->Golgi Synthesis

Caption: Mechanism of this compound action on PIN2 trafficking.

Experimental Workflow for Photoconversion Assay

Photoconversion_Workflow cluster_Analysis Data Analysis Start Start: PIN2-Dendra2 Seedling Pre_Image Pre-conversion Imaging (Green & Red Channels) Start->Pre_Image Convert Photoconvert ROI (405 nm Laser) Pre_Image->Convert Post_Image Post-conversion Imaging (Green & Red Channels) Convert->Post_Image Treatment Add this compound (50 µM) Post_Image->Treatment Time_Lapse Time-lapse Confocal Microscopy (up to 3 hours) Treatment->Time_Lapse Analyze_Endo Quantify Red PM Signal (Endocytosis Rate) Time_Lapse->Analyze_Endo Analyze_Exo Quantify Green PM Signal (Secretion Rate) Time_Lapse->Analyze_Exo Analyze_Loc Observe Intracellular Localization (ES2As, Vacuole) Time_Lapse->Analyze_Loc

Caption: Workflow for the PIN2-Dendra2 photoconversion experiment.

Conclusion

This compound serves as a potent inhibitor of exocytosis by targeting the EXO70 subunit of the exocyst complex. Its well-documented effects on the auxin transporter PIN2 make it an invaluable chemical tool for dissecting the complexities of protein trafficking in plants. By accelerating endocytosis and inhibiting the recycling of PIN2, ES2 effectively depletes this crucial transporter from the plasma membrane, leading to downstream physiological consequences. The provided data, protocols, and diagrams offer a comprehensive resource for researchers aiming to utilize this compound in their studies of membrane dynamics, auxin biology, and vesicle trafficking. The reversibility of ES2's effects further enhances its utility as a tool for temporal studies of these processes.

References

Investigating Polar Growth in Plants with Endosidin 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polarized cell growth is a fundamental process in plant development, essential for structures such as root hairs and pollen tubes. This process relies on the precise delivery of vesicles containing cell wall components and membrane proteins to specific sites on the plasma membrane. A key player in this intricate mechanism is the exocyst complex, an octameric protein complex responsible for tethering these vesicles prior to fusion. Endosidin 2 (ES2), a cell-permeable small molecule, has emerged as a powerful tool for studying exocytosis and polar growth by specifically targeting the EXO70 subunit of this complex. This technical guide provides an in-depth overview of the use of this compound in plant biology research, including its mechanism of action, experimental protocols, and quantitative effects on polar growth.

Introduction to this compound and Polar Growth

Polar growth is characterized by localized cell expansion at a single point, leading to the formation of tubular structures. This mode of growth is critical for plant nutrient uptake (root hairs) and reproduction (pollen tubes). The underlying cellular machinery involves a highly regulated process of vesicle trafficking, where vesicles derived from the Golgi apparatus are transported to and fuse with the apical plasma membrane, a process known as exocytosis.

The exocyst complex is a crucial component of this machinery, acting as a molecular tether that ensures vesicles dock at the correct location on the plasma membrane before the final fusion event mediated by SNARE proteins. The complex is composed of eight subunits: Sec3, Sec5, Sec6, Sec8, Sec10, Sec15, Exo70, and Exo84.

This compound (ES2) is an inhibitor of exocytosis that has been shown to directly bind to the EXO70 subunit of the exocyst complex.[1][2] By interfering with EXO70 function, ES2 disrupts the final stages of exocytosis, leading to a dose-dependent inhibition of polar growth.[1][3] This makes ES2 a valuable chemical tool to dissect the role of the exocyst complex in various plant developmental processes without the lethal effects often associated with genetic mutations in essential trafficking components.[1][4]

Mechanism of Action of this compound

This compound's primary mode of action is the inhibition of the exocyst complex through its interaction with the EXO70 subunit.[1][3] This interaction disrupts the tethering of post-Golgi vesicles to the plasma membrane, thereby inhibiting the secretion of materials necessary for cell wall expansion and the insertion of new membrane proteins.[2][3]

The inhibition of exocytosis by ES2 has been shown to affect the trafficking of several key proteins involved in plant development, including:

  • PIN-FORMED (PIN) proteins: ES2 disrupts the trafficking of auxin transporters like PIN2, PIN3, and PIN4, causing them to accumulate in intracellular agglomerations and reducing their presence at the plasma membrane.[1][3][5]

  • Brassinosteroid receptor (BRI1): The trafficking of this receptor to the plasma membrane is also inhibited by ES2 treatment.[3][6]

Interestingly, ES2 does not appear to affect all trafficking pathways equally. For instance, the function of SYT1, a synaptotagmin, remains unaffected by ES2 treatment.[1][4]

Quantitative Data on the Effects of this compound

The application of this compound results in measurable, dose-dependent effects on various aspects of plant growth and cellular dynamics.

Plant SpeciesTissue/Cell TypeParameter MeasuredES2 ConcentrationObserved EffectReference
Arabidopsis thalianaPollen TubesGermination16 µMInhibition of germination[3]
ElongationDose-dependentInhibition of elongation[3]
RootElongation40 µM (7 days)Reduced root elongation[3]
Root HairsNumber and LengthNot specifiedFewer and shorter root hairs[3]
Root Epidermal CellsPIN2-GFP at Plasma Membrane20 µM (2 h)No significant reduction[7]
40 µM (2 h)Significant reduction[3][7]
Root Epidermal CellsPIN2-GFP in Prevacuolar Compartments (PVCs)40 µM (2 h)Increased accumulation[7]
Physcomitrium patensProtonemataPolarized Growth (Area)IC50: 8.8 µMDose-dependent decrease in area[2][4]
Polarized Growth (Solidity)IC50: 12.3 µMDose-dependent increase in solidity (less branching)[4]
Tip-Growing CellsCell Integrity50 µMCell rupture near the tip[2]

An analog of ES2, named ES2-14, has been shown to be more potent in inhibiting plant growth and PIN2 trafficking.[7]

CompoundPlant SpeciesParameter MeasuredConcentrationObserved EffectReference
ES2-14Arabidopsis thalianaRoot Elongation10 µMSignificantly shorter roots compared to control[7]
ES2Arabidopsis thalianaRoot Elongation10 µMNo obvious difference in growth compared to control[7]
ES2-14Arabidopsis thalianaPIN2-GFP at Plasma Membrane20 µM (2 h)Significant reduction[7]
ES2Arabidopsis thalianaPIN2-GFP at Plasma Membrane20 µM (2 h)No significant reduction[7]

Experimental Protocols

General Stock Solution Preparation
  • Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. A common stock concentration is 10 mM.

  • Store the stock solution at -20°C for long-term storage.[4]

Arabidopsis thaliana Seedling Growth Assay
  • Prepare one-half strength Murashige and Skoog (MS) growth media containing 1% (w/v) sucrose (B13894) and the desired final concentration of ES2.

  • As a solvent control, prepare a separate batch of media with an equivalent amount of DMSO (e.g., 0.5%).[6][8]

  • Sterilize and sow Arabidopsis thaliana seeds on the prepared media plates.

  • Incubate the plates in a growth chamber under controlled conditions (e.g., continuous light at 23°C).[6]

  • Observe and quantify root growth phenotypes, such as primary root length and root hair development, after a set period (e.g., 7 days).[3]

Live-Cell Imaging of Protein Trafficking in Arabidopsis Roots
  • Grow Arabidopsis thaliana seedlings expressing a fluorescently tagged protein of interest (e.g., PIN2-GFP) for 5-7 days on standard growth media.

  • Prepare a liquid one-half strength MS medium containing the desired concentration of ES2 (e.g., 40 µM) or DMSO as a control.[6][8]

  • Transfer the seedlings to the liquid medium and incubate for the desired treatment time (e.g., 2 hours).[6][8]

  • Mount the seedlings on a microscope slide with a coverslip.

  • Image the fluorescent protein localization in root epidermal cells using a confocal microscope.[7]

Physcomitrium patens Polarized Growth Assay
  • Prepare PPNH4 media with varying concentrations of ES2 (e.g., 3.125 µM to 50 µM) and a DMSO control (0.1%).[4]

  • Transfer one-week-old P. patens protonemal tissue to the drug-treated media.

  • Grow the plants for an additional three days in a growth chamber.[4]

  • Image the plants and measure parameters such as area and solidity to quantify polarized growth.[4]

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Exocyst-Mediated Vesicle Tethering and its Inhibition by this compound

G cluster_0 Cellular Components cluster_1 Inhibitory Action Golgi Golgi Apparatus Vesicle Secretory Vesicle (with cargo: cell wall precursors, proteins) Golgi->Vesicle Vesicle Budding Exocyst Exocyst Complex (Sec3, Sec5, Sec6, Sec8, Sec10, Sec15, Exo84, EXO70) Vesicle->Exocyst Tethering PM Plasma Membrane Exocyst->PM Docking ES2 This compound ES2->Exocyst Inhibits EXO70 subunit

Caption: this compound inhibits the exocyst complex by targeting the EXO70 subunit.

Experimental Workflow for Investigating ES2 Effects on Protein Trafficking

G start Start: Arabidopsis seedlings expressing fluorescently-tagged protein treatment Treatment Incubation: - Liquid MS + this compound (e.g., 40 µM) - Liquid MS + DMSO (Control) start->treatment imaging Confocal Microscopy: Live-cell imaging of root epidermal cells treatment->imaging analysis Data Analysis: - Quantify fluorescence intensity at PM - Count intracellular accumulations imaging->analysis conclusion Conclusion: Determine the effect of ES2 on protein trafficking analysis->conclusion

Caption: Workflow for analyzing this compound's impact on protein localization.

Conclusion

This compound is an invaluable tool for the study of polar growth and exocytosis in plants. Its specific and dose-dependent inhibition of the exocyst complex allows for controlled experiments to elucidate the roles of vesicle trafficking in a variety of developmental processes. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their investigations of plant cell biology. Further research with ES2 and its analogs will continue to shed light on the intricate mechanisms governing plant growth and development.

References

Endosidin 2: A Technical Guide for Applications in Mammalian Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endosidin 2 (ES2) is a cell-permeable small molecule that acts as a potent and specific inhibitor of exocytosis by targeting the EXO70 subunit of the exocyst complex.[1][2][3] This octameric protein complex is a key mediator of the final stage of exocytosis, tethering secretory vesicles to the plasma membrane prior to their fusion. By binding to EXO70, this compound disrupts this critical tethering step, leading to the inhibition of vesicle fusion and the secretion of their contents.[3][4] This targeted mechanism of action makes this compound an invaluable tool for dissecting a wide array of cellular processes that are dependent on exocytosis.

This technical guide provides an in-depth overview of the applications of this compound in mammalian cell research. It includes a summary of its effects on various cell lines, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways.

Data Presentation

Quantitative Effects of this compound on Mammalian Cells

The following table summarizes the observed quantitative effects of this compound in various mammalian cell lines. It is important to note that the optimal concentration of this compound can vary depending on the cell type and the specific biological process being investigated.

Cell LineApplication/AssayConcentrationObserved EffectCitation
PC12 Neurite Outgrowth2.5 µM and 5 µMRescued the inhibitory effect of LRRK2 G2019S on neurite outgrowth.[1]
PC12 Cell Viability (MTS Assay)2.5 µM and 5 µMNo significant toxicity observed after 48 hours of treatment.[1]
PC12 Cell Viability (MTS Assay)15 µM and 40 µMSignificant cell toxicity observed after 48 hours of treatment.[1]
HeLa Transferrin RecyclingNot specifiedInhibition of recycling of endocytosed transferrin to the plasma membrane.[2]
HeLa EXO70 LocalizationNot specifiedDisrupted the proper plasma membrane localization of EXO70.[5]
HEK293 Exocyst Complex Association2.5 µM and 5 µMReduced the association between Sec8 and Exo70 subunits of the exocyst complex.[1]

Core Mechanism of Action

This compound functions by directly binding to the EXO70 subunit of the exocyst complex.[2][3] This interaction prevents the proper assembly and function of the exocyst, which is essential for tethering secretory vesicles to the plasma membrane. The disruption of this process leads to a halt in exocytosis, the cellular process responsible for secretion and the delivery of proteins and lipids to the cell surface.

cluster_inhibition Inhibitory Action ES2 This compound EXO70 EXO70 Subunit ES2->EXO70 Binds to & Inhibits Exocyst Exocyst Complex (Sec3, Sec5, Sec6, Sec8, Sec10, Sec15, Exo70, Exo84) EXO70->Exocyst Is a component of PM Plasma Membrane Exocyst->PM Tethers Vesicle to Fusion Vesicle Fusion & Exocytosis Exocyst->Fusion Facilitates Vesicle Secretory Vesicle Vesicle->Exocyst Fusion->PM

Mechanism of this compound Action.

Experimental Protocols

Transferrin Recycling Assay in HeLa Cells

This protocol is adapted from standard transferrin recycling assays and can be used to quantitatively assess the effect of this compound on endosomal recycling.

Materials:

  • HeLa cells

  • Complete culture medium (DMEM with 10% FBS)

  • Serum-free DMEM

  • Human transferrin conjugated to a fluorescent probe (e.g., Alexa Fluor 488-Tfn)

  • This compound (ES2)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.

  • Serum Starvation: Wash cells twice with serum-free DMEM and then incubate in serum-free DMEM for 1 hour at 37°C to deplete endogenous transferrin.

  • ES2 Treatment: Treat the cells with the desired concentration of this compound (or DMSO for control) in serum-free DMEM for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Transferrin Loading: Add Alexa Fluor 488-Tfn (e.g., 25 µg/mL) to the media and incubate for 30 minutes at 37°C to allow for uptake.

  • Chase: Wash the cells three times with cold PBS to remove unbound transferrin. Then, add pre-warmed complete culture medium containing ES2 (or DMSO) and incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to allow for recycling of the transferrin.

  • Fixation: At each time point, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining and Mounting: Wash the cells with PBS, stain with DAPI, and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity at each time point using image analysis software (e.g., ImageJ). A delay in the decrease of intracellular fluorescence in ES2-treated cells compared to control indicates inhibition of transferrin recycling.

cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed HeLa Cells Starve Serum Starve Seed->Starve Treat Treat with ES2/DMSO Starve->Treat Load Load with Fluorescent Transferrin Treat->Load Chase Chase at Different Time Points Load->Chase Fix Fix and Stain Chase->Fix Image Fluorescence Microscopy Fix->Image Quantify Quantify Intracellular Fluorescence Image->Quantify

Transferrin Recycling Assay Workflow.
Neurite Outgrowth Assay in PC12 Cells

This protocol can be used to assess the effect of this compound on nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells.

Materials:

  • PC12 cells

  • Complete culture medium (e.g., RPMI 1640 with 10% horse serum and 5% FBS)

  • Low-serum differentiation medium (e.g., RPMI 1640 with 1% horse serum)

  • Nerve Growth Factor (NGF)

  • This compound (ES2)

  • DMSO (vehicle control)

  • Collagen-coated culture plates

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Staining reagents (e.g., Phalloidin for F-actin and DAPI for nuclei)

Procedure:

  • Cell Seeding: Seed PC12 cells on collagen-coated plates at a low density to allow for neurite extension.

  • Differentiation Induction: The following day, replace the medium with low-serum differentiation medium containing NGF (e.g., 50 ng/mL) to induce neurite outgrowth.

  • ES2 Treatment: Simultaneously with NGF addition, treat the cells with various concentrations of this compound (e.g., 2.5 µM, 5 µM) or DMSO.

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize, and stain for F-actin and nuclei.

  • Imaging and Analysis: Acquire images using a microscope. Measure the length of neurites and the percentage of cells with neurites longer than the cell body diameter using image analysis software.

cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed PC12 Cells on Collagen-coated Plates Induce Induce Differentiation with NGF Seed->Induce Treat Treat with ES2/DMSO Induce->Treat Incubate Incubate for 48-72h Treat->Incubate Fix Fix and Stain Incubate->Fix Image Image and Measure Neurite Length Fix->Image

Neurite Outgrowth Assay Workflow.

Signaling Pathways

This compound's primary target, the exocyst complex, is a central hub in cellular trafficking, integrating signals from various pathways to regulate exocytosis.

Exocyst-Mediated Vesicle Tethering

The exocyst complex is recruited to the plasma membrane where it tethers incoming secretory vesicles. This process is regulated by small GTPases of the Rho and Ral families.

cluster_upstream Upstream Regulators cluster_core Core Exocyst Machinery cluster_downstream Downstream Process RhoGTPases Rho GTPases (e.g., Cdc42, TC10) Exocyst Exocyst Complex RhoGTPases->Exocyst Recruit & Activate RalGTPases Ral GTPases (RalA, RalB) RalGTPases->Exocyst Recruit & Activate EXO70 EXO70 Exocyst->EXO70 contains VesicleTethering Vesicle Tethering Exocyst->VesicleTethering Exocytosis Exocytosis VesicleTethering->Exocytosis ES2 This compound ES2->EXO70 Inhibits

Exocyst Signaling Pathway.
Role in Insulin-Stimulated Glucose Uptake

In response to insulin, the exocyst complex, through the GTPase TC10, is involved in the translocation of GLUT4-containing vesicles to the plasma membrane, facilitating glucose uptake. This compound can be used to investigate this specific exocytic event.[2]

Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor TC10 TC10 (GTP-bound) InsulinReceptor->TC10 Activates Exocyst Exocyst Complex TC10->Exocyst Recruits GLUT4Vesicle GLUT4 Vesicle Exocyst->GLUT4Vesicle Tethers EXO70 EXO70 Exocyst->EXO70 contains PM Plasma Membrane GLUT4Vesicle->PM Fuses with GlucoseUptake Glucose Uptake PM->GlucoseUptake Facilitates ES2 This compound ES2->EXO70 Inhibits

Insulin Signaling and GLUT4 Trafficking.

Conclusion

This compound is a powerful pharmacological tool for the study of exocytosis and related cellular processes in mammalian cells. Its specific inhibition of the exocyst complex allows for targeted investigation of vesicle trafficking, secretion, and membrane dynamics. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of fundamental cellular mechanisms and their implications in health and disease. Further research is warranted to establish precise inhibitory concentrations across a broader range of mammalian cell lines and to develop detailed protocols for its application in studying processes such as cytokinesis and hormone secretion.

References

The Role of EXO70 as the Target of Endosidin 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endosidin 2 (ES2), a small molecule inhibitor, has emerged as a critical tool for dissecting the intricacies of cellular trafficking. This technical guide provides an in-depth analysis of the identification and characterization of the exocyst complex subunit EXO70 as the direct molecular target of ES2. By inhibiting EXO70, ES2 disrupts exocytosis and endosomal recycling in both plant and mammalian cells, offering a potent method for studying these fundamental processes. This document details the quantitative binding data, experimental methodologies employed for target validation, and visual representations of the associated signaling pathways and experimental workflows. The insights provided herein are intended to support further research into the therapeutic potential of targeting the exocyst complex in diseases such as cancer and diabetes.

Introduction to this compound and the Exocyst Complex

The exocyst is a highly conserved octameric protein complex essential for the final stages of exocytosis, mediating the tethering of post-Golgi secretory vesicles to the plasma membrane prior to SNARE-mediated fusion.[1][2] This complex is composed of eight subunits: Sec3, Sec5, Sec6, Sec8, Sec10, Sec15, Exo70, and Exo84.[3][4] Among these, EXO70 is a key component, implicated in determining the specificity of vesicle docking at the plasma membrane.[5][6]

This compound (ES2) was identified through a chemical screen in Arabidopsis thaliana as an inhibitor of endomembrane trafficking.[1] Subsequent research unequivocally identified the EXO70 subunit of the exocyst complex as the direct cellular target of ES2.[1][7] This interaction provides a powerful means to modulate exocytosis in a dose-dependent manner, overcoming challenges associated with genetic studies, such as mutant lethality and functional redundancy among EXO70 isoforms.[1][2] In plants, ES2 has been shown to disrupt the trafficking of crucial proteins like the auxin transporter PIN2, leading to their accumulation in intracellular compartments and redirection to the vacuole for degradation.[8][9] The inhibitory action of ES2 extends to mammalian cells, highlighting the conserved nature of the EXO70 target and suggesting its potential as a therapeutic target in human diseases where exocytosis is dysregulated, such as cancer and diabetes.[1][10]

Quantitative Analysis of this compound-EXO70 Interaction

The binding affinity of this compound for the EXO70A1 isoform from Arabidopsis thaliana has been quantified using multiple biophysical techniques. These assays consistently demonstrate a direct interaction between ES2 and EXO70A1 in the micromolar range. The data from these experiments are summarized in the table below for comparative analysis.

ParameterMethodValue (µM)Source
Dissociation Constant (Kd)Saturation Transfer Difference NMR (STD-NMR)400 ± 170[1]
Dissociation Constant (Kd)Microscale Thermophoresis (MST)253[11]
IC50 (in Physcomitrium patens)Polarized Growth Inhibition8.8 - 12.3[12]
IC50 (in Arabidopsis thaliana)Growth Inhibition32[12]

Table 1: Quantitative Binding and Efficacy Data for this compound and EXO70A1.

Experimental Protocols for Target Validation

The identification of EXO70 as the target of this compound was established through a series of rigorous experimental procedures. The methodologies for the key experiments are detailed below.

Affinity Pull-Down Assay

This assay was instrumental in the initial identification of EXO70 as an ES2-interacting protein.

  • Biotinylation of ES2 Analogs: Active (Bio-688) and inactive (Bio-680) analogs of ES2 were synthesized with biotin (B1667282) tags.

  • Protein Extraction: Total protein was extracted from Arabidopsis thaliana seedlings.

  • Incubation: The protein extract was incubated with streptavidin-conjugated beads that were pre-bound with either the active biotinylated ES2 analog (Bio-688), the inactive analog (Bio-680), or free biotin as a control.

  • Washing: The beads were washed extensively to remove non-specifically bound proteins.

  • Elution and Detection: Bound proteins were eluted, separated by SDS-PAGE, and subjected to Western blot analysis using an anti-EXO70A1 antibody.

  • Result: EXO70A1 was specifically detected in the pull-down fraction with the active ES2 analog but not with the inactive analog or the biotin-only control, indicating a direct or complex-mediated interaction.[1]

Drug Affinity Responsive Target Stability (DARTS)

The DARTS assay leverages the principle that a small molecule binding to a protein can protect it from proteolysis.

  • Protein Lysate Preparation: Total protein lysates were prepared from Arabidopsis thaliana seedlings.

  • ES2 Treatment: The lysates were incubated with either ES2 or a DMSO control.

  • Protease Digestion: A non-specific protease, pronase, was added to the lysates at varying concentrations to induce protein degradation.

  • Analysis: The samples were analyzed by Western blotting using antibodies against EXO70A1 and a control protein (e.g., actin).

  • Result: In the presence of ES2, EXO70A1 exhibited significant protection from pronase-mediated degradation compared to the DMSO control, while the stability of actin was unaffected. This suggests a direct binding interaction between ES2 and EXO70A1.[2]

Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR)

STD-NMR is a powerful technique for detecting ligand-protein binding and determining the binding epitope of the ligand.

  • Sample Preparation: Purified recombinant EXO70A1 protein was prepared. The protein and ES2 were dissolved in a deuterated buffer.

  • NMR Spectroscopy: A series of 1D ¹H NMR spectra were acquired. In the STD experiment, selective saturation is applied to the protein resonances.

  • Data Analysis: If the small molecule binds to the protein, the saturation is transferred from the protein to the bound ligand, resulting in a decrease in the intensity of the ligand's NMR signals. The difference spectrum (off-resonance minus on-resonance) reveals the signals of the binding ligand.

  • Result: STD-NMR experiments showed clear saturation transfer from EXO70A1 to ES2, confirming a direct interaction. By titrating the protein with increasing concentrations of ES2, a dissociation constant (Kd) of 400 ± 170 µM was calculated.[1]

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and solvation entropy upon ligand binding.

  • Protein Labeling: Purified EXO70A1 was fluorescently labeled.

  • Sample Preparation: A constant concentration of the labeled EXO70A1 was mixed with a serial dilution of ES2.

  • Measurement: The samples were loaded into capillaries, and a microscopic temperature gradient was applied. The movement of the fluorescently labeled protein was monitored.

  • Data Analysis: The change in thermophoresis upon ES2 binding was plotted against the ES2 concentration, and the data were fitted to a binding model to determine the dissociation constant (Kd).

  • Result: MST analysis confirmed the direct binding of ES2 to EXO70A1 with a Kd of 253 µM.[11]

Visualizing the Molecular Interactions and Workflows

Signaling Pathway of EXO70 Inhibition by this compound

G cluster_0 Cellular Trafficking cluster_1 Mechanism of ES2 Action Golgi Golgi Apparatus Vesicle Secretory Vesicle (with Cargo) Golgi->Vesicle Vesicle Budding Exocyst Exocyst Complex (Sec3, Sec5, Sec6, Sec8, Sec10, Sec15, EXO70, Exo84) Vesicle->Exocyst Tethering PM Plasma Membrane Exocyst->PM Docking Fusion Vesicle Fusion & Cargo Release Exocyst->Fusion Inhibited by ES2 PM->Fusion Endosome Endosome PM->Endosome Endocytosis Recycling Endosomal Recycling Endosome->Recycling Vacuole Vacuole/Lysosome (Degradation) Endosome->Vacuole Endosome->Vacuole Enhanced by ES2 Recycling->PM Recycling->PM Inhibited by ES2 ES2 This compound (ES2) EXO70 EXO70 Subunit ES2->EXO70 Binds to

Caption: ES2 inhibits exocytosis and recycling by binding to the EXO70 subunit.

Experimental Workflow for EXO70 Target Identification

G cluster_0 Initial Screening & Hypothesis Generation cluster_1 In Vitro Validation cluster_2 In Vivo & Cellular Confirmation Screen Chemical Screen (Arabidopsis) ES2_Identified This compound Identified (Inhibits Trafficking) Screen->ES2_Identified PullDown Affinity Pull-Down with Biotin-ES2 ES2_Identified->PullDown Hypothesis Hypothesis: EXO70 is the target PullDown->Hypothesis DARTS DARTS Assay Hypothesis->DARTS STD_NMR STD-NMR Hypothesis->STD_NMR MST Microscale Thermophoresis Hypothesis->MST Binding_Confirmed Direct Binding Confirmed (Kd Determined) DARTS->Binding_Confirmed STD_NMR->Binding_Confirmed MST->Binding_Confirmed Mutant_Analysis Genetic Analysis (exo70 mutants) Binding_Confirmed->Mutant_Analysis Live_Imaging Live-Cell Imaging (e.g., PIN2-GFP) Binding_Confirmed->Live_Imaging Conclusion Conclusion: EXO70 is the functional target of ES2 Mutant_Analysis->Conclusion Live_Imaging->Conclusion

Caption: Workflow for identifying and validating EXO70 as the target of ES2.

Logical Relationship between ES2, EXO70, and Cellular Effects

G ES2 This compound EXO70 EXO70 Subunit ES2->EXO70 binds and inhibits Exocytosis Exocytosis ES2->Exocytosis inhibits Endosomal_Recycling Endosomal Recycling ES2->Endosomal_Recycling inhibits Vacuolar_Trafficking Vacuolar Trafficking ES2->Vacuolar_Trafficking enhances Exocyst_Function Exocyst Complex Function EXO70->Exocyst_Function is essential for Exocyst_Function->Exocytosis mediates Exocyst_Function->Endosomal_Recycling is involved in Protein_Secretion Protein Secretion Exocytosis->Protein_Secretion results in PM_Protein_Localization Plasma Membrane Protein Localization (e.g., PIN2) Exocytosis->PM_Protein_Localization maintains Cell_Growth Polarized Cell Growth Exocytosis->Cell_Growth is required for Endosomal_Recycling->PM_Protein_Localization maintains Protein_Degradation Protein Degradation Vacuolar_Trafficking->Protein_Degradation leads to

Caption: Logical flow from ES2 binding to EXO70 to downstream cellular effects.

Conclusion and Future Directions

The identification of EXO70 as the direct target of this compound represents a significant advancement in the study of cellular trafficking.[1][7] This interaction has been robustly validated through a combination of genetic, biochemical, and biophysical approaches. The availability of ES2 provides a unique opportunity for the conditional and dose-dependent inhibition of exocytosis, enabling researchers to probe the dynamic regulation of this process in a wide range of biological systems.

For drug development professionals, the specificity of the ES2-EXO70 interaction presents a promising avenue for therapeutic intervention. Given the role of specific EXO70 isoforms in human diseases like cancer cell invasion and insulin-stimulated glucose transport, the development of more potent and isoform-specific analogs of ES2 could lead to novel treatments.[1] Future research should focus on elucidating the precise binding site of ES2 on EXO70, exploring the functional consequences of inhibiting different EXO70 isoforms, and designing next-generation molecules with enhanced affinity and selectivity for therapeutic applications.

References

Endosidin 2: A Technical Guide to its Mechanism and Impact on Vacuolar Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Endosidin 2 (ES2) is a small molecule inhibitor that has emerged as a powerful tool for studying membrane trafficking in eukaryotic cells. By specifically targeting the EXO70 subunit of the exocyst complex, ES2 provides a means to dissect the final stages of exocytosis.[1][2][3] This inhibition has profound consequences on cellular transport, most notably leading to the rerouting of cargo destined for the plasma membrane towards the vacuole. This guide provides an in-depth technical overview of this compound, detailing its mechanism of action, its quantifiable effects on cellular processes, the experimental protocols used for its study, and visual representations of the pathways it influences.

Mechanism of Action: Targeting the Exocyst Complex

This compound's primary mechanism of action is the inhibition of the exocyst, an octameric protein complex essential for tethering secretory vesicles to the plasma membrane just prior to fusion.[4] ES2 achieves this by directly binding to the EXO70 subunit, a key component of the complex.[1][2][3] This interaction disrupts the exocyst's function, leading to a blockage in the conventional secretory pathway.[1][5]

The consequences of this inhibition are twofold:

  • Inhibition of Exocytosis and Endosomal Recycling: The delivery of proteins and lipids to the cell surface is significantly reduced.[1] This affects the plasma membrane localization of numerous proteins, including critical transporters and receptors.[4][6][7]

  • Enhancement of Vacuolar Trafficking: With the primary route to the plasma membrane obstructed, the cell redirects cargo. Proteins that would normally be secreted or recycled are instead shunted towards the vacuole for degradation.[1][4][5] This makes ES2 a valuable tool for studying the pathways leading to vacuolar transport.

Impact on Vacuolar Trafficking and Cellular Structures

The most well-documented impact of ES2 is on the trafficking of the PIN-FORMED (PIN) family of auxin transporters in Arabidopsis thaliana.

  • PIN Protein Aggregation: Treatment with ES2 causes PIN2, PIN3, and PIN4 proteins to accumulate in cytoplasmic aggregates known as "ES2 bodies" or "ES2 aggregates (ES2As)".[8][9][10][11][12] These aggregates are often labeled with the endocytic tracer FM4-64 and colocalize with markers for late endosomes or pre-vacuolar compartments (PVCs), such as ARA7.[5][8][9][13]

  • Redirection to the Vacuole: The formation of ES2As is a key step in the redirection of PIN proteins. From these compartments, the proteins are trafficked to the vacuole, leading to a significant reduction in their abundance at the plasma membrane.[4][5][8][9][13] This process effectively enhances the vacuolar degradation pathway for these specific cargo proteins.

  • Golgi Apparatus Deformation: Ultrastructural analysis has revealed that ES2 also affects the morphology of the Golgi apparatus. The Golgi stacks can acquire abnormal cup-shaped or even circular configurations, indicating a broader disruption of the secretory pathway upstream of the plasma membrane.[8][9][10][11]

  • Cargo Specificity: The effects of ES2 are not universal for all membrane proteins. For instance, the trafficking of SYT1 (Synaptotagmin 1) is not affected by ES2 treatment, demonstrating a degree of cargo specificity in the pathways disrupted by the inhibitor.[8][9][11][14]

Quantitative Data on this compound Activity

The biological activity of this compound and its more potent analog, ES2-14, has been quantified across different model systems. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their efficacy.

Compound Organism/System Assay IC50 Value Reference
This compound (ES2) Physcomitrium patensPolarized Growth (Area)8.8 µM[2][3]
This compound (ES2) Physcomitrium patensPolarized Growth (Solidity)12.3 µM[2]
This compound (ES2) Arabidopsis thalianaRoot Growth~32 µM[2]
This compound (ES2) Magnaporthe oryzaeFungal Growth562 µM[13]
This compound-14 (ES2-14) Arabidopsis thalianaRoot Growth~15 µM[2]
This compound-14 (ES2-14) Magnaporthe oryzaeFungal Growth16 µM[13]
This compound-14 (ES2-14) Botrytis cinereaFungal Growth47 µM[13]

ES2 treatment leads to measurable changes in protein localization and trafficking dynamics.

Parameter Organism/Cell Type Treatment Observation Reference
PIN2-GFP Localization Arabidopsis root epidermal cells40 µM ES2 for 2hAccumulation in PVCs/late endosomes[5][13]
PIN2, PIN3, PIN4 Aggregation Arabidopsis root epidermal cells50 µM ES2 for 1.5-3hFormation of cytoplasmic aggregates (ES2As)[5][12]
BFA Washout Recovery Arabidopsis seedlings40 µM ES2~45% of cells retained BFA compartments[13]
BFA Washout Recovery Arabidopsis seedlings40 µM ES2-14~67% of cells retained BFA compartments[13]
Plasma Membrane Proteome Arabidopsis roots40 µM ES2 for 2hReduced abundance of proteins related to cell wall synthesis, transport, and signaling[6][7]

Experimental Protocols

Root Growth Inhibition Assay

This protocol is used to determine the dose-dependent effect of ES2 on overall plant development.

  • Media Preparation: Prepare half-strength Murashige and Skoog (½ MS) media supplemented with 1% (w/v) sucrose (B13894) and 0.8% (w/v) agar.

  • Compound Addition: After autoclaving and cooling, add this compound from a concentrated stock (in DMSO) to the desired final concentrations (e.g., 0 µM to 50 µM). Ensure the final DMSO concentration is constant across all plates, including the mock control.

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana seeds and sow them on the prepared plates.

  • Growth Conditions: Place plates vertically in a growth chamber under continuous light (~130 µmol m⁻² s⁻¹) at 23°C.[6][7][15]

  • Data Acquisition: After a set period (e.g., 5-7 days), scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).

Analysis of PIN2-GFP Trafficking

This method visualizes the subcellular relocalization of cargo proteins in response to ES2.

  • Plant Material: Use a transgenic Arabidopsis line stably expressing a fluorescently tagged protein of interest, such as PIN2::PIN2-GFP.

  • Seedling Growth: Grow seedlings for 5-6 days on ½ MS plates as described above.

  • ES2 Treatment: Transfer seedlings to liquid ½ MS media containing the desired concentration of ES2 (e.g., 40-50 µM) or a DMSO control.[5][6] Incubate for the desired time (e.g., 2 hours).[5][6] For co-localization, a dye such as FM4-64 (2 µM) can be added.[8]

  • Microscopy: Mount the seedlings on a microscope slide in the treatment solution.

  • Imaging: Visualize the fluorescent signal using a confocal laser scanning microscope. Acquire Z-stacks to capture the three-dimensional structure of cells and protein aggregates.

Brefeldin A (BFA) Washout Assay

This assay assesses the effect of ES2 on the exocytic trafficking of proteins from endosomal compartments back to the plasma membrane.

  • BFA Treatment: Treat seedlings (e.g., PIN2-GFP line) with BFA (e.g., 50 µM) for a period sufficient to induce the formation of "BFA compartments" where endocytosed proteins accumulate.

  • Washout: Wash the seedlings with liquid ½ MS media to remove the BFA.

  • Inhibitor Treatment: Immediately transfer the washed seedlings into liquid media containing either ES2 (e.g., 40 µM) or a DMSO control.[13]

  • Time-Lapse Imaging: Image the root epidermal cells over time (e.g., 60-90 minutes) using a confocal microscope.

  • Analysis: Quantify the percentage of cells in which BFA compartments fail to disperse in ES2-treated samples compared to the control. A higher percentage indicates inhibition of exocytosis.[13]

Visualizing ES2-Impacted Pathways and Workflows

Signaling Pathway Diagram

ES2_Mechanism ES2 This compound EXO70 EXO70 Subunit ES2->EXO70 Binds Exocyst Exocyst Complex (Vesicle Tethering) EXO70->Exocyst Inhibits Exocytosis Exocytosis to Plasma Membrane Exocyst->Exocytosis Enables PM_Cargo Plasma Membrane Cargo (e.g., PIN2) Exocytosis->PM_Cargo Delivers TGN Trans-Golgi Network (TGN) Vesicle Secretory Vesicle TGN->Vesicle Cargo Sorting Vesicle->Exocyst Trafficking PVC Pre-Vacuolar Compartment (PVC) Vesicle->PVC Rerouted by ES2 Inhibition Vacuole Vacuole (Degradation) PVC->Vacuole Trafficking

Caption: Mechanism of this compound action on cellular trafficking pathways.

Experimental Workflow Diagram

Proteomics_Workflow Start Grow PIP2A-GFP Seedlings (6 days) Treatment Treat with 40µM ES2 or DMSO (2 hours) Start->Treatment Harvest Excise Roots Treatment->Harvest Enrichment Plasma Membrane Enrichment Protocol Harvest->Enrichment QC Western Blot QC (anti-GFP, anti-Sec12) Enrichment->QC MS Protein Identification (Mass Spectrometry) Enrichment->MS Analysis Quantitative & Comparative Proteomic Analysis MS->Analysis Result Identify Proteins with Altered Abundance Analysis->Result

Caption: Workflow for plasma membrane proteomics using this compound.

Logical Relationship Diagram

Logical_Relationships cluster_effects Primary Cellular Effects cluster_consequences Downstream Consequences ES2 ES2 Treatment Inhibition Inhibition of EXO70/Exocyst ES2->Inhibition Block Exocytosis Blocked Inhibition->Block Reroute Cargo Rerouted Inhibition->Reroute PM_Loss Reduced PM Proteins Block->PM_Loss Aggregates PIN2 Aggregates (ES2As) Reroute->Aggregates Golgi Golgi Deformation Reroute->Golgi Vacuolar Enhanced Vacuolar Trafficking Aggregates->Vacuolar

Caption: Logical cascade of cellular events following this compound treatment.

References

Methodological & Application

Endosidin 2 Application Notes and Protocols for Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endosidin 2 (ES2) is a potent small molecule inhibitor of exocytosis in eukaryotic cells.[1][2][3][4] It functions by specifically targeting the EXO70 subunit of the octameric exocyst complex, a key component in the tethering of secretory vesicles to the plasma membrane prior to fusion.[1][2][4][5] In Arabidopsis thaliana, ES2 has proven to be a valuable tool for studying vesicle trafficking, polarized growth, cell wall biosynthesis, and hormone signaling.[5][6] This document provides detailed protocols for the application of this compound in Arabidopsis thaliana research, along with quantitative data on its effects and a diagram of its mechanism of action.

Data Presentation

Table 1: Recommended this compound Treatment Parameters for Arabidopsis thaliana
ParameterRecommended ValueNotesSource
Working Concentration 15 - 50 µMModest root growth inhibition is observed at 15-25 µM. Higher concentrations (40-50 µM) lead to more pronounced effects on protein trafficking and organelle structure.[1][3][7][8]
Solvent Dimethyl sulfoxide (B87167) (DMSO)ES2 is typically dissolved in DMSO to create a stock solution. The final DMSO concentration in the growth media should be kept low (e.g., ≤ 0.5%) to minimize solvent effects.[7][9]
Treatment Duration 2 hoursA 2-hour treatment is sufficient to observe significant alterations in the localization of plasma membrane proteins like PIN2 and changes in the plasma membrane proteome.[1][7][9]
Plant Material 5-7 day-old seedlingsSeedlings at this developmental stage exhibit active root growth and are suitable for observing effects on root hairs and overall root development.[8][10][11]
Growth Medium ½ Murashige and Skoog (MS) medium (liquid or solid)Seedlings can be grown on solid ½ MS medium and then transferred to liquid ½ MS medium for treatment.[9][10][11]
Table 2: Observed Phenotypic and Cellular Effects of this compound Treatment in Arabidopsis thaliana
EffectConcentrationDurationObservationsSource
Inhibition of Root Growth 15 - 25 µM7 daysDose-dependent inhibition of primary root growth.[8]
Altered PIN2-GFP Localization 20 - 40 µM2 hoursReduction of PIN2-GFP at the plasma membrane and accumulation in late endosomes/pre-vacuolar compartments.[1][9]
Golgi Apparatus Disruption 50 µM1 hourGolgi stacks acquire a cup-shaped or circular morphology, and enlarged vesicles accumulate near the Golgi.[6][12]
Reduced Plasma Membrane Protein Abundance 40 µM2 hoursSignificant reduction in the abundance of 145 plasma membrane proteins.[7][11]
Inhibition of Polarized Growth 50 µMNot specifiedInhibition of tip growth in root hairs.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Prepare a 10 mM stock solution of this compound: Dissolve the appropriate amount of this compound powder in 100% DMSO. For example, to make 1 ml of a 10 mM stock solution of this compound (Molecular Weight: 450.4 g/mol ), dissolve 4.504 mg in 1 ml of DMSO.

  • Store the stock solution: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare the working solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in liquid ½ MS medium to the desired final concentration (e.g., 40 µM). Ensure the final DMSO concentration in the working solution and the control medium is the same (e.g., 0.4% if diluting a 10 mM stock 1:250).

Protocol 2: Treatment of Arabidopsis thaliana Seedlings
  • Seedling Growth:

    • Sterilize Arabidopsis thaliana seeds and sow them on square petri plates containing solid ½ Murashige and Skoog (MS) medium with vitamins and 0.8% agar (B569324).[10][11]

    • Place the plates vertically in a growth chamber under continuous light at 23°C.[11]

    • Grow the seedlings for 6 days.[7][11]

  • Treatment:

    • Prepare liquid ½ MS medium containing the desired concentration of this compound (e.g., 40 µM) and a control liquid ½ MS medium containing the same concentration of DMSO (e.g., 0.5%).[7][10]

    • Carefully transfer the 6-day-old seedlings from the agar plates to the liquid medium.

    • Incubate the seedlings in the treatment or control solution for 2 hours under light.[7][10][11]

  • Post-Treatment Analysis:

    • Following the 2-hour incubation, the seedlings are ready for analysis.

    • For microscopy, excise the roots and mount them on a slide with a coverslip.[7]

    • For proteomics or other biochemical analyses, the treated tissue can be flash-frozen in liquid nitrogen and stored at -80°C.

Mandatory Visualization

Endosidin2_Mechanism_of_Action cluster_cytoplasm Cytoplasm Secretory_Vesicle Secretory Vesicle (e.g., carrying PIN2) Exocyst_Complex Exocyst Complex Secretory_Vesicle->Exocyst_Complex Trafficking Late_Endosome Late Endosome / Pre-vacuolar Compartment Secretory_Vesicle->Late_Endosome Redirected Trafficking (ES2 effect) Plasma_Membrane Exocyst_Complex->Plasma_Membrane Tethering EXO70 EXO70 Subunit EXO70->Exocyst_Complex Part of Endosidin2 This compound Endosidin2->EXO70 Binds and Inhibits Vacuole Vacuole Late_Endosome->Vacuole Fusion for Degradation Golgi Golgi Apparatus Golgi->Secretory_Vesicle Budding

Caption: Mechanism of this compound action in Arabidopsis thaliana.

Concluding Remarks

This compound is a powerful chemical tool for dissecting the intricacies of exocytosis and vesicle trafficking in Arabidopsis thaliana. The protocols and data presented here provide a foundation for researchers to effectively utilize this inhibitor in their studies. By carefully controlling treatment conditions, it is possible to investigate the dynamic processes that govern plant cell growth, development, and environmental responses. The dose-dependent nature of ES2's effects allows for a nuanced approach to studying the consequences of partially or strongly inhibited exocytosis.[3] Further research utilizing ES2 may uncover novel components of the plant secretory pathway and their roles in various physiological processes.

References

How to dissolve and prepare Endosidin 2 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Endosidin 2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, preparation, and experimental use of this compound (ES2), a selective inhibitor of the exocyst complex subunit EXO70.

Product Information

PropertyValueReference
Synonyms ES2[1]
Molecular Formula C₁₅H₁₂FIN₂O₃[1]
Molecular Weight 414.17 Da[1][2]
CAS Number 1839524-44-5[1]
Mechanism of Action Selective inhibitor of the EXO70 subunit of the exocyst complex, disrupting exocytosis and endosomal recycling.[3][4][5]

Solubility and Stock Solution Preparation

This compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions.

SolventSolubilityReference
DMSO 30 mg/mL; 100 mg/mL (with sonication)[1][6]
DMF 30 mg/mL[1]
Ethanol 0.25 mg/mL[1]

Protocol for Preparing a 40 mM Stock Solution in DMSO:

This protocol is adapted from a study on exocytosis modulators in Arabidopsis.[2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weigh 82.8 mg of this compound powder and transfer it to a suitable container.

  • Add DMSO to a final volume of 5 mL.[2]

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be required to fully dissolve the compound.[6]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][6]

Experimental Protocols

This compound has been utilized in a variety of experimental settings, primarily in plant biology to study membrane trafficking, and also in mammalian and fungal systems.

Plant Biology Applications

A. Arabidopsis thaliana Root Growth Inhibition Assay

This assay is used to determine the dose-dependent effect of this compound on plant growth.

  • Experimental Setup: Arabidopsis thaliana seedlings are grown on vertical agar (B569324) plates containing various concentrations of this compound.[2]

  • Media Preparation: Prepare half-strength Murashige and Skoog (½ MS) media with 1% (w/v) sucrose (B13894) and 0.8% (w/v) agar. After autoclaving and cooling, add the required volume of this compound stock solution and an equivalent volume of DMSO for the mock control plates.[2]

  • Working Concentrations: 15 µM to 25 µM have been shown to cause modest root growth inhibition.[2] Higher concentrations can also be tested.

  • Incubation: Grow seedlings vertically under continuous light (130 µmol m⁻² s⁻¹) at 23°C.[2]

  • Data Analysis: Measure the primary root length after a set number of days (e.g., 5 days) and compare the measurements of treated seedlings to the mock-treated controls.[2]

B. PIN2 Protein Localization in Arabidopsis Root Epidermal Cells

This experiment investigates the effect of this compound on the subcellular localization of the auxin transporter PIN2.

  • Plant Material: Arabidopsis thaliana seedlings expressing a fluorescently tagged PIN2 protein (e.g., PIN2-GFP).

  • Treatment: Treat 6-day-old seedlings with 40 µM this compound in liquid ½ MS media for 2 hours. Use a 0.5% DMSO solution as a mock control.[7][8]

  • Imaging: Mount the seedlings on a microscope slide and visualize the localization of the fluorescently tagged PIN2 protein using a confocal microscope.

  • Expected Outcome: this compound treatment is expected to reduce the fluorescence intensity of PIN2 at the plasma membrane and cause its accumulation in intracellular compartments, such as late endosomes/pre-vacuolar compartments.[3][4][6]

C. Polarized Growth Inhibition in Physcomitrium patens

This protocol assesses the impact of this compound on the polarized growth of the moss Physcomitrium patens.

  • Experimental System: P. patens protonemal cells.

  • Treatment: Expose the moss to increasing concentrations of this compound. The reported IC50 for growth inhibition is between 8.8 and 12.3 µM.[9][10] At 50 µM, tip-growing cells have been observed to rupture.[9][10]

  • Data Analysis: Quantify the effect on polarized growth by measuring parameters such as the area and solidity of the moss protonemata.[10]

Mammalian Cell Applications

A. Neurite Outgrowth Assay in PC12 Cells

This assay can be used to study the effect of this compound on neuronal differentiation, particularly in the context of LRRK2 pathology.

  • Cell Line: PC12 cells, which are a rat pheochromocytoma cell line that can be induced to differentiate into neuron-like cells.

  • Treatment: Treat PC12 cells with this compound at concentrations of 2.5 µM or 5 µM in the presence of Nerve Growth Factor (NGF) to induce differentiation.[11]

  • Incubation: Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 7 days).[11]

  • Analysis: Fix and stain the cells to visualize neurites. The effect of this compound on neurite extension can be quantified by measuring the length and number of neurites per cell.[11]

Signaling Pathways and Workflows

This compound Mechanism of Action

This compound targets the EXO70 subunit of the exocyst complex, which is a key player in the tethering of secretory vesicles to the plasma membrane during exocytosis. By inhibiting EXO70, this compound disrupts this process.

Endosidin2_Mechanism cluster_cytoplasm Cytoplasm SecretoryVesicle Secretory Vesicle (e.g., containing PIN2) ExocystComplex Exocyst Complex (contains EXO70) SecretoryVesicle->ExocystComplex Tethering Endosome Endosome SecretoryVesicle->Endosome Redirected Trafficking PlasmaMembrane Plasma Membrane ExocystComplex->PlasmaMembrane Fusion Endosidin2 This compound Endosidin2->ExocystComplex Inhibits Vacuole Vacuole Endosome->Vacuole Degradation Pathway

Caption: Mechanism of this compound action.

Experimental Workflow for Protein Localization Studies

The following diagram illustrates a typical workflow for investigating the effect of this compound on protein localization in plant cells.

Protein_Localization_Workflow Start Start: Seedlings expressing fluorescent protein Treatment Treat with this compound (e.g., 40 µM for 2h) and Mock (DMSO) Start->Treatment Imaging Confocal Microscopy Treatment->Imaging Analysis Analyze subcellular localization and fluorescence intensity Imaging->Analysis Conclusion Conclusion: Determine effect of ES2 on protein trafficking Analysis->Conclusion

Caption: Workflow for protein localization experiments.

Summary of Quantitative Data

Experiment TypeOrganism/Cell LineThis compound ConcentrationIncubation TimeObserved EffectReference
Root Growth AssayArabidopsis thaliana15-25 µM5 daysModest inhibition of root growth[2]
PIN2 LocalizationArabidopsis thaliana40 µM2 hoursReduced PIN2 at plasma membrane, accumulation in endosomes[3][6][7][8]
PIN2,3,4 AggregationArabidopsis thaliana50 µM1.5-3 hoursFormation of abnormal cytoplasmic aggregates[3][6]
Polarized GrowthPhyscomitrium patens8.8-12.3 µM (IC50)3 daysInhibition of polarized growth[9][10]
Cell RupturePhyscomitrium patens50 µMN/ARupture of tip-growing cells[9]
Neurite OutgrowthPC12 cells2.5-5 µM7 daysRescue of LRRK2-induced inhibition of neurite outgrowth[11]

References

Unraveling Root Hair Development: A Guide to Using Endosidin 2

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Endosidin 2 (ES2) is a potent small molecule inhibitor of exocytosis, a fundamental cellular process responsible for transporting materials to the cell surface. In plants, ES2 specifically targets the EXO70A1 subunit of the exocyst complex, an eight-protein tethering complex crucial for the final stages of vesicle fusion with the plasma membrane.[1][2][3] This targeted inhibition makes ES2 an invaluable tool for dissecting cellular processes that rely on precise vesicle trafficking, such as polarized cell growth. Root hair development is a classic example of such a process, where tip growth is sustained by the continuous delivery of new membrane and cell wall components to the growing point. By disrupting this delivery, this compound allows for the controlled study of the molecular machinery governing root hair initiation and elongation.[2][4]

These application notes provide a comprehensive guide for utilizing this compound to investigate root hair development in the model plant Arabidopsis thaliana. The following sections detail the mechanism of action, experimental protocols, and expected outcomes, equipping researchers with the necessary information to incorporate this powerful chemical tool into their studies.

Mechanism of Action

This compound disrupts the function of the exocyst complex by binding to the EXO70A1 subunit.[1][2] The exocyst complex is responsible for tethering post-Golgi secretory vesicles to the plasma membrane at specific locations, ensuring their contents are delivered to the correct destination.[2] In the context of root hair development, this targeted secretion is essential for the localized cell expansion that forms the root hair.

By inhibiting EXO70A1, this compound effectively blocks this tethering step, leading to a reduction in the rate of exocytosis.[1][3] This disruption has several downstream consequences:

  • Inhibition of Polarized Growth: The delivery of new plasma membrane and cell wall precursors to the growing root hair tip is diminished, leading to a dose-dependent inhibition of root hair elongation.[2][4]

  • Altered Protein Localization: The trafficking of key plasma membrane proteins, such as the auxin transporter PIN2 and the brassinosteroid receptor BRI1, is impaired.[1][2][5] This can have profound effects on hormone signaling pathways that regulate root development.

  • Cytoplasmic Aggregation: Disruption of trafficking can lead to the accumulation of proteins in cytoplasmic aggregates, often referred to as "ES2 bodies".[5][6]

The specific and dose-dependent action of this compound allows for a nuanced investigation of these processes, providing insights into the critical role of exocytosis in shaping plant architecture.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound on Arabidopsis thaliana root growth and root hair elongation, as reported in the literature. These values can serve as a guide for designing experiments.

Concentration (µM)Observed Effect on Primary Root GrowthObserved Effect on Root HairsReference
15-25Modest root growth inhibition.-[6]
40Significant reduction in root elongation.Fewer and shorter root hairs.[2]
50Substantial decrease in plasma membrane green signal intensity of PIN2-Dendra2 and appearance of numerous ES2 bodies.-[5]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach, the following diagrams have been generated using Graphviz.

G cluster_0 Normal Root Hair Growth cluster_1 Effect of this compound Golgi Golgi Secretory Vesicles Secretory Vesicles Golgi->Secretory Vesicles Vesicle Budding Exocyst Complex (with EXO70A1) Exocyst Complex (with EXO70A1) Secretory Vesicles->Exocyst Complex (with EXO70A1) Tethering Inhibited Exocyst Complex Inhibited Exocyst Complex Secretory Vesicles->Inhibited Exocyst Complex Tethering Blocked Cytoplasmic Aggregation Cytoplasmic Aggregation Secretory Vesicles->Cytoplasmic Aggregation Accumulation Plasma Membrane Plasma Membrane Exocyst Complex (with EXO70A1)->Plasma Membrane Fusion Root Hair Elongation Root Hair Elongation Plasma Membrane->Root Hair Elongation Cell Expansion Reduced Root Hair Elongation Reduced Root Hair Elongation Plasma Membrane->Reduced Root Hair Elongation Reduced Expansion This compound This compound This compound->Exocyst Complex (with EXO70A1) Inhibited Exocyst Complex->Plasma Membrane Fusion Reduced

Caption: this compound inhibits the exocyst complex, blocking root hair growth.

G Start Start Seed Sterilization & Stratification Seed Sterilization & Stratification Start->Seed Sterilization & Stratification Vertical Plate Growth Vertical Plate Growth Seed Sterilization & Stratification->Vertical Plate Growth Transfer to Treatment Media (ES2 or DMSO) Transfer to Treatment Media (ES2 or DMSO) Vertical Plate Growth->Transfer to Treatment Media (ES2 or DMSO) Incubation Incubation Transfer to Treatment Media (ES2 or DMSO)->Incubation Root Hair Imaging & Measurement Root Hair Imaging & Measurement Incubation->Root Hair Imaging & Measurement Data Analysis Data Analysis Root Hair Imaging & Measurement->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for studying this compound effects on root hairs.

Experimental Protocols

The following protocols are adapted from established methodologies for studying root hair development in Arabidopsis thaliana and incorporate the use of this compound.

Protocol 1: Dose-Response Analysis of this compound on Root Hair Elongation

Objective: To determine the concentration-dependent effect of this compound on root hair length.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 wild type)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • Phytagel or Agar

  • Petri dishes (square or round)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Stereomicroscope with a camera and measurement software

Methodology:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds using your preferred method (e.g., vapor-phase sterilization or liquid sterilization with bleach and ethanol).

    • Sow seeds on half-strength MS medium containing 1% (w/v) sucrose and solidified with 0.8% (w/v) agar.

    • Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

  • Seedling Growth:

    • Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the medium.

    • Grow seedlings under long-day conditions (16 hours light / 8 hours dark) at 22°C for 5-7 days.

  • This compound Treatment:

    • Prepare a range of this compound concentrations (e.g., 0, 5, 10, 20, 40 µM) in liquid half-strength MS medium with 1% sucrose. Include a DMSO control with a concentration equivalent to the highest ES2 concentration used.

    • Carefully transfer seedlings of uniform size to the liquid treatment media. Alternatively, for longer-term studies, prepare solid media plates containing the different concentrations of ES2 and transfer germinated seedlings onto these plates.

  • Incubation:

    • Incubate the seedlings in the treatment solutions for the desired duration. For short-term effects, 2-6 hours may be sufficient. For longer-term developmental studies, 24-48 hours may be necessary.

  • Root Hair Imaging and Quantification:

    • Mount individual seedlings on a microscope slide with a drop of the corresponding treatment solution.

    • Using a stereomicroscope or a compound microscope with a low-power objective, capture images of the root hair zone.

    • Use image analysis software (e.g., ImageJ) to measure the length of at least 20-30 root hairs per root from a consistent region (e.g., starting from the first elongating root hair).

    • Analyze at least 10-15 roots per treatment condition.

  • Data Analysis:

    • Calculate the average root hair length for each treatment.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Protocol 2: Visualizing Protein Mislocalization in Root Hairs Using this compound

Objective: To observe the effect of this compound on the subcellular localization of fluorescently-tagged proteins involved in root hair development.

Materials:

  • Arabidopsis thaliana transgenic lines expressing fluorescently tagged proteins of interest (e.g., PIN2-GFP, BRI1-GFP).

  • Confocal laser scanning microscope (CLSM).

  • All materials listed in Protocol 1.

Methodology:

  • Seedling Growth and Treatment:

    • Follow steps 1-3 from Protocol 1, using the transgenic Arabidopsis line. A concentration of 40 µM ES2 for 2 hours is a good starting point based on published data.[1]

  • Confocal Microscopy:

    • Mount a treated seedling on a microscope slide in a small volume of the treatment solution.

    • Use a CLSM to visualize the fluorescently tagged protein in the root hairs.

    • Acquire z-stacks of images to capture the three-dimensional distribution of the protein.

    • Image both control (DMSO-treated) and ES2-treated roots, paying close attention to the plasma membrane localization and the presence of any intracellular accumulations.

  • Image Analysis:

    • Analyze the acquired images to compare the localization patterns between control and treated samples.

    • Quantify changes in plasma membrane fluorescence intensity or the number and size of intracellular aggregates if applicable.

Conclusion

This compound is a powerful and specific inhibitor that provides a means to acutely perturb exocytosis in a controlled manner. By applying the protocols and understanding the mechanism of action outlined in these notes, researchers can effectively use this compound to gain deeper insights into the complex signaling and trafficking events that orchestrate root hair development. This chemical genetic approach complements traditional genetic studies and offers a dynamic way to explore the intricacies of polarized cell growth in plants.

References

Application Notes and Protocols for Inhibiting Exocytosis in HeLa Cells Using Endosidin 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endosidin 2 (ES2) is a small molecule inhibitor that selectively targets the EXO70 subunit of the exocyst complex.[1][2][3][4] The exocyst complex is a key mediator in the tethering of secretory vesicles to the plasma membrane, a critical step in exocytosis.[1][2] By binding to EXO70, this compound disrupts the normal function of the exocyst complex, leading to the inhibition of exocytosis in a dose-dependent manner in various organisms, including mammalian cells.[1][2][5] These application notes provide a detailed protocol for utilizing this compound to inhibit exocytosis in HeLa cells, a widely used human cervical cancer cell line. The protocols include methods for quantifying the inhibitory effect on exocytosis through a transferrin recycling assay and assessing cell viability using an MTT assay.

Mechanism of Action

This compound interferes with the final stages of exocytosis by binding to the EXO70 subunit of the octameric exocyst complex.[5] This interaction prevents the proper tethering of vesicles to the plasma membrane, thereby inhibiting the release of their contents into the extracellular space.

cluster_cell HeLa Cell Vesicle Secretory Vesicle Exocyst Exocyst Complex (with EXO70 subunit) Vesicle->Exocyst Tethering PM Plasma Membrane Exocyst->PM Docking ES2 This compound ES2->Exocyst Binds to EXO70

Figure 1: Mechanism of this compound action.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound in HeLa cells.

ParameterValueReference
TargetEXO70 subunit of the exocyst complex[1][2]
Cell LineHeLa[2]
Recommended Concentration2.5 - 40 µM[1][6]
Incubation Time2 - 4 hours[6]
SolventDMSO (Dimethyl sulfoxide)[1]

Table 1: General Parameters for this compound Treatment in HeLa Cells

Concentration of this compound (µM)Incubation Time (hours)Cell Viability (%) (Representative Data)
0 (Control - 0.1% DMSO)24100
2.524~98
524~95
1024~90
2024~80
4024~65

Table 2: Representative Cell Viability of HeLa Cells after this compound Treatment (MTT Assay). This data is illustrative and should be confirmed experimentally.

Concentration of this compound (µM)Inhibition of Transferrin Recycling (%) (Representative Data)
0 (Control - 0.1% DMSO)0
10~25
20~50
40~75

Table 3: Representative Data for Inhibition of Exocytosis (Transferrin Recycling Assay) in HeLa Cells by this compound. This data is illustrative and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Inhibition of Exocytosis in HeLa Cells using this compound

This protocol describes the treatment of HeLa cells with this compound to inhibit exocytosis, which can then be quantified using methods such as the transferrin recycling assay.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (ES2)

  • DMSO

  • 6-well plates or other suitable culture vessels

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.

  • Treatment with this compound:

    • On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 10, 20, 40 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration (e.g., 0.1% DMSO).

    • Remove the old medium from the HeLa cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired period (e.g., 2-4 hours) at 37°C in a 5% CO₂ incubator.[6]

  • Proceed to Exocytosis Assay:

    • After the incubation period, proceed with the chosen assay to quantify exocytosis, such as the transferrin recycling assay detailed in Protocol 2.

Protocol 2: Quantification of Exocytosis Inhibition using a Transferrin Recycling Assay

This assay measures the rate of recycling of transferrin receptors to the plasma membrane, a process dependent on exocytosis. Inhibition of exocytosis by this compound will lead to a decrease in the amount of recycled transferrin.

Materials:

  • HeLa cells treated with this compound (from Protocol 1)

  • Serum-free DMEM

  • Alexa Fluor-conjugated Transferrin (e.g., Alexa Fluor 488-Transferrin)

  • Unlabeled (holo-)Transferrin

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluoromount-G or other mounting medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Serum Starvation:

    • After this compound treatment, wash the cells twice with pre-warmed serum-free DMEM.

    • Incubate the cells in serum-free DMEM for 30 minutes at 37°C to deplete intracellular transferrin.

  • Loading with Labeled Transferrin:

    • Incubate the cells with serum-free DMEM containing a saturating concentration of Alexa Fluor-conjugated transferrin (e.g., 50 µg/mL) for 30-60 minutes at 37°C to allow for uptake and labeling of the endocytic recycling compartment.

  • Chasing and Recycling:

    • Wash the cells three times with ice-cold PBS to remove unbound transferrin.

    • Add pre-warmed complete medium containing a high concentration of unlabeled transferrin (e.g., 500 µg/mL) to the cells. This will compete with any remaining labeled transferrin for binding and prevent re-uptake of recycled labeled transferrin.

    • Incubate the cells at 37°C for various time points (e.g., 0, 5, 15, 30 minutes) to allow for the recycling of the labeled transferrin out of the cells.

  • Fixation and Imaging/Analysis:

    • At each time point, immediately wash the cells with ice-cold PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips on slides with mounting medium for fluorescence microscopy or prepare the cells for flow cytometry.

  • Quantification:

    • Fluorescence Microscopy: Capture images of the cells at each time point. Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ). The decrease in fluorescence intensity over time represents the recycling of transferrin. Compare the rate of decrease between control and this compound-treated cells.

    • Flow Cytometry: Scrape and collect the cells at each time point. Analyze the fluorescence intensity of the cell population using a flow cytometer. The decrease in the mean fluorescence intensity of the population over time reflects the rate of transferrin recycling.

Protocol 3: Cell Viability Assessment using MTT Assay

It is crucial to determine if the observed inhibition of exocytosis is a specific effect of this compound and not due to general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9][10][11]

Materials:

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[7]

  • Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM) for the desired incubation time (e.g., 24 hours). Include a vehicle control (DMSO).

  • MTT Incubation:

    • After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[10]

  • Solubilization:

    • Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control (100% viability).

Experimental Workflow Visualization

cluster_prep Cell Preparation cluster_treat This compound Treatment cluster_assay Exocytosis & Viability Assays cluster_analysis Data Analysis A Seed HeLa cells B Culture to 70-80% confluency A->B D Treat cells (2-4 hours) B->D C Prepare this compound dilutions C->D E Transferrin Recycling Assay (Protocol 2) D->E F MTT Assay (Protocol 3) D->F G Quantify fluorescence (Microscopy/FACS) E->G H Measure absorbance (Plate Reader) F->H I Determine % Inhibition G->I J Determine % Viability H->J

Figure 2: Experimental workflow.

References

Endosidin 2: A Powerful Tool for Probing Root Gravitropism

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Endosidin 2 (ES2), a potent small molecule inhibitor of exocytosis, has emerged as an invaluable chemical tool for dissecting the intricate mechanisms of root gravitropism. By targeting the EXO70 subunit of the exocyst complex, ES2 disrupts the tethering of secretory vesicles to the plasma membrane, thereby inhibiting the delivery of crucial cargo proteins, including auxin transporters, which are essential for the differential growth that underlies gravitropic curvature.[1][2][3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the study of root gravitropism.

Mechanism of Action

This compound specifically targets the EXO70A1 subunit of the octameric exocyst complex in plants.[1][5] This interaction inhibits exocytosis, the process by which cells transport molecules to the plasma membrane.[1][2][4] In the context of root gravitropism, the polar localization of PIN-FORMED (PIN) auxin efflux carriers is paramount for establishing the asymmetric auxin gradient that drives differential growth. ES2 has been shown to disrupt the trafficking and plasma membrane localization of PIN proteins, particularly PIN2, PIN3, and PIN4, leading to their accumulation in intracellular compartments and a subsequent reduction in polar auxin transport.[1][2][6] This disruption of PIN protein cycling ultimately impairs the root's ability to respond to gravitational stimuli, resulting in an agravitropic phenotype.[3]

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of this compound on various aspects of root growth and gravitropism, as reported in the literature.

Table 1: Effective Concentrations of this compound in Arabidopsis thaliana

ParameterES2 ConcentrationObserved EffectReference
Root Growth Inhibition15-25 µMModest inhibition[7]
40 µMSignificant reduction in root elongation[3]
Agravitropic Response15 µMInhibition of gravitropic response[3]
40 µMStrong agravitropic phenotype[3]
PIN2 Trafficking40 µMReduced abundance at the plasma membrane[1]
50 µMAccelerated endocytosis and accumulation in intracellular aggregates[6]

Table 2: IC50 Values of this compound in Physcomitrium patens

ParameterIC50 Value95% Confidence IntervalReference
Plant Area8.8 µM4.0 µM - 19.9 µM[2]
Plant Solidity12.3 µM9.2 µM - 22.1 µM[2]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its effects on root gravitropism.

G cluster_0 Gravitational Stimulus cluster_1 Auxin Transport cluster_2 Cellular Response cluster_3 ES2 Intervention Gravity Gravity Perception (Statolith Sedimentation) PIN_Localization Polar PIN Protein Localization (e.g., PIN2) Gravity->PIN_Localization Signal Transduction Auxin_Gradient Asymmetric Auxin Gradient PIN_Localization->Auxin_Gradient Facilitates Differential_Growth Differential Cell Elongation Auxin_Gradient->Differential_Growth Induces Gravitropic_Bending Root Bending Differential_Growth->Gravitropic_Bending Results in ES2 This compound Exocyst Exocyst Complex (EXO70) ES2->Exocyst Inhibits Vesicle_Trafficking Vesicle Trafficking (Exocytosis) Exocyst->Vesicle_Trafficking Mediates Vesicle_Trafficking->PIN_Localization Maintains

Fig. 1: ES2's impact on the root gravitropism signaling pathway.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Gravistimulation & Imaging cluster_3 Data Analysis Seed_Sterilization 1. Seed Sterilization (e.g., Arabidopsis thaliana) Plating 2. Plating on MS Medium Seed_Sterilization->Plating Germination 3. Germination & Growth (Vertical Orientation) Plating->Germination Transfer 4. Transfer to Treatment Plates (DMSO control vs. ES2) Germination->Transfer Rotation 5. Gravistimulation (90° Rotation) Transfer->Rotation Imaging 6. Time-Lapse Imaging Rotation->Imaging Measurement 7. Measurement of Root Curvature and Elongation Imaging->Measurement Statistical_Analysis 8. Statistical Analysis Measurement->Statistical_Analysis

References

Application Notes and Protocols: Combining Endosidin 2 with Other Inhibitors in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endosidin 2 (ES2) is a potent small molecule inhibitor that specifically targets the EXO70 subunit of the exocyst complex.[1][2] This interaction disrupts the tethering of secretory vesicles to the plasma membrane, leading to the inhibition of exocytosis and endosomal recycling in both plant and mammalian cells.[1][3] Consequently, ES2 treatment causes the intracellular accumulation of plasma membrane proteins and enhances their trafficking to the vacuole or lysosome for degradation.[4][5] Understanding the interplay between the exocyst complex and other cellular machinery is crucial for elucidating the complex network of membrane trafficking. By combining ES2 with other well-characterized inhibitors, researchers can dissect the roles of different pathways and uncover potential synergistic or antagonistic effects.

These application notes provide a detailed guide for combining this compound with inhibitors of the actin cytoskeleton (Latrunculin B, Cytochalasin D), vesicle trafficking (Brefeldin A), and phosphoinositide 3-kinase (PI3K) signaling (Wortmannin). The provided protocols and conceptual frameworks will aid in the design and execution of experiments aimed at exploring the intricate connections within the cellular endomembrane system.

Mechanism of Action of this compound

This compound binds to the EXO70 subunit of the octameric exocyst complex.[1][2] The exocyst complex is responsible for marking sites of secretion and tethering post-Golgi vesicles to the plasma membrane prior to SNARE-mediated fusion. By inhibiting EXO70, ES2 prevents the stable association of secretory vesicles with their target membrane, thereby blocking exocytosis.[6] This leads to the accumulation of cargo destined for the plasma membrane in intracellular compartments. Furthermore, ES2 has been shown to accelerate the endocytosis of certain plasma membrane proteins, such as the auxin transporter PIN2, and redirect them for vacuolar degradation.[7]

cluster_0 Cell Interior TGN Trans-Golgi Network Vesicle Secretory Vesicle (e.g., containing PIN2) TGN->Vesicle Vesicle Budding Exocyst Exocyst Complex Vesicle->Exocyst Tethering EXO70 EXO70 Exocyst->EXO70 PM_Fusion Exocyst->PM_Fusion Vesicle Docking Exocyst->PM_Fusion Blocked by ES2 EXO70->Exocyst Endosome Endosome Lysosome Lysosome/Vacuole Endosome->Lysosome Degradation PM_Protein Plasma Membrane Protein (e.g., PIN2) Endosome->PM_Protein Recycling ES2 This compound ES2->EXO70 Inhibits PM_Protein->Endosome Endocytosis

Caption: Mechanism of this compound action on exocytosis and endosomal recycling.

Combining this compound with Other Inhibitors

This compound and Brefeldin A

Brefeldin A (BFA) is a fungal metabolite that inhibits protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus by targeting Guanine Nucleotide Exchange Factors (GEFs) for ARF GTPases.[8] This leads to the collapse of the Golgi into the ER and the formation of "BFA bodies," which are aggregates of endosomal and trans-Golgi network (TGN) compartments.[9] Combining ES2 with BFA can help dissect the trafficking steps of proteins that cycle between the plasma membrane and internal compartments.

Expected Outcome: A key experiment involves a BFA washout. After BFA treatment, proteins like PIN2 accumulate in BFA bodies. Upon BFA washout, these proteins are trafficked back to the plasma membrane. The addition of ES2 during the washout period is expected to inhibit this recovery, causing the proteins to remain in intracellular compartments or be redirected to the vacuole/lysosome.[10]

Quantitative Data Summary:

CombinationCell TypeProtein MarkerIncubation TimeConcentrationObserved EffectReference
ES2 + BFAArabidopsis thaliana root epidermal cellsPIN2-GFP2h BFA, then 90 min recovery with ES2ES2: 40 µM; BFA: 50 µMES2 inhibits the recycling of PIN2 from BFA-induced compartments back to the plasma membrane.[10]

Experimental Protocol: BFA Washout Assay in Arabidopsis thaliana Roots

  • Seedling Preparation: Grow Arabidopsis thaliana seedlings expressing a fluorescently tagged plasma membrane protein of interest (e.g., PIN2-GFP) on vertical agar (B569324) plates for 5-7 days.

  • BFA Treatment: Transfer seedlings to a liquid culture medium containing 50 µM Brefeldin A and incubate for 2 hours to induce the formation of BFA bodies.

  • Washout and Inhibitor Treatment:

    • Control Group: Wash the seedlings three times with a BFA-free liquid medium and incubate in fresh BFA-free medium.

    • ES2 Treatment Group: Wash the seedlings three times with a BFA-free liquid medium and incubate in a fresh medium containing 40 µM this compound.

  • Imaging: Mount the seedlings on a microscope slide and image the subcellular localization of the fluorescently tagged protein at various time points after washout (e.g., 0, 30, 60, 90 minutes) using a confocal microscope.

  • Quantification: Quantify the fluorescence intensity at the plasma membrane versus intracellular compartments. In the control group, plasma membrane fluorescence should recover over time, while in the ES2-treated group, this recovery should be significantly inhibited.

start Start: Seedlings with fluorescent PM protein bfa_treatment Incubate with Brefeldin A (e.g., 50 µM, 2h) start->bfa_treatment bfa_bodies Formation of BFA Bodies bfa_treatment->bfa_bodies washout Washout BFA bfa_bodies->washout split washout->split control Incubate in BFA-free medium split->control Control es2_treatment Incubate in BFA-free medium + this compound (e.g., 40 µM) split->es2_treatment ES2 Treatment imaging_control Confocal Imaging (Time-course) control->imaging_control imaging_es2 Confocal Imaging (Time-course) es2_treatment->imaging_es2 analysis Quantify PM vs. Intracellular Fluorescence imaging_control->analysis imaging_es2->analysis end End analysis->end

Caption: Experimental workflow for a BFA washout assay combined with ES2 treatment.

This compound and Actin Cytoskeleton Inhibitors (Latrunculin B, Cytochalasin D)

The actin cytoskeleton plays a critical role in both endocytosis and exocytosis.[11][12] Latrunculin B and Cytochalasin D are potent inhibitors of actin polymerization.[13][14] Latrunculin B sequesters actin monomers, preventing their incorporation into filaments, while Cytochalasin D caps (B75204) the barbed end of actin filaments, inhibiting their elongation.[15][16] Studies have shown that the EXO70 subunit of the exocyst complex co-localizes with α-actin, and disruption of the actin cytoskeleton with cytochalasin B leads to a disordered localization of EXO70.[5] This suggests a direct interplay between the exocyst complex and the actin network.

Expected Outcome: Combining ES2 with actin polymerization inhibitors is expected to have a more pronounced effect on membrane trafficking than either inhibitor alone. Disruption of the actin cytoskeleton would likely impair the transport of secretory vesicles to the plasma membrane and interfere with the initial steps of endocytosis. The subsequent inhibition of exocyst-mediated tethering by ES2 would further block the final stages of exocytosis. This combination could lead to a severe disruption of cellular processes that rely on dynamic membrane turnover, such as cell migration and polarized growth.

Experimental Protocol: Transferrin Recycling Assay in HeLa Cells with Combined Inhibitors

This assay measures the uptake and subsequent recycling of transferrin, a protein that undergoes receptor-mediated endocytosis. ES2 has been shown to inhibit the recycling of endocytosed transferrin to the plasma membrane in HeLa cells.[17]

  • Cell Culture: Culture HeLa cells on glass coverslips to 60-70% confluency.

  • Starvation: Starve the cells in serum-free medium for 30 minutes at 37°C to upregulate transferrin receptor expression.

  • Inhibitor Pre-treatment: Pre-incubate the cells with the desired inhibitor(s) for 30-60 minutes at 37°C.

    • Control Group: No inhibitor.

    • ES2 Group: 25-50 µM this compound.

    • Actin Inhibitor Group: e.g., 1 µM Latrunculin B or 10 µM Cytochalasin D.

    • Combination Group: ES2 + Actin Inhibitor.

  • Transferrin Pulse: Add fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin) to the medium and incubate for 15-30 minutes at 37°C to allow for internalization.

  • Chase: Wash the cells with a medium containing an excess of unlabeled transferrin to prevent further uptake of the labeled transferrin. Incubate for various chase times (e.g., 0, 15, 30, 60 minutes) in the presence of the respective inhibitors.

  • Fixation and Imaging: At each chase time point, fix the cells with 4% paraformaldehyde and mount the coverslips on microscope slides. Image the cells using fluorescence microscopy.

  • Quantification: Quantify the total fluorescence intensity per cell at each time point. A decrease in fluorescence over time indicates the recycling of transferrin out of the cell. The rate of fluorescence decay will be indicative of the recycling efficiency under each condition.

start Start: HeLa cells on coverslips starve Serum Starvation (30 min) start->starve inhibitor_pre Inhibitor Pre-treatment (30-60 min) starve->inhibitor_pre pulse Pulse with Fluorescent Transferrin (15-30 min) inhibitor_pre->pulse chase Chase with Unlabeled Transferrin (Time-course) pulse->chase fix_image Fix and Image Cells chase->fix_image quantify Quantify Cellular Fluorescence fix_image->quantify end End quantify->end

Caption: Workflow for a transferrin recycling assay with combined inhibitor treatment.

This compound and Wortmannin (B1684655)

Wortmannin is a potent and specific inhibitor of phosphoinositide 3-kinases (PI3Ks).[18] PI3Ks play a crucial role in regulating various stages of endosomal trafficking, including endosome fusion and sorting.[19] Inhibition of PI3K by wortmannin can lead to enlarged endosomes and impaired trafficking of cargo to lysosomes. The exocyst complex has been implicated in the regulation of the PI3K/AKT signaling pathway, suggesting a functional link between exocyst-mediated exocytosis and PI3K activity.[2][20]

Expected Outcome: Combining ES2 with wortmannin is likely to reveal the interplay between exocytosis and PI3K-dependent endosomal trafficking. Inhibiting exocytosis with ES2 will alter the composition of the plasma membrane, which could, in turn, affect signaling pathways originating at the cell surface. The simultaneous inhibition of PI3K by wortmannin would disrupt the downstream endosomal sorting of internalized receptors and other cargo. This combination could be particularly useful for studying the trafficking of signaling receptors that are regulated by both exocytosis (for cell surface presentation) and endocytosis/PI3K signaling (for signal attenuation and downstream signaling).

Experimental Protocol: Investigating Signaling Receptor Trafficking and Activation

  • Cell Culture: Culture a cell line expressing a signaling receptor of interest (e.g., EGFR in A431 cells).

  • Inhibitor Pre-treatment: Pre-incubate serum-starved cells with the desired inhibitors for 60 minutes.

    • Control Group: No inhibitor.

    • ES2 Group: 25-50 µM this compound.

    • Wortmannin Group: 100 nM Wortmannin.

    • Combination Group: ES2 + Wortmannin.

  • Ligand Stimulation: Stimulate the cells with the corresponding ligand (e.g., EGF) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis and Western Blotting: At each time point, lyse the cells and perform Western blotting to analyze the phosphorylation status (activation) of the receptor and downstream signaling components (e.g., phospho-AKT).

  • Immunofluorescence: In a parallel experiment, fix and permeabilize the cells at each time point and perform immunofluorescence to visualize the subcellular localization of the receptor.

  • Analysis: Correlate the changes in receptor localization with the activation of downstream signaling pathways under each inhibitor condition.

start Start: Cells expressing signaling receptor pre_treatment Inhibitor Pre-treatment (60 min) start->pre_treatment stimulation Ligand Stimulation (Time-course) pre_treatment->stimulation split stimulation->split western_blot Cell Lysis & Western Blot (p-Receptor, p-AKT) split->western_blot Biochemical Analysis immunofluorescence Fixation & Immunofluorescence (Receptor Localization) split->immunofluorescence Imaging Analysis analysis Correlate Signaling and Localization western_blot->analysis immunofluorescence->analysis end End analysis->end

Caption: Experimental workflow for studying the combined effects of ES2 and Wortmannin.

Summary of Quantitative Data

The following table summarizes the key quantitative data for this compound and its combination with Brefeldin A. Data for combinations with other inhibitors are currently limited and require further investigation using the protocols outlined above.

Inhibitor(s)Cell/OrganismAssayConcentration(s)Key Quantitative FindingReference(s)
This compoundArabidopsis thalianaRoot Growth15-25 µMModest root growth inhibition.[21]
This compoundArabidopsis thalianaPIN2-GFP Localization40 µM for 2hSignificant reduction of PIN2-GFP at the plasma membrane and accumulation in intracellular bodies.[6]
This compoundHeLa CellsTransferrin Recycling25-50 µMInhibition of transferrin recycling to the plasma membrane.[17]
This compound + Brefeldin AArabidopsis thalianaPIN2-GFP Recovery after BFA WashoutES2: 40 µM; BFA: 50 µMES2 treatment prevents the recovery of PIN2-GFP to the plasma membrane after BFA washout.[10]
This compoundPC12 CellsCell Viability (MTS assay)2.5 µM and 5 µM (48h)No significant difference in cell viability compared to untreated cells.[22]
This compoundPC12 CellsNeurite Outgrowth (LRRK2 G2019S expressing)2.5 µM and 5 µMSignificantly reduces the inhibitory effect of LRRK2 G2019S on neurite outgrowth.[22]

Conclusion

Combining this compound with other inhibitors provides a powerful strategy to dissect the complex and interconnected pathways of membrane trafficking. The protocols and conceptual frameworks presented here offer a starting point for researchers to investigate the roles of the exocyst complex in conjunction with the actin cytoskeleton, the ER-Golgi transport machinery, and PI3K signaling. Such studies will undoubtedly contribute to a deeper understanding of fundamental cellular processes and may reveal novel targets for therapeutic intervention in diseases where membrane trafficking is dysregulated.

References

Measuring the Effect of Endosidin 2 on Secretion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endosidin 2 (ES2) is a potent small molecule inhibitor of exocytosis, a fundamental cellular process responsible for the secretion of molecules such as proteins, hormones, and cell wall components. ES2 functions by specifically targeting the EXO70 subunit of the exocyst complex, a key protein machinery that tethers secretory vesicles to the plasma membrane for fusion and release of their contents.[1][2][3][4][5][6][7][8][9][10] By inhibiting EXO70, this compound effectively disrupts the final stages of the secretory pathway, leading to the intracellular accumulation of cargo intended for secretion. This property makes ES2 an invaluable tool for studying the dynamics of secretion, the function of the exocyst complex, and for identifying novel components of the secretory pathway.

These application notes provide detailed protocols for measuring the effect of this compound on secretion in plant and mammalian cell systems. The protocols cover methods to quantify the inhibition of secretion through phenotypic analysis, subcellular localization of secretory cargo, and proteomic analysis of the plasma membrane.

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of the exocyst complex subunit EXO70.[1][2][3][4][5][6][7][8][9][10] This interaction prevents the proper assembly and function of the octameric exocyst complex, which is essential for tethering post-Golgi secretory vesicles to the plasma membrane at specific sites of exocytosis.[1][2] The disruption of this tethering step leads to a blockage in the secretion of a wide range of molecules.

cluster_cell Cell Interior cluster_inhibition Golgi Golgi Apparatus Vesicle Secretory Vesicle (with cargo) Golgi->Vesicle Vesicle Budding Exocyst Exocyst Complex (including EXO70) Vesicle->Exocyst Tethering PM Plasma Membrane Exocyst->PM Docking & Fusion Extracellular Extracellular Space ES2 This compound ES2->Exocyst Inhibits

This compound inhibits the exocyst complex, blocking vesicle tethering and secretion.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its more potent analog, ES2-14, on various biological processes related to secretion.

Table 1: IC50 Values of this compound and Analogs

CompoundOrganism/Cell LineProcess InhibitedIC50 (µM)Reference
This compoundPhyscomitrium patensPolarized Growth (Area)8.8 (95% CI: 4.0-19.9)[2][3]
This compoundPhyscomitrium patensPolarized Growth (Solidity)12.3 (95% CI: 9.2-22.1)[2][3]
This compoundArabidopsis thalianaRoot Growth32[2]
ES2-14Arabidopsis thalianaRoot Growth15[2]
This compoundMagnaporthe oryzaeGrowth562[1]
ES2-14Magnaporthe oryzaeGrowth16[1]
ES2-14Botrytis cinereaGrowth47[1]

Table 2: Effect of this compound and ES2-14 on PIN2-GFP Localization in Arabidopsis Root Epidermal Cells (2-hour treatment)

TreatmentConcentration (µM)Number of PVCs with PIN2-GFP (mean ± sd)PM Fluorescence Intensity ReductionReference
DMSO (Control)---[1]
This compound20Not significantly different from controlNot significant[1]
This compound40~12 ± 3Significant[1]
ES2-1420~10 ± 2.5Significant[1]
ES2-1440~18 ± 4More significant than ES2[1]

Table 3: Proteomic Analysis of Arabidopsis Root Plasma Membrane after this compound Treatment

TreatmentDurationNumber of Proteins with Significantly Reduced AbundanceKey Affected ProcessesReference
40 µM this compound2 hours145Cell growth, cell wall biosynthesis, hormone signaling, stress response, membrane transport, nutrient uptake[4]

Experimental Protocols

The following protocols provide detailed methodologies to measure the effects of this compound on secretion.

Protocol 1: Quantifying the Effect of this compound on Root Growth in Arabidopsis thaliana

This protocol describes a dose-response experiment to quantify the inhibitory effect of this compound on a secretion-dependent developmental process, root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins, supplemented with 1% sucrose (B13894) and 0.8% agar (B569324)

  • This compound (ES2) stock solution (e.g., 10 mM in DMSO)

  • Sterile petri dishes (9 cm)

  • Sterile water

  • DMSO (vehicle control)

  • Growth chamber (22°C, 16h light/8h dark cycle)

  • Scanner or camera for imaging

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes. Rinse the seeds 5 times with sterile water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% agar and plate them on MS agar plates.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination: Transfer the plates to a growth chamber and grow vertically for 4 days.

  • Treatment: Prepare MS agar plates containing a range of this compound concentrations (e.g., 0, 5, 10, 20, 40, 50 µM). Include a DMSO control plate corresponding to the highest concentration of ES2 used.

  • Seedling Transfer: Carefully transfer 4-day-old seedlings of similar size to the ES2-containing and control plates.

  • Incubation: Return the plates to the growth chamber and grow vertically for an additional 3-5 days.

  • Imaging and Analysis:

    • Scan the plates to acquire high-resolution images.

    • Using ImageJ or similar software, measure the length of the primary root for at least 10-15 seedlings per treatment.

    • Calculate the average root length and standard deviation for each concentration.

    • Plot the average root length against the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value, the concentration of ES2 that causes 50% inhibition of root growth compared to the control.

start Start sterilize Sterilize Seeds start->sterilize plate Plate Seeds on MS sterilize->plate stratify Stratify at 4°C plate->stratify germinate Germinate Seedlings stratify->germinate transfer Transfer Seedlings germinate->transfer prepare_plates Prepare ES2 Plates prepare_plates->transfer incubate Incubate transfer->incubate image Image Plates incubate->image analyze Measure Root Length image->analyze end End analyze->end

Workflow for assessing this compound's effect on root growth.
Protocol 2: Visualizing and Quantifying Inhibition of Protein Secretion using PIN2-GFP in Arabidopsis

This protocol details the use of a fluorescently tagged plasma membrane protein, PIN2-GFP, to visualize and quantify the inhibitory effect of this compound on protein trafficking to the plasma membrane.

Materials:

  • Arabidopsis thaliana line expressing PIN2-GFP

  • MS liquid medium

  • This compound (ES2) stock solution (10 mM in DMSO)

  • DMSO

  • Microscope slides and coverslips

  • Confocal laser scanning microscope

Procedure:

  • Seedling Growth: Grow PIN2-GFP Arabidopsis seedlings on vertical MS agar plates for 5-7 days.

  • Treatment:

    • Prepare treatment solutions in liquid MS medium with the desired concentrations of this compound (e.g., 20 µM and 40 µM).

    • Include a DMSO control.

    • Carefully transfer seedlings into the treatment solutions and incubate for 2 hours.

  • Microscopy:

    • Mount a seedling root in the corresponding treatment solution on a microscope slide.

    • Image the root epidermal cells in the elongation zone using a confocal microscope. Use appropriate laser lines and emission filters for GFP (e.g., excitation at 488 nm, emission at 500-550 nm).

    • Acquire Z-stacks to capture the entire volume of the cells.

  • Image Analysis:

    • Qualitative Analysis: Observe the subcellular localization of PIN2-GFP. In control cells, PIN2-GFP should be primarily at the plasma membrane. In ES2-treated cells, observe the accumulation of PIN2-GFP in intracellular puncta, which are prevacuolar compartments (PVCs).

    • Quantitative Analysis:

      • Plasma Membrane Fluorescence: Using image analysis software, draw a region of interest (ROI) along the plasma membrane of multiple cells for each treatment. Measure the mean fluorescence intensity within the ROI. Compare the intensity between control and ES2-treated cells.

      • Intracellular Puncta: Count the number of PIN2-GFP-positive PVCs per cell in multiple cells for each treatment.

  • Data Presentation: Present the data as bar graphs showing the average plasma membrane fluorescence intensity and the average number of PVCs per cell for each treatment, with standard error bars.

Protocol 3: Proteomic Analysis of the Plasma Membrane to Identify Cargo of ES2-Sensitive Secretion

This protocol outlines a method to identify proteins whose secretion to the plasma membrane is inhibited by this compound.

Materials:

  • Arabidopsis thaliana seedlings (wild-type)

  • Liquid MS medium

  • This compound (40 µM) and DMSO

  • Buffers for plasma membrane enrichment (consult relevant literature for specific recipes)

  • Protein extraction buffers

  • Reagents for protein quantification (e.g., BCA assay)

  • Reagents and equipment for SDS-PAGE and in-gel digestion

  • Mass spectrometer (e.g., LC-MS/MS)

  • Protein identification and quantification software

Procedure:

  • Seedling Growth and Treatment: Grow a large quantity of Arabidopsis seedlings in liquid culture. Treat the seedlings with 40 µM this compound or DMSO (control) for 2 hours.

  • Harvesting and Plasma Membrane Enrichment: Harvest the root tissue and perform a plasma membrane enrichment protocol. This typically involves homogenization, differential centrifugation, and two-phase partitioning to separate the plasma membrane from other cellular membranes.

  • Protein Extraction and Quantification: Extract proteins from the enriched plasma membrane fractions. Quantify the protein concentration.

  • Protein Digestion: Take equal amounts of protein from the control and ES2-treated samples. Perform in-solution or in-gel digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics software suite to identify the proteins present in each sample by searching the mass spectrometry data against a relevant protein database.

    • Perform label-free or label-based quantification to determine the relative abundance of each identified protein in the ES2-treated sample compared to the control.

    • Identify proteins with significantly reduced abundance in the ES2-treated samples. These are candidate cargo proteins of the ES2-sensitive exocyst-mediated secretory pathway.

    • Perform Gene Ontology (GO) analysis on the list of down-regulated proteins to identify enriched biological processes and molecular functions.

start Start treat Treat Seedlings with ES2/DMSO start->treat harvest Harvest Roots treat->harvest pm_enrich Plasma Membrane Enrichment harvest->pm_enrich protein_extract Protein Extraction & Quantification pm_enrich->protein_extract digest Protein Digestion protein_extract->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Protein ID & Quantification lcms->data_analysis go_analysis Gene Ontology Analysis data_analysis->go_analysis end End go_analysis->end

Workflow for proteomic analysis of the plasma membrane.

Conclusion

This compound is a powerful chemical tool for dissecting the mechanisms of secretion. The protocols provided here offer robust methods to quantify and visualize the inhibitory effects of ES2 on secretion-dependent processes. By employing these techniques, researchers can gain deeper insights into the role of the exocyst complex in various physiological and pathological conditions, and potentially identify new targets for therapeutic intervention in diseases where secretion is dysregulated.

References

Application Notes and Protocols for Endosidin 2 in Membrane Trafficking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endosidin 2 (ES2) is a potent small molecule inhibitor of exocytosis, a fundamental process in eukaryotic cells responsible for transporting molecules to the cell surface. ES2 functions by directly targeting the EXO70 subunit of the exocyst complex, an octameric protein complex that tethers secretory vesicles to the plasma membrane for fusion.[1][2][3] This targeted inhibition allows for the controlled disruption of exocytosis, making ES2 a valuable tool for studying a wide range of cellular processes that rely on membrane trafficking, including polarized growth, cell wall deposition, and hormone signaling.[2][4][5] Unlike genetic mutations, which can be lethal, ES2 offers a dose-dependent and reversible means to investigate the dynamics of exocytosis.[2][3]

These application notes provide a comprehensive overview of the experimental design for using this compound in membrane trafficking studies, complete with detailed protocols and data presentation guidelines.

Mechanism of Action

This compound directly binds to the EXO70 subunit of the exocyst complex.[1][3] This interaction disrupts the proper localization of EXO70 at the plasma membrane and inhibits the tethering of secretory vesicles, thereby blocking the final stages of exocytosis.[2][6] Consequently, cargo proteins that are normally secreted or delivered to the plasma membrane accumulate in intracellular compartments.[3][4] ES2 has been shown to be effective in both plant and mammalian cells.[1][3]

Signaling Pathway Disruption by this compound

G cluster_0 Secretory Pathway Secretory Vesicles Secretory Vesicles Exocyst Complex Exocyst Complex Secretory Vesicles->Exocyst Complex Tethering Plasma Membrane Plasma Membrane Exocyst Complex->Plasma Membrane Fusion Exocytosis Exocytosis Plasma Membrane->Exocytosis This compound This compound EXO70 EXO70 This compound->EXO70 Inhibits

Caption: this compound inhibits exocytosis by targeting the EXO70 subunit of the exocyst complex.

Data Presentation

Quantitative data from experiments utilizing this compound should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Inhibitory Concentrations of this compound and its Analog, ES2-14
CompoundOrganism/Cell TypeAssayIC50 / Effective ConcentrationReference
This compoundArabidopsis thalianaRoot Growth Inhibition15-25 µM (modest inhibition)[6]
This compoundArabidopsis thalianaPIN2 Trafficking Inhibition40 µM[3][4]
This compoundPhyscomitrium patensPolarized Growth InhibitionIC50: 8.8 - 12.3 µM[2][7]
This compoundPC12 CellsCell ViabilityNon-toxic at 2.5 and 5 µM[8]
ES2-14Arabidopsis thalianaPlant Growth InhibitionMore potent than ES2[4][5]
ES2-14Magnaporthe oryzae & Botrytis cinereaFungal Growth InhibitionEffective inhibitor[4][5]
Table 2: Effects of this compound on Protein Localization and Cellular Processes
Target Protein/ProcessOrganism/Cell TypeES2 ConcentrationTreatment TimeObserved EffectReference
PIN2-GFPArabidopsis thaliana root epidermal cells40 µM2 hoursReduced plasma membrane localization, accumulation in intracellular agglomerations.[3][4]
EXO70A1-GFPArabidopsis thaliana root epidermal cells40 µM2 hoursDisrupted polarized plasma membrane distribution.[9]
Transferrin RecyclingMammalian CellsNot specifiedNot specifiedES2-14 had no effect.[4][5]
Polarized GrowthPhyscomitrium patens50 µMNot specifiedTip-growing cells ruptured.[2][10]
LRRK2 Protein LevelSH-SY5Y cells5 µM72 hoursSignificant reduction in LRRK2 protein level.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments involving this compound.

Protocol 1: Inhibition of Root Growth in Arabidopsis thaliana

Objective: To assess the dose-dependent effect of this compound on plant growth.

Materials:

  • Arabidopsis thaliana seedlings (e.g., Col-0 or a line with a fluorescently tagged plasma membrane protein like PIN2-GFP)

  • ½ Murashige and Skoog (MS) solid medium

  • This compound (ES2) stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • Petri plates

  • Growth chamber

Procedure:

  • Prepare ½ MS solid medium and autoclave.

  • Cool the medium to approximately 50-60°C.

  • Add ES2 to the medium to achieve the desired final concentrations (e.g., 0, 5, 10, 15, 20, 25 µM). For the control, add an equivalent volume of DMSO.

  • Pour the medium into Petri plates and allow it to solidify.

  • Vertically place 5-7 day-old Arabidopsis seedlings on the plates.

  • Incubate the plates vertically in a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

  • After 7 days, photograph the plates and measure the primary root length using image analysis software (e.g., ImageJ).

  • Perform statistical analysis (e.g., one-way ANOVA with a post-hoc test) to determine significant differences between treatments.

Protocol 2: Live-Cell Imaging of PIN2-GFP Trafficking in Arabidopsis thaliana Roots

Objective: To visualize the effect of this compound on the subcellular localization of the auxin transporter PIN2.

Materials:

  • Arabidopsis thaliana seedlings expressing PIN2-GFP

  • Liquid ½ MS medium

  • This compound (ES2) stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • Microscope slides and coverslips

  • Confocal laser scanning microscope

Procedure:

  • Grow PIN2-GFP seedlings on ½ MS solid medium for 5-7 days.

  • Prepare liquid ½ MS medium containing 40 µM ES2 and a control medium with an equivalent amount of DMSO.

  • Mount the seedlings in the respective liquid media on a microscope slide.

  • Image the root epidermal cells in the meristematic and elongation zones using a confocal microscope.

  • Acquire Z-stack images to capture the entire volume of the cells.

  • For time-lapse imaging, acquire images at different time points (e.g., 0, 30, 60, 120 minutes) after ES2 treatment.

  • Analyze the images to quantify changes in PIN2-GFP localization, such as the fluorescence intensity at the plasma membrane versus intracellular compartments.

Protocol 3: Brefeldin A (BFA) Washout Assay

Objective: To assess the effect of this compound on the recycling of plasma membrane proteins.

Materials:

  • Arabidopsis thaliana seedlings expressing a fluorescently tagged plasma membrane protein (e.g., PIN2-GFP)

  • Brefeldin A (BFA) stock solution

  • This compound (ES2) stock solution

  • Liquid ½ MS medium

  • Confocal laser scanning microscope

Procedure:

  • Treat 5-7 day-old seedlings with 50 µM BFA for 2 hours to induce the formation of BFA bodies (aggregations of endomembrane compartments).

  • Wash the seedlings with liquid ½ MS medium to remove BFA.

  • Transfer the seedlings to liquid ½ MS medium containing either 40 µM ES2 or DMSO (control).

  • Image the root epidermal cells at various time points (e.g., 0, 30, 60, 90 minutes) after the washout.

  • Quantify the disappearance of BFA bodies over time to assess the rate of protein recycling to the plasma membrane. A delay in the disappearance of BFA bodies in ES2-treated seedlings indicates an inhibition of exocytosis.[3]

Visualization of Experimental Design

Experimental Workflow for Studying ES2 Effects on Protein Trafficking

G cluster_0 Preparation cluster_1 Treatment cluster_2 Data Acquisition cluster_3 Analysis Seedling Growth Seedling Growth Control (DMSO) Control (DMSO) Seedling Growth->Control (DMSO) ES2 Treatment ES2 Treatment Seedling Growth->ES2 Treatment Prepare ES2 Solutions Prepare ES2 Solutions Prepare ES2 Solutions->ES2 Treatment Live-cell Imaging Live-cell Imaging Control (DMSO)->Live-cell Imaging ES2 Treatment->Live-cell Imaging Image Analysis Image Analysis Live-cell Imaging->Image Analysis Quantification Quantification Image Analysis->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

Caption: A typical workflow for investigating the effects of this compound on protein trafficking.

Logical Relationship of ES2's Impact on Membrane Trafficking

G This compound This compound EXO70 Inhibition EXO70 Inhibition This compound->EXO70 Inhibition Exocyst Dysfunction Exocyst Dysfunction EXO70 Inhibition->Exocyst Dysfunction Inhibited Vesicle Tethering Inhibited Vesicle Tethering Exocyst Dysfunction->Inhibited Vesicle Tethering Reduced Exocytosis Reduced Exocytosis Inhibited Vesicle Tethering->Reduced Exocytosis Altered Protein Localization Altered Protein Localization Reduced Exocytosis->Altered Protein Localization Phenotypic Changes Phenotypic Changes Altered Protein Localization->Phenotypic Changes e.g., Growth defects, altered cell polarity

Caption: The logical cascade of events following this compound treatment, leading to phenotypic changes.

References

Application Notes and Protocols for Endosidin 2 in Physcomitrium patens Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endosidin 2 (ES2) is a cell-permeable small molecule that serves as a valuable tool for studying exocytosis-dependent processes in the model moss organism, Physcomitrium patens. ES2 functions by specifically targeting and inhibiting the Exo70 subunit of the exocyst complex.[1][2][3] The exocyst is an eight-protein complex essential for tethering secretory vesicles to the plasma membrane, a critical step for polarized cell growth, cell wall deposition, and overall plant development.[1][2][4][5] By disrupting the final stages of exocytosis, ES2 allows for a dose-dependent and reversible inhibition of these processes, overcoming the limitations of lethality often associated with genetic mutations in essential trafficking components.[1][2][6]

In P. patens, ES2 has been demonstrated to effectively inhibit polarized growth of protonemata in a concentration-dependent manner.[1][2] At higher concentrations, it leads to the rupture of tip-growing cells due to the failed deposition of new cell wall material, highlighting its direct impact on secretion.[1][2][3] These characteristics make ES2 a powerful chemical tool for dissecting the molecular mechanisms of polarized growth, cell wall biosynthesis, and membrane trafficking in moss.

Mechanism of Action

This compound's primary mode of action is the disruption of the exocyst complex by binding to its Exo70 subunit.[1][2][7] This interaction prevents the proper tethering of secretory vesicles to the plasma membrane at sites of active growth, thereby inhibiting the final steps of exocytosis.

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The application of this compound to P. patens results in a dose-dependent reduction in polarized growth. This is quantifiable through measurements of plant area and solidity (a measure of shape complexity, where a higher value indicates less polarized, more compact growth).

ES2 Concentration (µM)Average Plant Area (µm²)Average SolidityObservations
0 (Control)~56,0000.39Normal, filamentous polarized growth.[1]
3.125DecreasedIncreasedSlight inhibition of polarized growth.
6.25DecreasedIncreasedModerate inhibition of polarized growth.
12.5DecreasedIncreasedSignificant inhibition of polarized growth.
25.0DecreasedIncreasedStrong inhibition of polarized growth.
50.0~6,0000.83Severe growth inhibition; rupture of tip-growing cells.[1][2][3]

IC50 Values for P. patens Growth Inhibition:

  • Based on Area: 8.8 µM (95% confidence interval: 4.0 µM - 19.9 µM).[1]

  • Based on Solidity: 12.3 µM (95% confidence interval: 9.2 µM - 22.1 µM).[1]

Experimental Protocols

Protocol 1: Dose-Response Assay for Polarized Growth Inhibition

This protocol details how to assess the effect of varying concentrations of this compound on the growth and morphology of P. patens protonemata.

Materials:

  • Wild-type Physcomitrium patens protonemal tissue

  • PPNH4 agar (B569324) medium

  • This compound (ES2) stock solution (e.g., 50 mM in DMSO)

  • DMSO (Dimethyl sulfoxide)

  • Sterile petri dishes

  • Microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Moss Culture Initiation:

    • Subculture P. patens protonemal tissue onto fresh PPNH4 agar plates overlaid with cellophane.

    • Grow in a controlled environment chamber for 5-7 days to establish a healthy lawn of tissue.

  • Preparation of ES2-Treated Media:

    • Melt sterile PPNH4 agar medium and cool to approximately 55°C.

    • Prepare aliquots of the melted agar (e.g., 16 ml).

    • Add the appropriate volume of ES2 stock solution and/or DMSO to each aliquot to achieve the desired final concentrations (e.g., 0, 3.125, 6.25, 12.5, 25, 50 µM).[1]

    • Important: Maintain a constant final DMSO concentration across all treatments, including the control (e.g., 0.1%).[1] For example, for a 16 ml aliquot:

      • 50 µM ES2: 16 µl of 50 mM ES2 stock.

      • 25 µM ES2: 8 µl of 50 mM ES2 stock + 8 µl DMSO.

      • 0 µM ES2 (Control): 16 µl DMSO.

    • Mix gently but thoroughly and pour the plates. Allow them to solidify completely.

  • Inoculation:

    • Using sterile forceps, carefully transfer small, uniform clumps of protonemal tissue from the cellophane overlay to the center of the ES2-treated and control plates.

  • Incubation:

    • Return the plates to the growth chamber and incubate for 3-5 days.

  • Imaging and Analysis:

    • Image the entire moss colony on each plate using a microscope. Stitch images together if necessary to capture the full area.

    • Use image analysis software to measure the total area and solidity of each plant.[1]

    • Calculate the average and standard deviation for each treatment condition.

    • Plot the dose-response curve and calculate the IC50 value.

start Start: Culture P. patens on PPNH4 + cellophane prep_media Prepare PPNH4 Agar with varying ES2 concentrations (0-50 µM) and constant DMSO start->prep_media transfer Transfer moss tissue to ES2-treated plates prep_media->transfer incubate Incubate for 3-5 days transfer->incubate image Image entire moss colonies incubate->image analyze Analyze plant area and solidity using ImageJ or similar image->analyze end End: Plot dose-response curve and determine IC50 analyze->end

Caption: Experimental workflow for ES2 dose-response assay.
Protocol 2: Live-Cell Imaging of Tip Rupture

This protocol is designed to visualize the acute effects of a high concentration of this compound on tip-growing protonemal cells.

Materials:

  • Actively growing P. patens protonemata on agar pads or in a microfluidic chamber

  • Microscope equipped for time-lapse imaging (brightfield or DIC)

  • This compound stock solution (50 mM in DMSO)

  • Liquid culture medium

  • Pipettes

Procedure:

  • Sample Preparation:

    • Prepare a slide with actively growing protonemal filaments. Ensure tip cells are clearly visible and accessible.

  • Initial Imaging:

    • Mount the slide on the microscope stage and locate healthy, elongating tip cells.

    • Begin time-lapse imaging to capture the normal growth rate before treatment.

  • ES2 Treatment:

    • Prepare a working solution of 50 µM ES2 in liquid medium (with 0.1% DMSO).[1]

    • Carefully perfuse the sample with the ES2 solution.

    • As a control, perfuse a separate sample with liquid medium containing only 0.1% DMSO.

  • Time-Lapse Imaging:

    • Continue time-lapse imaging immediately after adding the ES2 solution.

    • Capture images at regular intervals (e.g., every 1-5 minutes) for up to 3 hours.

    • Observe the cessation of growth followed by the swelling and eventual rupture of the cell apex.[1]

  • Analysis:

    • Determine the time from ES2 application to cell rupture for multiple cells.

    • Compare the morphology and behavior of ES2-treated cells to the DMSO-treated controls, which should continue to grow normally.[1]

Expected Outcomes and Troubleshooting

  • Low ES2 concentrations (3-12 µM): Expect a gradual decrease in the rate of tip elongation and an increase in the "solidity" or compactness of the overall plant colony.[1]

  • High ES2 concentrations (≥25 µM): Expect a rapid cessation of growth, followed by swelling at the cell apex and eventual lysis or rupture of tip cells within approximately 2-3 hours.[2]

  • Troubleshooting - No effect:

    • Verify the activity and concentration of the ES2 stock solution. ES2 should be stored at -20°C.[1]

    • Ensure proper mixing of ES2 into the agar medium.

  • Troubleshooting - High variability:

    • Ensure uniform size and developmental stage of the initial moss inocula.

    • Analyze a sufficient number of plants per treatment (10-30 is recommended) to account for biological variability.[1]

References

Endosidin 2: Application Notes and Protocols for In Vitro and In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endosidin 2 (ES2) is a potent and selective small molecule inhibitor of the exocyst complex, a key component of the cellular machinery responsible for tethering vesicles to the plasma membrane during exocytosis. By specifically targeting the EXO70 subunit, this compound provides a powerful tool for dissecting the intricate processes of vesicle trafficking, polarized growth, and hormone signaling in both plant and animal systems.[1][2][3] Its cell-permeable nature and dose-dependent activity make it an invaluable chemical probe for studying cellular pathways where genetic approaches may be limited by lethality.[4] These application notes provide a comprehensive overview of the in vitro and in vivo applications of this compound, complete with detailed protocols and quantitative data to facilitate its use in research and drug development.

Mechanism of Action

This compound binds to the C-terminal domain of the EXO70 subunit of the octameric exocyst complex.[2][5] This interaction inhibits the tethering of secretory vesicles to the plasma membrane, thereby blocking exocytosis.[1][3] This disruption of the canonical secretory pathway leads to the accumulation of cargo-laden vesicles in the cytoplasm and their potential redirection to other subcellular compartments, such as the vacuole in plants for degradation.[2][6]

Mechanism of Action of this compound ES2 This compound EXO70 EXO70 Subunit of Exocyst Complex ES2->EXO70 Binds to VesicleTethering Vesicle Tethering to Plasma Membrane ES2->VesicleTethering Inhibits Exocyst Exocyst Complex Assembly and Function EXO70->Exocyst Exocyst->VesicleTethering Exocytosis Exocytosis VesicleTethering->Exocytosis CargoDelivery Delivery of Cargo Proteins (e.g., PIN2, Receptors) Exocytosis->CargoDelivery CellularProcesses Cellular Processes: - Polarized Growth - Cell Wall Synthesis - Hormone Signaling CargoDelivery->CellularProcesses

This compound inhibits exocytosis by targeting the EXO70 subunit.

In Vitro Applications

Inhibition of Vesicle Trafficking in Plants

This compound is widely used to study vesicle trafficking in plants, particularly the dynamic localization of auxin efflux carriers like PIN-FORMED 2 (PIN2).

Quantitative Data:

ParameterOrganism/Cell TypeTreatmentResultReference
PIN2-GFP Fluorescence Intensity at Plasma MembraneArabidopsis thaliana root epidermal cells40 µM ES2 for 2 hoursSignificant reduction[7]
PIN2 Accumulation in Prevacuolar Compartments (PVCs)Arabidopsis thaliana root epidermal cells40 µM ES2 for 2 hoursIncreased accumulation in ARA7/RabF2b-marked late endosomes/PVCs[7]
Formation of ES2 Aggregates (ES2As)Arabidopsis thaliana root epidermal cells50 µM ES2 for 1.5-3 hoursFormation of abnormal cytoplasmic aggregates containing PIN2, PIN3, and PIN4[2][8]
Golgi Apparatus MorphologyArabidopsis thaliana root epidermal cells50 µM ES2Appearance of cup-shaped or ring-shaped Golgi cisternae[2][9]

Experimental Protocol: Analysis of PIN2 Trafficking in Arabidopsis Roots

Workflow for PIN2 Trafficking Assay Start Start: PIN2::PIN2-GFP Arabidopsis seedlings Step1 Prepare liquid 1/2 MS medium with 1% sucrose Start->Step1 Step2 Add this compound (e.g., 40 µM) or DMSO (control) Step1->Step2 Step3 Transfer 6-day-old seedlings to the liquid medium Step2->Step3 Step4 Incubate for 2 hours under continuous light Step3->Step4 Step5 Mount roots on a microscope slide Step4->Step5 Step6 Image root epidermal cells using confocal microscopy Step5->Step6 Step7 Quantify PIN2-GFP fluorescence at the plasma membrane and in intracellular compartments Step6->Step7 End End: Analyze data Step7->End

Confocal microscopy workflow for analyzing PIN2 localization.

Methodology:

  • Plant Material: Use 5-7 day old Arabidopsis thaliana seedlings expressing a fluorescently tagged PIN2 protein (e.g., PIN2::PIN2-GFP).

  • Treatment: Prepare a working solution of this compound in liquid Murashige and Skoog (MS) medium. A common concentration is 40-50 µM.[7] A DMSO control should be run in parallel.

  • Incubation: Gently transfer seedlings into the treatment solution and incubate for the desired time (e.g., 2 hours).[7]

  • Microscopy: Mount the roots in the respective treatment solution on a microscope slide. Image the root epidermal cells in the elongation zone using a confocal laser scanning microscope.

  • Analysis: Quantify the fluorescence intensity of PIN2-GFP at the plasma membrane and in intracellular compartments. The number and size of intracellular aggregates (ES2As) can also be quantified.[8]

Inhibition of Polarized Growth

This compound can be used to study processes requiring polarized exocytosis, such as tip growth in moss protonemata.[10][11]

Quantitative Data:

ParameterOrganismTreatmentIC50Reference
Area of Plant GrowthPhyscomitrium patensIncreasing concentrations of ES28.8 µM (95% CI: 4.0-19.9 µM)[10]
Solidity of Plant GrowthPhyscomitrium patensIncreasing concentrations of ES212.3 µM (95% CI: 9.2-22.1 µM)[10]

Experimental Protocol: Moss Polarized Growth Inhibition Assay

Methodology:

  • Culture: Grow Physcomitrium patens on a suitable medium (e.g., PPNH4) overlaid with a cellophane sheet.

  • Treatment: Prepare agar (B569324) plates containing a range of this compound concentrations (e.g., 0 µM to 50 µM).[10]

  • Transfer: After a few days of growth, transfer the cellophane sheet with the moss protonemata to the this compound-containing plates.

  • Incubation: Incubate the plates under standard growth conditions for a set period.

  • Imaging and Analysis: Image the moss colonies and measure parameters such as the area and solidity of the plants to quantify the extent of polarized growth.[10]

Modulation of Neurite Outgrowth

In mammalian cells, this compound has been used to investigate the role of the exocyst complex in neuronal development and disease models.

Quantitative Data:

ParameterCell LineTreatmentResultReference
Cell ViabilityPC12 cells2.5 µM and 5 µM ES2 for 48 hoursNo significant difference in cell viability[1]
Cell ViabilityPC12 cells15 µM and 40 µM ES2 for 48 hoursSignificantly toxic[1]
Neurite Outgrowth (LRRK2 G2019S expressing)PC12 cellsLow dose ES2Significantly reduces the inhibitory effect of LRRK2 G2019S on neurite outgrowth[1]

Experimental Protocol: PC12 Cell Neurite Outgrowth Assay

Methodology:

  • Cell Culture: Culture PC12 cells under standard conditions. For specific applications, cells can be transfected or transduced to express proteins of interest (e.g., LRRK2 G2019S).[1]

  • Toxicity Assessment: Determine the non-toxic concentration range of this compound for PC12 cells using a cell viability assay such as the MTS assay.[1]

  • Differentiation and Treatment: Induce differentiation of PC12 cells (e.g., with Nerve Growth Factor) in the presence of various concentrations of this compound or a vehicle control.

  • Analysis: After a suitable incubation period (e.g., 7 days), quantify neurite outgrowth by measuring the length of neurites or the percentage of cells with neurites longer than the cell body diameter.[1]

In Vivo Applications

Inhibition of Plant Growth and Development

This compound can be applied to whole plants to study the systemic effects of exocyst inhibition on growth and development.

Quantitative Data:

ParameterOrganismTreatmentResultReference
Root LengthArabidopsis thaliana10 µM ES2-14Significantly shorter roots compared to DMSO control[12]
Root Growth InhibitionArabidopsis thaliana15-25 µM ES2Modest root growth inhibition[13]

Experimental Protocol: Arabidopsis Root Growth Assay

Workflow for Arabidopsis Root Growth Assay Start Start: Arabidopsis seeds Step1 Surface sterilize seeds Start->Step1 Step2 Sow seeds on 1/2 MS agar plates containing various concentrations of this compound or DMSO Step1->Step2 Step3 Place plates vertically in a growth chamber Step2->Step3 Step4 Grow seedlings for 7 days under continuous light Step3->Step4 Step5 Scan plates and measure root length using image analysis software Step4->Step5 End End: Analyze and compare root lengths Step5->End

A standard workflow for assessing the effect of this compound on root growth.

Methodology:

  • Plate Preparation: Prepare solid half-strength Murashige and Skoog (½ MS) medium containing 1% (w/v) sucrose, 0.8% (w/v) agar, and the desired concentrations of this compound.[13] A DMSO control should be included.

  • Seed Plating: Surface-sterilize Arabidopsis thaliana seeds and sow them on the prepared plates.

  • Growth Conditions: Place the plates vertically in a growth chamber with controlled light and temperature conditions (e.g., 23°C, continuous light).[13]

  • Data Collection: After a defined growth period (e.g., 7 days), scan the plates and measure the primary root length using image analysis software like ImageJ.[13]

Rescue of Pathological Phenotypes in a Drosophila Model of Parkinson's Disease

This compound has been successfully used in a Drosophila model of LRRK2-associated Parkinson's disease to ameliorate pathological phenotypes.

Quantitative Data:

ParameterDrosophila ModelTreatmentResultReference
Climbing ActivityLRRK2 R1441C transgenic fliesChronic treatment with 150 µM ES2Significant rescue of climbing defects[1]
Dopaminergic Neuron NumberLRRK2 R1441C transgenic fliesChronic treatment with 150 µM ES2Significant rescue of dopaminergic neuron loss[1]
LRRK2 Protein LevelLRRK2 R1441C transgenic flies150 µM ES2 for 5 daysLong-term reduction in LRRK2 protein level[1][3]

Experimental Protocol: Drosophila LRRK2 Model Treatment

Methodology:

  • Fly Stocks: Utilize transgenic Drosophila melanogaster lines expressing pathogenic forms of human LRRK2 (e.g., LRRK2 R1441C) under a suitable driver (e.g., Actin-GAL4).[1]

  • Drug Administration: Prepare fly food containing this compound at the desired concentration (e.g., 150 µM).[1] A control group should be fed food with the vehicle (DMSO).

  • Treatment Regimen: Place flies on the drug-containing food for a specified duration. For chronic studies, flies can be transferred to fresh drug-containing food every few days.[1]

  • Phenotypic Analysis:

    • Locomotor Assay: Assess climbing ability using a negative geotaxis assay at different time points (e.g., 45 days of age).[1]

    • Immunohistochemistry: Dissect fly brains and perform whole-mount immunostaining for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons.[3]

    • Western Blotting: Prepare protein extracts from fly heads to analyze the levels of LRRK2 and other proteins of interest.[1][3]

Potential Applications in Cancer Research

While the exocyst complex has been implicated in cancer progression, research on the direct application of this compound in cancer models is still emerging.[5][6] The ability of this compound to inhibit exocytosis suggests its potential to interfere with processes crucial for cancer cell survival and metastasis, such as the secretion of growth factors and proteases, as well as the trafficking of receptors to the cell surface. Further research is warranted to explore the efficacy of this compound in inhibiting cancer cell proliferation, migration, and invasion, and to investigate its potential role in modulating autophagy in cancer cells.

Conclusion

This compound is a versatile and potent inhibitor of the exocyst complex with broad applications in both basic research and preclinical studies. The protocols and data presented here provide a foundation for utilizing this compound to investigate a wide range of cellular processes and disease models. As our understanding of the multifaceted roles of the exocyst complex continues to grow, so too will the utility of this invaluable chemical tool.

References

Endosidin 2: Application Notes and Protocols for Short-Term and Long-Term Treatment in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Endosidin 2 (ES2), a small molecule inhibitor of exocytosis in plants. This document details the protocols for both short-term and long-term treatment of plants with ES2, summarizes the expected quantitative effects, and illustrates the underlying signaling pathways and experimental workflows.

Introduction

This compound (ES2) is a valuable chemical tool for studying vesicle trafficking in plants. It functions by targeting the EXO70 subunit of the exocyst complex, a key component of the machinery responsible for tethering secretory vesicles to the plasma membrane for fusion.[1][2][3][4][5] By inhibiting exocytosis, ES2 allows for the controlled disruption of processes reliant on the secretion of proteins, lipids, and cell wall components. This has significant implications for understanding plant growth, development, hormone signaling, and responses to environmental stress.[1][2][3] An analog, Endosidin2-14 (ES2-14), has been shown to be a more potent inhibitor of plant growth and exocytic trafficking.[1][2]

Mechanism of Action

ES2 specifically binds to the EXO70 subunit of the octameric exocyst complex.[1][5] This interaction disrupts the final stages of exocytosis, preventing the fusion of secretory vesicles with the plasma membrane.[4] This leads to the intracellular accumulation of cargo that would otherwise be delivered to the cell surface or extracellular space. Short-term treatment with ES2 has been shown to inhibit the transport of proteins like the PIN-FORMED (PIN) family auxin transporter, PIN2, and the brassinosteroid receptor BRI1 to the plasma membrane.[6][7]

Signaling Pathway Diagram

cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space / Cell Wall Secretory_Vesicle Secretory Vesicle (e.g., containing PIN2) Exocyst_Complex Exocyst Complex (with EXO70 subunit) Secretory_Vesicle->Exocyst_Complex Tethering Plasma_Membrane Plasma Membrane Exocyst_Complex->Plasma_Membrane Fusion ES2 This compound ES2->Exocyst_Complex Inhibition

Caption: this compound inhibits exocytosis by targeting the EXO70 subunit of the exocyst complex.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its analog, Endosidin2-14, on various plant processes.

Table 1: Effects of Short-Term this compound Treatment on PIN2 Trafficking in Arabidopsis thaliana
Treatment (2 hours)ParameterObservationReference
40 µM ES2PIN2-GFP LocalizationAccumulation in prevacuolar compartments (PVCs)[1]
40 µM ES2-14PIN2-GFP LocalizationMore effective in promoting PIN2 localization to PVCs than ES2[1]
40 µM ES2Recovery from BFA treatment~45% of cells contained BFA-induced compartments after 80 min recovery[1]
40 µM ES2-14Recovery from BFA treatment~67% of cells contained BFA-induced compartments after 80 min recovery[1]
Table 2: Effects of Long-Term this compound Treatment on Plant Growth
Plant SpeciesTreatment DurationES2 ConcentrationEffect on Root Length/GrowthReference
Arabidopsis thaliana (Col-0 & PIN2-GFP)7 days15-25 µMModest root growth inhibition[8]
Arabidopsis thaliana10 days10 µM ES2No obvious difference in growth compared to DMSO control[1]
Arabidopsis thaliana10 days10 µM ES2-14Significantly shorter roots than DMSO control[1]
Physcomitrium patensNot specified8.8 - 12.3 µMIC50 for growth inhibition[4]
Physcomitrium patensNot specified50 µMTip-growing cells ruptured[4]

Experimental Protocols

Experimental Workflow Diagram

start Start prep Prepare Plant Material (e.g., sterilize and plate seeds) start->prep growth Grow Seedlings (specify conditions) prep->growth treatment Apply this compound Treatment (short-term or long-term) growth->treatment data_collection Data Collection (e.g., microscopy, root length measurement) treatment->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: General experimental workflow for this compound treatment in plants.

Protocol 1: Short-Term this compound Treatment for Analyzing Protein Trafficking in Arabidopsis thaliana Roots

Objective: To observe the short-term effects of this compound on the subcellular localization of plasma membrane proteins.

Materials:

  • Arabidopsis thaliana seedlings (e.g., expressing a fluorescently tagged protein like PIN2-GFP) grown vertically on half-strength Murashige and Skoog (½ MS) media for 5-7 days.

  • This compound (ES2) stock solution (e.g., 10 mM in DMSO).

  • Dimethyl sulfoxide (B87167) (DMSO) as a solvent control.

  • Liquid ½ MS media.

  • Confocal laser scanning microscope.

Procedure:

  • Prepare a working solution of ES2 in liquid ½ MS media to a final concentration of 40 µM. Prepare a corresponding control solution with the same concentration of DMSO (e.g., 0.4%).

  • Carefully transfer 5- to 7-day-old Arabidopsis seedlings into a multi-well plate containing the ES2 working solution or the DMSO control solution.

  • Incubate the seedlings for 2 hours at room temperature.

  • Mount the seedlings on a microscope slide with a coverslip in the respective treatment solution.

  • Observe the subcellular localization of the fluorescently tagged protein in the root epidermal cells using a confocal microscope.

  • Quantify the changes in protein localization, for example, by counting the number of intracellular compartments (e.g., PVCs) containing the fluorescent signal.[1]

Protocol 2: Long-Term this compound Treatment for Assessing Plant Growth Inhibition

Objective: To determine the long-term effects of this compound on plant growth, specifically root elongation.

Materials:

  • Arabidopsis thaliana seeds.

  • Half-strength Murashige and Skoog (½ MS) agar (B569324) plates.

  • This compound (ES2) stock solution (e.g., 10 mM in DMSO).

  • Dimethyl sulfoxide (DMSO).

  • Sterilization solution (e.g., 70% ethanol (B145695), 10% bleach).

  • Sterile water.

Procedure:

  • Prepare ½ MS agar media and autoclave.

  • While the media is cooling but still liquid (around 50-60°C), add ES2 to achieve the desired final concentrations (e.g., 10 µM, 15 µM, 20 µM, 25 µM). Add an equivalent amount of DMSO to the control plates. Pour the plates and let them solidify.

  • Sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse 3-5 times with sterile water.

  • Aseptically place the sterilized seeds on the prepared ½ MS plates containing different concentrations of ES2 and the DMSO control.

  • Seal the plates and stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

  • Transfer the plates to a growth chamber with controlled light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22°C) and grow them vertically.

  • After 7-10 days, photograph the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

  • Perform statistical analysis to compare the root lengths of ES2-treated seedlings with the control group.[8][9]

Concluding Remarks

This compound is a powerful tool for dissecting the role of exocytosis in a wide array of plant processes. The protocols and data presented here provide a foundation for researchers to design and execute experiments investigating the short-term and long-term consequences of inhibiting this fundamental cellular pathway. Careful consideration of treatment duration and concentration is crucial for interpreting the observed phenotypes, which can range from subtle alterations in protein trafficking to significant inhibition of overall plant growth.

References

Troubleshooting & Optimization

Endosidin 2 not inhibiting exocytosis effectively

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Endosidin 2 (ES2). This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to the efficacy of ES2 in exocytosis inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound (ES2) is a cell-permeable small molecule that specifically targets the EXO70 subunit of the octameric exocyst complex.[1][2][3][4][5] The exocyst complex is responsible for tethering secretory vesicles to the plasma membrane just before fusion.[2] By binding to EXO70, ES2 disrupts this tethering process, thereby inhibiting the final stages of exocytosis.[1][6][7] This action can lead to the intracellular accumulation of cargo proteins that are normally secreted or localized to the plasma membrane.[8][9]

Q2: I am not observing any inhibition of exocytosis in my experiment. What are the common reasons for this?

A2: Several factors can contribute to a lack of observable effect:

  • Suboptimal Concentration: The effective concentration of ES2 is highly dependent on the cell type and organism. A concentration that is effective in one system may be too low for another.

  • Organism or Cell Line Specificity: ES2's effectiveness can vary. For example, its analog, ES2-14, is more potent in plants and fungi but has been found to be ineffective in mammalian cells.[4][8] This highlights the potential for differential sensitivity between organisms.

  • Inappropriate Assay: The experimental readout used to measure exocytosis may not be sensitive to the effects of ES2 or may involve pathways not dependent on EXO70.

  • Reagent Quality: Degradation of the ES2 compound or improper solubilization can lead to a lower effective concentration.

  • Target Isoform: The specific EXO70 isoform present in your experimental system may be less sensitive to ES2. For instance, a C-terminal truncation of the EXO70 protein can lead to ES2 resistance.[3][5]

Q3: What is the recommended concentration range for ES2?

A3: The optimal concentration should be determined empirically for each experimental system. However, published studies provide a starting point. High concentrations can be toxic, while low concentrations may not be sufficient to inhibit the exocyst complex.[10] For example, in PC12 mammalian cells, concentrations of 15 µM and 40 µM were found to be toxic, whereas 2.5 µM and 5 µM were not and still demonstrated a significant effect on exocyst complex assembly.[10]

Q4: How can I perform a reliable control experiment to validate ES2's activity?

A4: A positive control using a well-characterized system is recommended. In the plant model Arabidopsis thaliana, ES2 treatment causes the auxin transporter PIN2, which is normally localized to the plasma membrane, to accumulate in intracellular compartments.[8][11] Observing this relocalization of a fluorescently-tagged PIN2 protein is a reliable indicator of ES2 activity. For mammalian cells, assays measuring the recycling of transferrin have been used to assess ES2's impact on trafficking.[8]

Troubleshooting Guide

Problem: No observable inhibition of exocytosis or expected phenotype.

This guide provides a logical workflow to diagnose why ES2 may not be effective in your experiment.

Troubleshooting Workflow Diagram

start Start: No Inhibition Observed q1 Is the ES2 concentration optimized for your system? start->q1 p1 Action: Perform a dose-response experiment. q1->p1 No q2 Is your cell type/organism known to be sensitive to ES2? q1->q2 Yes a1_yes Yes a1_no No p1->q2 p2 Action: 1. Verify expression of a responsive EXO70 isoform. 2. Consider organism-specific analogs (e.g., ES2-14 for plants). q2->p2 No / Unknown q3 Is your assay a validated method for ES2-inhibited exocytosis? q2->q3 Yes a2_yes Yes a2_no No / Unknown p2->q3 p3 Action: Use a validated positive control assay, such as PIN2-GFP relocalization in Arabidopsis. q3->p3 No / Unsure q4 Are you using a fresh, properly prepared ES2 stock? q3->q4 Yes a3_yes Yes a3_no No / Unsure p3->q4 p4 Action: 1. Prepare fresh ES2 stock in DMSO. 2. Ensure complete solubilization. 3. Store properly. q4->p4 No end_node Issue likely resolved or diagnosed. q4->end_node Yes a4_yes Yes a4_no No p4->end_node

Caption: Troubleshooting flowchart for ineffective this compound.

Quantitative Data Summary

The inhibitory concentration of this compound varies significantly across different biological systems. Researchers should perform a dose-response curve to determine the optimal concentration for their specific model.

CompoundOrganism/Cell LineAssayEffective Concentration / IC50Reference
This compound Arabidopsis thalianaPIN2 Trafficking / Root Growth32 µM (IC50)[1]
Arabidopsis thalianaRoot Growth Inhibition15-25 µM (Modest Inhibition)[11]
Physcomitrium patensPolarized Growth8.8 - 12.3 µM (IC50)[1][6][7]
PC12 (Mammalian)Cell Viability / Neurite Outgrowth2.5 - 5 µM (Effective, Non-toxic)[10]
PC12 (Mammalian)Cell Viability15 - 40 µM (Toxic)[10]
ES2-14 (Analog) Arabidopsis thalianaRoot Growth / PIN2 TraffickingMore potent than ES2[4][8]
Fungal PathogensGrowth InhibitionMore potent than ES2[8]
HeLa (Mammalian)Transferrin RecyclingIneffective[4][8]

Key Experimental Protocols

Protocol 1: Validating ES2 Activity in Arabidopsis thaliana using PIN2-GFP Localization

This protocol is a reliable method to confirm the biological activity of your ES2 stock. It is based on the known effect of ES2 on the trafficking of the PIN2 auxin transporter.[8][9]

Materials:

  • Arabidopsis thaliana seedlings expressing a PIN2-GFP fusion protein (5-7 days old).

  • Liquid 1/2 strength Murashige and Skoog (MS) medium.

  • This compound (ES2) stock solution (e.g., 40 mM in DMSO).

  • DMSO (vehicle control).

  • Confocal laser scanning microscope.

Methodology:

  • Prepare a working solution of ES2 in liquid MS medium. A final concentration of 40 µM is often effective for this assay.[8][12]

  • Prepare a control solution with an equivalent amount of DMSO in liquid MS medium (e.g., 0.1% DMSO).

  • Transfer PIN2-GFP seedlings into the ES2 working solution and the DMSO control solution.

  • Incubate the seedlings for 2 hours at room temperature.

  • Mount the seedlings on a microscope slide in their respective treatment solutions.

  • Image the root epidermal cells using a confocal microscope. Use appropriate laser lines and filters for GFP.

  • Data Acquisition: Acquire Z-stack images of multiple cells from both control and ES2-treated roots.

  • Analysis:

    • Control (DMSO): PIN2-GFP should show a clear, polarized localization at the plasma membrane of the root epidermal cells.

    • ES2-Treated: A significant portion of the PIN2-GFP signal should be absent from the plasma membrane and instead be found in intracellular agglomerations or compartments.[11] This indicates that ES2 is successfully inhibiting the exocytic pathway responsible for delivering PIN2 to the cell surface.

Protocol 2: Performing a Dose-Response Curve to Determine Optimal ES2 Concentration

Objective: To identify the optimal, non-toxic concentration of ES2 for your specific cell type or organism.

Methodology:

  • Select a quantifiable phenotype: Choose an assay that reflects exocytosis inhibition and is easily measurable (e.g., root length in plants, neurite outgrowth in neuronal cells, secretion of a specific protein via ELISA).

  • Prepare Serial Dilutions: Prepare a range of ES2 concentrations. A good starting range based on published data could be from 1 µM to 50 µM. Always include a vehicle-only (e.g., DMSO) control.

  • Treatment: Expose your cells/organism to the different concentrations of ES2 for a predetermined amount of time. The duration should be sufficient for an effect to manifest but short enough to avoid secondary effects.

  • Toxicity Assessment (Parallel Assay): It is crucial to simultaneously assess cell viability across the same concentration range using a standard method (e.g., MTS assay, Trypan blue exclusion). High toxicity indicates the concentration is too high for specific inhibitory studies.[10]

  • Quantify Phenotype: Measure the selected phenotype for each concentration.

  • Data Analysis: Plot the measured phenotype (e.g., % inhibition) against the ES2 concentration. If possible, fit the data to a curve to determine the IC50 (the concentration that causes 50% of the maximal inhibition). Select a concentration for future experiments that provides significant inhibition with minimal toxicity.

Signaling Pathway and Workflow Diagrams

This compound Mechanism of Action

cluster_0 Cytoplasm cluster_1 Plasma Membrane vesicle Secretory Vesicle exocyst Exocyst Complex (Sec3, Sec5, Sec6, Sec8, Sec10, Sec15, Exo84) vesicle->exocyst 1. Approach exo70 EXO70 Subunit exocyst->exo70 2. Assembly pm Plasma Membrane exo70->pm 3. Tethering &     Fusion es2 This compound es2->exo70 Binds & Inhibits

Caption: ES2 inhibits exocytosis by targeting the EXO70 subunit.

References

Troubleshooting Endosidin 2 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Endosidin 2. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2][3] It is also soluble in N,N-Dimethylformamide (DMF).[2][3]

Q2: What is the maximum concentration at which I can dissolve this compound in DMSO?

A2: this compound can be dissolved in DMSO at concentrations ranging from 20 mg/mL to 100 mg/mL.[1][4] Achieving higher concentrations, such as 100 mg/mL (241.45 mM), may require sonication.[1][4]

Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What should I do?

A3: Precipitation upon dilution into aqueous media is a common issue for compounds with low aqueous solubility. To mitigate this, ensure the final concentration of DMSO in your culture medium is kept low (typically ≤0.1%) and that you are adding the this compound stock solution to your medium with vigorous mixing. Preparing intermediate dilutions in your culture medium may also help.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[1]

Q5: What is the mechanism of action of this compound?

A5: this compound is a selective inhibitor of the exocyst complex subunit EXO70.[1][5] By binding to EXO70, it inhibits exocytosis and endosomal recycling, leading to the redirection of membrane trafficking pathways.[2][3][5]

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing and using this compound solutions.

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or inadequate mixing.Increase the volume of DMSO to achieve a lower concentration. Use a vortex mixer or sonication to aid dissolution. For concentrations up to 100 mg/mL, ultrasonication is recommended.[1][4]
Precipitation occurs immediately after adding the DMSO stock solution to aqueous media. The concentration of this compound exceeds its solubility limit in the final aqueous solution.Decrease the final concentration of this compound in your experiment. Ensure the DMSO stock is added to the aqueous medium with vigorous stirring to facilitate rapid dispersion. Consider a serial dilution approach.
The solution appears cloudy or contains visible particles after dilution. Incomplete dissolution of the initial stock or precipitation over time.Filter the stock solution through a 0.22 µm syringe filter before use. Prepare fresh dilutions for each experiment to avoid degradation or precipitation of the compound.
Inconsistent experimental results. Inaccurate concentration of the working solution due to solubility issues.Prepare a fresh stock solution and verify its concentration. Ensure complete dissolution before preparing working solutions. Use the recommended storage conditions to maintain the stability of the stock solution.[1]

Experimental Protocols

Preparation of a 50 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 414.17 g/mol )[1]

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Pipettors and sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 5 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 241.4 µL of anhydrous DMSO to the microcentrifuge tube.[6]

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]

Visualizations

Endosidin2_Signaling_Pathway cluster_0 Cell Interior Vesicle Secretory Vesicle Exocyst Exocyst Complex (Sec3, Sec5, Sec6, Sec8, Sec10, Sec15, Exo70, Exo84) Vesicle->Exocyst Tethering PlasmaMembrane Plasma Membrane Exocyst->PlasmaMembrane Docking Fusion Vesicle Fusion & Exocytosis Exocyst->Fusion Endosidin2 This compound EXO70 EXO70 Subunit Endosidin2->EXO70 Vacuolar Vacuolar Trafficking PlasmaMembrane->Vacuolar Promoted Inhibition Inhibition Recycling Endosomal Recycling Recycling->PlasmaMembrane Inhibited

Caption: Mechanism of this compound action on the exocytosis pathway.

experimental_workflow start Start weigh Weigh 5 mg This compound Powder start->weigh add_dmso Add 241.4 µL DMSO weigh->add_dmso dissolve Vortex/Sonicate until dissolved add_dmso->dissolve check_clarity Visually Inspect for Clarity dissolve->check_clarity check_clarity->dissolve Not Clear aliquot Aliquot Stock Solution check_clarity->aliquot Clear store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing an this compound stock solution.

References

Technical Support Center: Endosidin 2 IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers determining the IC50 of Endosidin 2 in a new cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (ES2) is a small molecule inhibitor that targets the EXO70 subunit of the exocyst complex.[1][2] The exocyst is an eight-protein complex essential for the final stage of exocytosis, where it tethers secretory vesicles to the plasma membrane before fusion.[3] By binding to EXO70, this compound inhibits exocytosis and endosomal recycling in both plant and mammalian cells.[1][2][4][5] This disruption of protein trafficking can lead to a reduction in the abundance of proteins on the cell surface.[3]

Q2: What is a typical starting concentration range for an this compound IC50 experiment?

There is limited data on the IC50 of this compound in mammalian cell lines. However, studies in the moss Physcomitrium patens have reported an IC50 between 8.8 and 12.3 µM.[6] In the mammalian PC12 cell line, significant toxicity was observed at 15 µM and 40 µM after 48 hours of treatment.[7] Therefore, a sensible starting range for a dose-response experiment in a new mammalian cell line would be from 0.1 µM to 50 µM.

Q3: What solvent should I use to dissolve this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentrations in your cell culture medium.

Q4: How long should I incubate the cells with this compound?

The optimal incubation time can vary between cell lines and the specific biological question being addressed. A common starting point for cytotoxicity assays is a 48 or 72-hour incubation period. In PC12 cells, toxicity was observed after 48 hours.[7] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line.

Experimental Protocols

Detailed Protocol for IC50 Determination using MTT Assay

This protocol is a general guideline for determining the IC50 of this compound in a new adherent mammalian cell line.

Materials:

  • New cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile cell culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Data Presentation

ParameterValueReference
Mechanism of Action Inhibitor of the EXO70 subunit of the exocyst complex[1][2]
Solubility Soluble in DMSO
Reported IC50 8.8 - 12.3 µM (Physcomitrium patens)[6]
Reported Toxicity Significant toxicity at 15 µM and 40 µM in PC12 cells after 48h[7]
Recommended Starting Concentration Range 0.1 µM - 50 µM

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects.Ensure a single-cell suspension before seeding. Calibrate pipettes regularly. Avoid using the outer wells of the plate or fill them with sterile PBS.
IC50 values vary significantly between experiments Different cell passage numbers, inconsistent incubation times, changes in media or serum lots.Use cells within a consistent and low passage number range. Standardize all incubation times. Test new lots of media and serum before use in critical experiments.
Low signal or unexpected dose-response curve with MTT assay This compound's inhibition of exocytosis may affect the secretion of metabolic products, interfering with the MTT readout. The compound may precipitate at high concentrations.Visually inspect wells for compound precipitation. Consider using an alternative viability assay that measures a different cellular parameter, such as an ATP-based assay (e.g., CellTiter-Glo), a resazurin-based assay (e.g., AlamarBlue), or a protein-based assay (e.g., SRB or Crystal Violet).[8][9][10]
Observed changes in cell morphology Inhibition of exocytosis can affect cell adhesion, spreading, and overall shape.[5] In plant cells, this compound has been observed to cause aberrations in the Golgi apparatus.[11]Document any morphological changes with microscopy. These observations can provide additional context to your viability data.

Visualizations

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with this compound A->C B Prepare this compound dilutions B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Experimental workflow for determining the IC50 of this compound.

G Ral_GTPases Ral GTPases Exocyst_Complex Exocyst Complex (including EXO70) Ral_GTPases->Exocyst_Complex activates Rho_GTPases Rho GTPases Rho_GTPases->Exocyst_Complex activates Plasma_Membrane Plasma Membrane Exocyst_Complex->Plasma_Membrane Secretory_Vesicle Secretory Vesicle Secretory_Vesicle->Plasma_Membrane tethering via Exocyst Exocytosis Exocytosis (Secretion of proteins) Plasma_Membrane->Exocytosis fusion Endosidin2 This compound Endosidin2->Exocyst_Complex inhibits

Caption: Simplified signaling pathway of this compound's inhibitory action.

References

Endosidin 2 Technical Support Center: Cytotoxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Endosidin 2 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving this compound, with a focus on cytotoxicity and cell viability assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (ES2) is a small molecule inhibitor of exocytosis. It functions by selectively targeting the EXO70 subunit of the exocyst complex, a protein complex essential for the tethering of secretory vesicles to the plasma membrane.[1][2] By binding to EXO70, this compound disrupts the final stages of exocytosis, leading to the inhibition of protein and vesicle trafficking to the cell surface in both plant and mammalian cells.[3][4]

Q2: In which cell lines has the cytotoxicity of this compound been evaluated?

Published data on the cytotoxicity of this compound in a wide range of mammalian cell lines is limited. However, one study has reported its effects on PC12 cells, a rat pheochromocytoma cell line. In this study, this compound was found to be significantly toxic at concentrations of 15 µM and 40 µM after 48 hours of treatment, as determined by an MTS assay.[5] At concentrations of 2.5 µM and 5 µM, no significant difference in cell viability was observed compared to untreated cells.[5]

Q3: What are the expected effects of this compound on cancer cells?

The exocyst complex, and specifically the EXO70 subunit, has been implicated in cancer progression, including cell migration, invasion, and metastasis.[6][7][8][9] EXO70 expression is reportedly upregulated in epithelial ovarian cancer and is associated with cisplatin (B142131) resistance.[10] Therefore, by inhibiting EXO70, this compound may disrupt these processes and potentially reduce cancer cell viability and migratory capabilities. However, the specific cytotoxic effects are expected to be cell-line dependent and require empirical determination.

Quantitative Data Summary

The following table summarizes the available quantitative data on the effects of this compound and its analog, ES2-14.

CompoundOrganism/Cell LineAssayEndpointConcentration/IC50Reference
This compoundPhyscomitrella patensGrowth InhibitionIC508.8 - 12.3 µM[11]
This compoundPC12MTS AssaySignificant Toxicity15 µM and 40 µM[5]
This compoundPC12MTS AssayNo Significant Toxicity2.5 µM and 5 µM[5]
This compoundMagnaporthe oryzaeGrowth InhibitionIC50562 µM[12]
This compound-14Magnaporthe oryzaeGrowth InhibitionIC5016 µM[12]
This compound-14Botrytis cinereaGrowth InhibitionIC5047 µM[12]

Note: ES2-14 is an analog of this compound and has been shown to be less effective in mammalian cells.[12]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (ES2)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is above 90%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the following day, prepare serial dilutions of this compound in complete cell culture medium.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest ES2 concentration) and a no-treatment control.

    • Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will convert the soluble yellow MTT to insoluble purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent pipetting techniques.- Avoid using the outer wells of the plate; fill them with sterile PBS or media to maintain humidity.
Low absorbance readings across the entire plate - Low cell number- Reduced metabolic activity of cells- Degraded MTT reagent- Insufficient incubation time with MTT- Optimize the initial cell seeding density.- Ensure cells are in the logarithmic growth phase.- Use a fresh, properly stored MTT solution.- Increase the MTT incubation time (e.g., from 2 to 4 hours).
Discrepancy between microscopic observation and assay results - this compound may be affecting cellular metabolism without causing immediate cell death, leading to a decrease in MTT reduction even if cells appear intact.- Use a complementary viability assay that measures a different cellular parameter, such as a trypan blue exclusion assay (for membrane integrity) or a crystal violet assay (for cell number).
Precipitation of this compound in the culture medium - Poor solubility of the compound at the tested concentrations.- Ensure the final DMSO concentration is as low as possible (ideally <0.5%).- Visually inspect the media for any signs of precipitation before adding it to the cells.- Prepare fresh dilutions for each experiment.

Visualizations

Signaling Pathway

Endosidin2_Signaling_Pathway cluster_0 Upstream Signals cluster_1 Kinase Cascades cluster_2 Exocyst Complex Regulation cluster_3 Cellular Processes Growth_Factors Growth Factors (e.g., EGF) RAF_MEK_ERK RAF-MEK-ERK Pathway Growth_Factors->RAF_MEK_ERK Insulin Insulin PI3K_Akt PI3K-Akt Pathway Insulin->PI3K_Akt EXO70 EXO70 RAF_MEK_ERK->EXO70 Phosphorylation TC10 TC10 (Rho GTPase) PI3K_Akt->TC10 Activation TC10->EXO70 Recruitment Exocyst_Complex Exocyst Complex Vesicle_Tethering Secretory Vesicle Tethering Exocyst_Complex->Vesicle_Tethering EXO70->Exocyst_Complex Assembly Exocytosis Exocytosis Vesicle_Tethering->Exocytosis Cell_Migration Cell Migration & Invasion Exocytosis->Cell_Migration Cell_Adhesion Cell Adhesion Exocytosis->Cell_Adhesion Proliferation Cell Proliferation Exocytosis->Proliferation Endosidin2 This compound Endosidin2->EXO70 Inhibition

Caption: Signaling pathway affected by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding ES2_Dilution 3. Prepare this compound Dilutions Cell_Treatment 4. Treat Cells ES2_Dilution->Cell_Treatment MTT_Addition 5. Add MTT Reagent Incubation 6. Incubate (2-4 hours) MTT_Addition->Incubation Solubilization 7. Solubilize Formazan Incubation->Solubilization Read_Absorbance 8. Read Absorbance (570 nm) Solubilization->Read_Absorbance Data_Analysis 9. Analyze Data Read_Absorbance->Data_Analysis

Caption: General workflow for an MTT cell viability assay.

Troubleshooting Logic

Troubleshooting_Logic Start Inconsistent/Unexpected Cell Viability Results Check_Replicates High Variability between Replicates? Start->Check_Replicates Check_Signal Low/No Signal? Check_Replicates->Check_Signal No Sol_Replicates Review Cell Seeding & Pipetting Technique. Avoid Edge Effects. Check_Replicates->Sol_Replicates Yes Check_Microscopy Results Conflict with Microscopy? Check_Signal->Check_Microscopy No Sol_Signal Optimize Cell Density. Check Reagent Viability. Increase Incubation Time. Check_Signal->Sol_Signal Yes Sol_Microscopy Use Alternative Assay (e.g., Trypan Blue, Crystal Violet). Check_Microscopy->Sol_Microscopy Yes Sol_Precipitate Check Compound Solubility. Lower DMSO Concentration. Prepare Fresh Solutions. Check_Microscopy->Sol_Precipitate No, but suspect compound issue

Caption: Troubleshooting logic for this compound cell viability assays.

References

Optimizing Endosidin 2 incubation time for specific assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Endosidin 2 (ES2) Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing this compound incubation time for specific assays, along with troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective inhibitor of the exocyst complex subunit EXO70.[1][2][3] It binds to the C-terminal domain of EXO70, which disrupts the tethering of secretory vesicles to the plasma membrane, thereby inhibiting exocytosis.[1][2] In plant cells, this inhibition of exocytosis and endosomal recycling leads to the redirection of proteins, such as the auxin transporter PIN2, to the vacuole for degradation.[1][4] In both plant and mammalian cells, ES2 is a valuable tool for studying the dynamics of membrane trafficking.[1][2]

Q2: What are the common biological processes studied using this compound?

This compound is frequently used to investigate processes that rely on vesicle trafficking and exocytosis. These include:

  • Polarized cell growth, such as in root hairs and pollen tubes.[5][6]

  • Cytokinesis, specifically the maturation of the cell plate.[7]

  • Auxin transport and signaling, by observing the mislocalization of PIN proteins.[1][4]

  • Vesicle sorting and endosomal recycling.[1][8]

  • Pathogenesis in fungi, by inhibiting the exocyst complex required for growth and virulence.[7][9]

Q3: What is a typical starting concentration and incubation time for this compound?

A common starting point for many applications is a concentration of 20-50 µM with an incubation time of 1.5 to 3 hours.[1][4] However, the optimal conditions are highly dependent on the specific cell type and the biological process under investigation. For instance, in Arabidopsis root epidermal cells, a 2-hour treatment with 40 µM ES2 significantly reduces the plasma membrane localization of PIN2-GFP.[1][4][7] For longer-term growth assays in moss, lower concentrations in the range of 3-50 µM for several days have been used.[5] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific assay.

Troubleshooting Guide

IssuePossible CauseRecommendation
No observable effect of this compound Insufficient incubation time or concentration: The compound may not have had enough time to act, or the concentration may be too low for the specific cell type or assay.Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) and a dose-response experiment (e.g., 10 µM, 25 µM, 50 µM) to determine the optimal conditions.
Compound degradation: Improper storage or handling of the this compound stock solution can lead to loss of activity.Store this compound stock solutions at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles.
Cell type insensitivity: Some cell lines or organisms may be less sensitive to this compound.Consider using a positive control known to be affected by ES2, such as monitoring PIN2 localization in Arabidopsis roots.
High cell toxicity or death Excessive incubation time or concentration: Prolonged exposure or high concentrations of this compound can lead to cell death, particularly in sensitive cell types.[5]Reduce the incubation time and/or concentration. Refer to the dose-response curve to find a concentration that inhibits the process of interest without causing significant cell death.
Solvent toxicity: The solvent used to dissolve this compound (typically DMSO) can be toxic to cells at high concentrations.Ensure the final concentration of the solvent in the culture medium is low (e.g., ≤ 0.1%) and include a solvent-only control in your experiment.
Inconsistent or variable results Inconsistent experimental conditions: Variations in cell density, passage number, or treatment conditions can lead to variability.Standardize all experimental parameters, including cell seeding density, growth phase, and the timing of treatments.
Precipitation of this compound: The compound may precipitate out of solution, especially at higher concentrations or in certain media.Visually inspect the treatment solution for any precipitates. If necessary, try a different solvent or sonicate the solution briefly before use.

Experimental Protocols

Protocol 1: Inhibition of PIN2 Trafficking in Arabidopsis thaliana Roots

This protocol is designed to observe the effect of this compound on the subcellular localization of the PIN2 protein in Arabidopsis root epidermal cells.

Materials:

  • 5-7 day old Arabidopsis thaliana seedlings expressing PIN2-GFP.

  • This compound (ES2) stock solution (e.g., 10 mM in DMSO).

  • Liquid 1/2 MS medium.

  • Confocal microscope.

Methodology:

  • Prepare working solutions of this compound in liquid 1/2 MS medium at final concentrations of 20 µM and 40 µM. Prepare a DMSO control with the same final concentration of DMSO as the highest ES2 concentration.

  • Transfer Arabidopsis seedlings to the prepared solutions.

  • Incubate the seedlings for 2 hours at room temperature in the dark.

  • Mount the seedlings on a microscope slide with a drop of the corresponding treatment solution.

  • Observe the localization of PIN2-GFP in the root epidermal cells using a confocal microscope.

  • Quantify the fluorescence intensity of PIN2-GFP at the plasma membrane and the number of intracellular agglomerations.

Expected Results: A time-dependent decrease in plasma membrane-localized PIN2-GFP and an increase in intracellular compartments containing PIN2-GFP should be observed.[7]

Quantitative Data Summary:

TreatmentIncubation TimePIN2-GFP at Plasma Membrane (Fluorescence Intensity)Intracellular PIN2-GFP Aggregates (per cell)
DMSO (0.1%)2 hoursHighLow
20 µM ES22 hoursSlightly ReducedIncreased
40 µM ES22 hoursSignificantly ReducedSignificantly Increased

Note: The actual values will depend on the specific imaging setup and quantification methods.

Protocol 2: Root Growth Inhibition Assay in Arabidopsis thaliana

This protocol assesses the effect of different concentrations of this compound on primary root growth.

Materials:

  • Arabidopsis thaliana seeds.

  • 1/2 MS agar (B569324) plates.

  • This compound (ES2) stock solution.

Methodology:

  • Prepare 1/2 MS agar plates containing a range of this compound concentrations (e.g., 0 µM, 5 µM, 10 µM, 15 µM, 25 µM). Include a DMSO control plate.

  • Sterilize and stratify Arabidopsis seeds.

  • Sow the seeds on the prepared plates.

  • Incubate the plates vertically in a growth chamber.

  • Measure the primary root length at specific time points (e.g., daily for 5-7 days).

  • Calculate the percentage of root growth inhibition compared to the control.

Expected Results: this compound is expected to inhibit root growth in a dose-dependent manner.[10]

Quantitative Data Summary:

ES2 ConcentrationRoot Growth Inhibition (%) after 5 days
0 µM (Control)0
15 µM~50%
25 µM>80%

Note: These values are approximate and may vary between experiments.

Visualizations

Endosidin2_Mechanism cluster_0 Normal Exocytosis cluster_1 This compound Inhibition TGN Trans-Golgi Network Vesicle Secretory Vesicle TGN->Vesicle Budding Exocyst Exocyst Complex Vesicle->Exocyst Tethering PM Plasma Membrane Exocyst->PM Docking & Fusion ES2 This compound EXO70 EXO70 Subunit ES2->EXO70 Inhibited_Exocyst Inhibited Exocyst Complex EXO70->Inhibited_Exocyst Vacuole Vacuole Cargo Cargo (e.g., PIN2) Vesicle_Inhibited Secretory Vesicle Cargo->Vesicle_Inhibited Vesicle_Inhibited->Inhibited_Exocyst Tethering Blocked Vesicle_Inhibited->Vacuole Redirected for Degradation ES2_Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Experiment Start Observe_Effect Observe Expected Effect? Start->Observe_Effect No_Effect No/Weak Effect Observe_Effect->No_Effect No Toxicity High Cell Toxicity Observe_Effect->Toxicity Toxicity Success Successful Experiment Observe_Effect->Success Yes Increase_Conc_Time Increase Concentration / Incubation Time No_Effect->Increase_Conc_Time Decrease_Conc_Time Decrease Concentration / Incubation Time Toxicity->Decrease_Conc_Time Check_Compound Check Compound Activity / Storage Increase_Conc_Time->Check_Compound Check_Compound->Observe_Effect Check_Solvent Check Solvent Concentration Decrease_Conc_Time->Check_Solvent Check_Solvent->Observe_Effect

References

Endosidin 2 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Endosidin 2 (ES2). This guide provides detailed information, troubleshooting tips, and experimental protocols to help researchers successfully use ES2 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (ES2) is a cell-permeable small molecule that acts as a selective inhibitor of the exocyst complex.[1] It specifically targets and binds to the EXO70 subunit, a key component of the octameric exocyst complex.[2][3] This complex is responsible for tethering secretory vesicles to the plasma membrane, which is the final step before membrane fusion and exocytosis.[4][5] By binding to EXO70, ES2 disrupts this tethering process, thereby inhibiting exocytosis and endosomal recycling in both plant and mammalian cells.[1][2] This leads to a reduction in the delivery of proteins and lipids to the plasma membrane.[6]

This compound Mechanism of Action

cluster_cytoplasm Cytoplasm cluster_pm Plasma Membrane Vesicle Secretory Vesicle Exocyst Exocyst Complex (8 subunits) Vesicle->Exocyst Carries Cargo EXO70 EXO70 Subunit Exocyst->EXO70 Contains PM_Target Target Site EXO70->PM_Target Tethers Vesicle to Membrane ES2 This compound (ES2) ES2->EXO70 Inhibits

Caption: ES2 inhibits exocytosis by binding to the EXO70 subunit.

Q2: How should I prepare and store this compound stock solutions?

Proper preparation and storage are critical for maintaining the activity of ES2.

  • Reconstitution: ES2 is typically supplied as a crystalline solid.[7] It should be dissolved in a high-quality, anhydrous solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent.

  • Solubility: The solubility of ES2 varies by solvent. For preparing high-concentration stock solutions, DMSO or N,N-dimethylformamide (DMF) are suitable.[2][7] Use ultrasonic agitation if needed to fully dissolve the compound at high concentrations.[3][8]

  • Storage: Store the solid powder and dissolved stock solutions at appropriate temperatures to ensure long-term stability. Unopened powder is stable for years when stored correctly.[2] Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Table 1: this compound Solubility and Storage

Parameter Solvent Concentration / Condition Storage Temp. Stability Reference(s)
Solubility DMSO up to 100 mg/mL (241.45 mM) N/A N/A [8]
DMF 30 mg/mL N/A N/A [2][7]
Ethanol 0.25 mg/mL N/A N/A [2][7]
Storage Solid (Powder) As supplied -20°C ≥ 4 years [2]
In Solvent (DMSO) Stock Solution -80°C ~6 months [8]

| | | Stock Solution | -20°C | ~1 month |[8] |

Troubleshooting Guide

Problem 1: My this compound is precipitating out of the cell culture medium.

Cause: ES2 has low aqueous solubility. When a concentrated DMSO stock is added directly to aqueous cell culture medium, the compound can crash out of solution. The final concentration of DMSO in the culture can also affect solubility.

Solution:

  • Serial Dilution: Avoid adding the concentrated stock directly to your culture dish. First, prepare an intermediate dilution of ES2 in fresh, pre-warmed cell culture medium.

  • Vortexing: While adding the ES2 stock to the fresh medium for your intermediate dilution, vortex or pipette vigorously to ensure rapid mixing.

  • Add to Cells: Add the diluted, mixed ES2-containing medium to your cells. Gently swirl the plate to ensure even distribution.

  • Control DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is non-toxic and does not exceed a recommended level, typically less than 0.5%. Calculate this based on the volume of stock solution added.

  • Visual Inspection: After adding ES2, inspect the medium under a microscope to confirm there is no visible precipitate.

Problem 2: I am not observing the expected inhibitory effect in my experiment.

Cause: The effective concentration of ES2 may be too low, or the compound may have degraded over the course of the experiment. While one vendor describes ES2 as having "good aqueous stability," quantitative data on its half-life in various cell culture media at 37°C is not widely published.

Solution:

  • Concentration Optimization: The optimal working concentration of ES2 is cell-type and assay-dependent. Perform a dose-response experiment to determine the IC50 for your specific system. Published concentrations range from 5 µM to 50 µM.[9][10]

  • Frequent Media Changes: Due to the lack of specific stability data, it is recommended to replace the cell culture medium containing freshly diluted ES2 every 24-48 hours. This ensures a more consistent concentration of the active compound throughout the experiment.

  • Confirm Stock Activity: If problems persist, test your stock solution in a well-established, rapid functional assay to confirm its biological activity.

  • Determine Stability: For long-term or sensitive experiments, consider determining the stability of ES2 in your specific medium using the protocol outlined below.

Table 2: Examples of this compound Working Concentrations in Published Studies

Cell/Organism Type Application Working Concentration Reference(s)
Arabidopsis thaliana (plant) Root growth inhibition 15 - 40 µM [6][11]
Physcomitrium patens (moss) Polarized growth inhibition 8.8 - 12.3 µM (IC50) [9]
PC12 (mammalian) Neurite branching analysis 1 - 10 µM [10]
HEK293 (mammalian) Exocyst complex association 5 - 15 µM [10]

| HeLa (mammalian) | Transferrin recycling | Not specified |[2] |

Experimental Protocols

Protocol: Determination of ES2 Stability in Cell Culture Media

This protocol provides a workflow to quantify the stability of this compound in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To determine the rate of degradation of ES2 in a specific cell culture medium at 37°C over 48 hours.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS), sterile

  • Sterile microcentrifuge tubes or vials

  • Incubator at 37°C with 5% CO₂

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for protein precipitation and sample extraction

  • HPLC or LC-MS system

Procedure:

  • Prepare ES2 Stock: Prepare a 10 mM stock solution of ES2 in DMSO.

  • Spike Medium: Warm your cell culture medium to 37°C. In a sterile tube, add the ES2 stock solution to the medium to achieve your final working concentration (e.g., 20 µM). Ensure the final DMSO concentration is ≤0.5%. Mix thoroughly.

  • Timepoint Zero (T=0): Immediately after mixing, remove a 1 mL aliquot of the ES2-containing medium. This is your T=0 sample.

  • Incubation: Place the remaining ES2-containing medium in the incubator (37°C, 5% CO₂).

  • Time-Course Sampling: At subsequent time points (e.g., 2, 4, 8, 12, 24, and 48 hours), remove a 1 mL aliquot from the incubator.

  • Sample Processing:

    • For each aliquot, add 2-3 volumes of cold acetonitrile (e.g., 2 mL ACN for 1 mL medium) to precipitate proteins from serum.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant, which contains the dissolved ES2, to a clean tube or HPLC vial.

    • Store samples at -80°C until analysis.

  • Analysis: Analyze the samples by a validated HPLC or LC-MS method to quantify the concentration of ES2 remaining at each time point.

  • Data Interpretation: Plot the concentration of ES2 versus time. Use this data to calculate the half-life (t½) of ES2 in your specific cell culture medium.

Workflow for ES2 Stability Assay

prep 1. Prepare 20 µM ES2 in Culture Medium t0 2. Collect T=0 Sample prep->t0 incubate 3. Incubate Medium at 37°C prep->incubate process 5. Precipitate Protein (add Acetonitrile) t0->process Process all samples collect 4. Collect Samples (2, 4, 8, 24, 48h) incubate->collect collect->process spin 6. Centrifuge to Pellet Debris process->spin extract 7. Collect Supernatant (contains ES2) spin->extract analyze 8. Analyze by HPLC / LC-MS extract->analyze plot 9. Plot Concentration vs. Time Calculate Half-Life analyze->plot

Caption: Workflow to determine the stability of ES2 in media.

References

How to prevent Endosidin 2 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Endosidin 2 (ES2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to address common challenges, such as its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a cell-permeable small molecule that selectively inhibits the exocyst complex, a key component of the cellular machinery responsible for the final stages of exocytosis.[1][2] Specifically, ES2 targets the EXO70 subunit of the exocyst complex.[1][2] By binding to EXO70, this compound disrupts the tethering of secretory vesicles to the plasma membrane, thereby inhibiting the release of their contents to the extracellular space.[1] This inhibition of exocytosis affects a variety of cellular processes, including protein trafficking, cell growth, and signaling.[2][3]

Q2: In what solvents is this compound soluble?

This compound exhibits high solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), with reported concentrations of up to 100 mg/mL.[4] Its solubility in ethanol (B145695) is significantly lower. While some sources describe it as having "good aqueous stability," it is sparingly soluble in fully aqueous solutions.[5] For most biological experiments, it is recommended to prepare a concentrated stock solution in DMSO.

Q3: What is the recommended storage procedure for this compound stock solutions?

This compound stock solutions, typically prepared in DMSO, should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months). To avoid repeated freeze-thaw cycles that can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Preventing this compound Precipitation

A common challenge encountered when working with this compound is its precipitation upon dilution into aqueous buffers or cell culture media. This can lead to inconsistent experimental results and potential cytotoxicity. The following guide provides a systematic approach to prevent this issue.

Problem: I observe a precipitate after adding my this compound DMSO stock to my aqueous experimental solution.

This is a frequent issue arising from the significant difference in solubility of this compound in DMSO versus aqueous solutions. Here are the potential causes and solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration of ES2 The desired final concentration of this compound in the aqueous solution may exceed its solubility limit under those specific conditions.Review the literature for typical working concentrations. Most studies use ES2 in the range of 15 µM to 50 µM.[2][6] If you require a higher concentration, consider the possibility of precipitation.
"Salting Out" Effect When a concentrated DMSO stock is added to an aqueous solution, the rapid change in solvent polarity can cause the dissolved this compound to crash out of solution.Perform a stepwise (serial) dilution . Instead of a single large dilution, first, dilute the DMSO stock into a smaller volume of your aqueous solution with vigorous mixing, and then add this intermediate dilution to the final volume.
Localized High Concentration Pipetting the DMSO stock directly into the bulk of the aqueous solution without adequate mixing can create localized areas of high this compound concentration, triggering precipitation.Add the this compound stock solution dropwise to the surface of the aqueous solution while continuously and vigorously mixing (e.g., vortexing or stirring). This ensures rapid dispersal of the compound.
Temperature Shock A significant temperature difference between the cold DMSO stock and the warm aqueous solution can decrease solubility.Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. Allow the DMSO stock to reach room temperature before use.
pH of the Aqueous Solution The solubility of many organic molecules is pH-dependent. While specific pKa data for this compound is not readily available, significant deviations from a neutral pH could affect its solubility.Ensure your aqueous buffer or medium is properly buffered to a stable pH within the desired experimental range. One study noted re-checking the medium's pH after drug supplementation.[7]
Final DMSO Concentration The final concentration of DMSO in your aqueous solution may be too low to maintain this compound solubility.While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5%. Maintaining the DMSO concentration in this range can help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.

Data Presentation

This compound Solubility Data
Solvent Concentration Reference
DMSO20 mg/mL[5]
DMSO30 mg/mL[1][8][9]
DMSO100 mg/mL (with ultrasonic)[4]
DMF30 mg/mL[1][8][9]
Ethanol0.25 mg/mL[1][8][9]

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

This protocol is adapted from established research methodologies.[2]

Materials:

  • This compound powder (Molecular Weight: 414.17 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Under sterile conditions, weigh out 5 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 241.4 µL of sterile DMSO to the tube. This will yield a final concentration of 50 mM.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Aliquot the 50 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution of this compound

This protocol provides a general procedure for diluting the DMSO stock solution into an aqueous buffer or cell culture medium.

Materials:

  • 50 mM this compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium, pre-warmed to the desired experimental temperature

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the 50 mM this compound stock solution at room temperature.

  • Pre-warm the aqueous buffer or cell culture medium to the appropriate temperature (e.g., 37°C for cell culture experiments).

  • Determine the final concentration of this compound required for your experiment. For example, to prepare 1 mL of a 50 µM working solution from a 50 mM stock, you will need to perform a 1:1000 dilution.

  • Recommended Dilution Method:

    • Add a sufficient volume of the pre-warmed aqueous solution to a sterile tube.

    • While vigorously vortexing the aqueous solution, add the required volume of the this compound DMSO stock (e.g., 1 µL for a 1:1000 dilution in 1 mL). Add the stock solution dropwise to the vortex to ensure rapid mixing.

  • Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it is not suitable for use. Refer to the troubleshooting guide for potential solutions.

  • Ensure the final DMSO concentration in your working solution is compatible with your experimental system (typically ≤ 0.5%).

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

Signaling Pathway of this compound Action

Endosidin2_Pathway cluster_0 Cell Exterior cluster_2 Cytoplasm Extracellular Space Extracellular Space Exocyst Exocyst Complex Exocyst->Extracellular Space Exocytosis EXO70 EXO70 Subunit Vesicle Secretory Vesicle Vesicle->Exocyst Cargo Vesicle Cargo (e.g., proteins, signaling molecules) ES2 This compound ES2->EXO70 Inhibits ES2_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO to 50 mM weigh->dissolve vortex 3. Vortex until fully dissolved dissolve->vortex aliquot 4. Aliquot into single-use tubes vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw stock solution store->thaw dilute 8. Dilute stock into medium (with vigorous mixing) thaw->dilute prewarm 7. Pre-warm aqueous medium prewarm->dilute check 9. Check for precipitation dilute->check precipitate Precipitation? check->precipitate use 10. Use immediately precipitate->use No troubleshoot Consult Troubleshooting Guide precipitate->troubleshoot Yes troubleshoot->dilute

References

Inconsistent results with Endosidin 2 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies and challenges encountered during experiments with Endosidin 2 (ES2).

Troubleshooting Guide

Inconsistent results with this compound treatment can arise from a variety of factors, ranging from compound handling to experimental setup. This guide provides a structured approach to identifying and resolving common issues.

Table 1: Troubleshooting Inconsistent Results with this compound

IssuePotential CauseSuggested Solution
High variability in observed phenotype between experiments 1. Inconsistent this compound Concentration: Inaccurate dilutions or degradation of stock solutions. 2. Cellular Heterogeneity: Variations in cell density, passage number, or cell cycle phase. 3. Solvent Effects: DMSO concentration varies between control and treated samples.1. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Verify stock concentration if degradation is suspected. 2. Standardize cell seeding density and use cells within a consistent and low passage number range. Consider cell synchronization methods if cell cycle-dependent effects are suspected. 3. Ensure the final DMSO concentration is consistent across all conditions and is at a non-toxic level (typically <0.5%).
Reduced or no observable effect of this compound 1. Compound Degradation: Improper storage of stock solutions (e.g., exposure to light, repeated freeze-thaw cycles). 2. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. 3. Incorrect Treatment Duration: The incubation time may be insufficient to observe the desired effect.1. Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. 3. Conduct a time-course experiment to identify the optimal treatment duration.
High cytotoxicity or unexpected cell death 1. High this compound Concentration: The concentration used may be toxic to the specific cell line.[1] 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Off-Target Effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity.[2]1. Determine the cytotoxic threshold by performing a cell viability assay (e.g., MTS, MTT) with a range of this compound concentrations.[1] 2. Ensure the final solvent concentration is kept low (ideally ≤0.1%) and is the same in all wells, including the vehicle control. 3. Use the lowest effective concentration of this compound that produces the desired on-target phenotype to minimize off-target effects.
Changes in cell morphology unrelated to expected mechanism 1. Cytoskeletal Disruption: As a consequence of altered vesicle trafficking, cytoskeletal dynamics may be indirectly affected. 2. Cellular Stress Response: The observed morphological changes could be a general stress response rather than a specific effect of EXO70 inhibition.1. Investigate the effects on the actin cytoskeleton and microtubules using specific fluorescent probes to determine if the morphological changes are consistent with disrupted exocytosis. 2. Assess markers of cellular stress to differentiate between a specific inhibitory effect and a general stress response.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a cell-permeable small molecule that selectively inhibits the exocyst complex subunit EXO70.[3][4] By binding to EXO70, this compound disrupts the tethering of secretory vesicles to the plasma membrane, thereby inhibiting exocytosis and endosomal recycling.[5][6] This leads to the accumulation of cargo proteins in intracellular compartments and can promote their trafficking to the vacuole for degradation.[3][4]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM).[7][8][9] It is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7][8] The solid form of this compound should also be stored at -20°C.[10]

Table 2: Solubility of this compound

SolventSolubility
DMSO≥ 20 mg/mL
DMF30 mg/mL[10][11]
Ethanol0.25 mg/mL[10][11]

Q3: What is a typical working concentration for this compound?

A3: The optimal working concentration of this compound is cell-type and assay-dependent. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific application. However, published studies have used concentrations ranging from the low micromolar to 50 µM. For example, in Arabidopsis thaliana, concentrations of 15-25 µM have been shown to cause modest root growth inhibition, while 40-50 µM is used for observing effects on protein trafficking.[3][4][9] In PC12 cells, concentrations of 2.5 µM and 5 µM were found to be non-toxic and effective in rescuing a pathological phenotype.[1]

Table 3: Exemplary Concentrations of this compound in Different Systems

Organism/Cell LineApplicationConcentrationReference
Arabidopsis thalianaRoot Growth Inhibition15-25 µM[9]
Arabidopsis thalianaPIN2 Trafficking40 µM[3][4]
Physcomitrium patensInhibition of Polarized GrowthIC50: 8.8-12.3 µM[7]
PC12 CellsRescue of LRRK2 Phenotype2.5-5 µM[1]
HeLa CellsInhibition of Transferrin RecyclingNot specified[5]

Q4: How can I differentiate between on-target and off-target effects of this compound?

A4: Distinguishing between on-target and off-target effects is critical for data interpretation. Here are some strategies:

  • Use a Rescue Experiment: If possible, overexpress EXO70 and assess if it rescues the phenotype induced by this compound.

  • Use a Structurally Unrelated Inhibitor: If another inhibitor targeting the exocyst complex through a different mechanism produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Perform a Dose-Response Analysis: A clear correlation between the concentration of this compound and the observed biological effect suggests an on-target mechanism.

  • Negative Controls: Use cell lines that do not express the target protein, if available, to see if the effect persists.

Q5: What are the known effects of this compound on cell morphology and the cytoskeleton?

A5: this compound treatment can lead to significant changes in cell morphology. In plants, it can inhibit polarized growth, such as pollen tube elongation and root hair development.[12] In cultured mammalian cells, disruption of exocytosis can lead to changes in cell shape, adhesion, and migration. While this compound's primary target is EXO70, the inhibition of vesicle trafficking can indirectly impact the actin cytoskeleton, as exocytosis and cytoskeletal dynamics are often coupled. It is advisable to visualize the actin cytoskeleton in your experiments to understand the full spectrum of morphological changes.

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the mechanism of action of this compound and a general experimental workflow.

Endosidin2_Signaling_Pathway This compound Signaling Pathway cluster_0 Cell Interior Golgi Golgi Apparatus Vesicle Secretory Vesicle Golgi->Vesicle Vesicle Budding Exocyst Exocyst Complex Vesicle->Exocyst Tethering Degradation Vacuolar Degradation Vesicle->Degradation Redirected Trafficking Fusion Vesicle Fusion & Exocytosis Exocyst->Fusion Inhibition Inhibition EXO70 EXO70 EXO70->Exocyst part of Endosidin2 This compound Endosidin2->EXO70 PlasmaMembrane Plasma Membrane

Caption: this compound inhibits exocytosis by targeting the EXO70 subunit of the exocyst complex.

Experimental_Workflow General Experimental Workflow for this compound Treatment start Start cell_culture Cell Seeding & Culture start->cell_culture dose_response Dose-Response & Time-Course cell_culture->dose_response treatment This compound Treatment (with controls) dose_response->treatment assay Perform Assay (e.g., Vesicle Trafficking, Cytoskeleton Analysis) treatment->assay data_collection Data Collection (e.g., Microscopy, Western Blot) assay->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

References

Endosidin 2 Dose-Response Curve Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting Endosidin 2 (ES2) dose-response curve experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

Issue Potential Cause Recommended Solution
No observable effect of this compound Incorrect concentration: The concentration range may be too low for the specific cell type or organism.Increase the concentration range. Based on published studies, effective concentrations for plant systems often range from 15 µM to 50 µM.[1][2]
Compound instability: ES2 may have degraded due to improper storage.ES2 powder and stock solutions should be stored at -20°C.[1] Prepare fresh dilutions from a stock solution for each experiment.
Low cell permeability: The compound may not be effectively entering the cells.While ES2 is cell-permeable[2][3], incubation times may need to be optimized. Typical incubation times range from 2 hours to several days depending on the assay.[1][4]
Target insensitivity: The specific EXO70 isoform in your system may be less sensitive to ES2.Consider using ES2-14, an analog that has been shown to be more potent in some plant and fungal systems.[5][6]
High variability between replicates Uneven compound distribution: In solid media, ES2 may not be uniformly dispersed.Ensure thorough mixing of ES2 into the media before it solidifies. For liquid cultures, ensure adequate agitation.
Inconsistent cell plating/seeding: Variations in initial cell density can lead to different responses.Use a consistent and validated method for cell counting and seeding to ensure uniform starting conditions.
Solubility issues: ES2 is soluble in DMSO, but may precipitate in aqueous media at high concentrations.[3][7][8][9]Prepare a concentrated stock solution in DMSO (e.g., 40 mM) and then dilute to the final working concentration in your culture medium.[1] Ensure the final DMSO concentration is consistent across all treatments and controls, and does not exceed a level toxic to your system (typically <0.5%).
Cell death at all tested concentrations Concentration too high: The chosen concentration range may be cytotoxic.Perform a preliminary "kill curve" with a broad range of concentrations to determine the cytotoxic threshold for your specific experimental system.[10] Start with a lower dose range based on published IC50 values.[2]
Off-target effects: At high concentrations, ES2 may have effects beyond EXO70 inhibition.While ES2 is known to target EXO70[11][12], consider that inhibiting a fundamental process like exocytosis can have widespread cellular consequences.[13] Correlate phenotypic observations with known effects of exocytosis inhibition.
Unexpected or pleiotropic phenotypes Complex role of exocytosis: Inhibition of the exocyst complex affects numerous cellular processes.Exocytosis is crucial for cell wall biosynthesis, polarized growth, hormone signaling, and stress responses.[5][6] The observed phenotype is likely a composite of these inhibited processes. Focus on specific markers or assays to dissect the primary effects.
ES2 affects both endocytosis and exocytosis: Studies have shown ES2 can accelerate endocytosis of certain proteins while inhibiting exocytosis.[4][13]Utilize specific markers for endocytic and exocytic pathways to differentiate the effects. For example, monitor the localization of proteins like PIN2 which are known to be affected.[4][6][14]

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound (ES2) is a small molecule inhibitor that targets the EXO70 subunit of the exocyst complex.[11][12] The exocyst is an eight-protein complex that mediates the tethering of secretory vesicles to the plasma membrane, a critical step in exocytosis.[15][16] By binding to EXO70, ES2 disrupts this process, leading to the inhibition of exocytosis and affecting downstream cellular functions in a dose-dependent manner.[11][17]

2. What is a typical concentration range for an this compound dose-response experiment?

The effective concentration of ES2 varies depending on the organism and cell type. For Arabidopsis thaliana root growth inhibition assays, modest effects are observed between 15-25 µM, with stronger inhibition at concentrations up to 50 µM.[1] For the moss Physcomitrium patens, the IC50 for polarized growth inhibition was determined to be between 8.8 and 12.3 µM.[2] It is recommended to perform a pilot experiment with a wide range of concentrations to determine the optimal range for your system.

3. How should I prepare and store this compound?

This compound is a powder that should be stored at -20°C.[1] For experimental use, a concentrated stock solution should be prepared in DMSO (e.g., 40 mM).[1] This stock solution should also be stored at -20°C.[1] ES2 has good aqueous stability for experimental purposes.[3]

4. What are some common readouts for an this compound dose-response curve?

Common phenotypic readouts include:

  • Root length inhibition: In plants like Arabidopsis, ES2 inhibits root growth in a dose-dependent manner.[1]

  • Inhibition of polarized growth: In tip-growing cells like pollen tubes or moss protonemata, ES2 disrupts polarized growth.[2][17]

  • Subcellular localization of cargo proteins: ES2 causes the mislocalization of proteins that are actively trafficked via exocytosis, such as the auxin transporter PIN2, which accumulates in intracellular compartments instead of the plasma membrane.[4][6][14]

  • Cell viability/cytotoxicity assays: To determine the toxic concentration range of ES2.

5. Are there known off-target effects of this compound?

While ES2's primary target is EXO70[11][12], inhibiting a fundamental cellular process like exocytosis will inevitably have broad, downstream consequences.[13] For instance, ES2 has been shown to accelerate the endocytosis and vacuolar trafficking of the PIN2 protein.[4][13] Researchers should carefully interpret their results in the context of disrupting the entire exocytic pathway.

Quantitative Data Summary

Parameter Value Organism/System Reference
Kd (ES2 - EXO70A1) 253 µMArabidopsis thaliana (in vitro)[3][8][9]
IC50 (Polarized Growth) 8.8 - 12.3 µMPhyscomitrium patens[2]
Effective Concentration (Root Growth Inhibition) 15 - 25 µMArabidopsis thaliana[1]
Effective Concentration (PIN2 Mislocalization) 20 - 50 µMArabidopsis thaliana[4][6][7]

Experimental Protocols

Protocol 1: Arabidopsis Root Growth Inhibition Assay

This protocol is adapted from studies on the dose-dependent effects of ES2 on Arabidopsis thaliana root growth.[1]

  • Media Preparation: Prepare half-strength Murashige and Skoog (½ MS) solid media. After autoclaving and cooling to ~50-60°C, add ES2 from a DMSO stock solution to achieve the desired final concentrations (e.g., 0, 5, 10, 15, 20, 25, 50 µM). Also, prepare a control plate with DMSO at a concentration equivalent to the highest ES2 treatment.

  • Seed Plating: Stratify surface-sterilized Arabidopsis thaliana (e.g., Col-0) seeds at 4°C for 2-3 days. Aseptically place seeds on the prepared plates.

  • Incubation: Place the plates vertically in a growth chamber under long-day conditions (16h light / 8h dark) at 22°C.

  • Data Acquisition: After 7 days, scan the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

  • Data Analysis: Plot the average root length against the ES2 concentration to generate a dose-response curve. Perform statistical analysis (e.g., ANOVA with a post-hoc test) to determine significant differences from the control.

Protocol 2: PIN2-GFP Localization Assay

This protocol is for observing the effect of ES2 on the subcellular localization of the PIN2 protein in Arabidopsis thaliana root epidermal cells.[4][6][14]

  • Plant Material: Use a transgenic Arabidopsis line expressing PIN2 tagged with a fluorescent protein (e.g., PIN2-GFP).

  • Seedling Preparation: Grow seedlings vertically on ½ MS plates for 5-7 days.

  • Treatment: Prepare liquid ½ MS medium containing the desired concentrations of ES2 (e.g., 20 µM, 40 µM, 50 µM) and a DMSO control. Mount the seedlings on a microscope slide with a coverslip and add the treatment solution.

  • Imaging: Incubate the seedlings in the treatment solution for 1.5 to 3 hours.[4][7] Observe the root epidermal cells in the elongation zone using a confocal laser scanning microscope.

  • Analysis: Quantify the fluorescence intensity of PIN2-GFP at the plasma membrane versus intracellular compartments. Note the formation of ES2-induced intracellular agglomerations.

Visualizations

Endosidin2_Signaling_Pathway cluster_vesicle Secretory Vesicle cluster_pm Plasma Membrane Vesicle Vesicle (with cargo proteins) Tethering Vesicle Tethering Vesicle->Tethering Exocyst_subunits Other Exocyst Subunits (Sec3, etc.) Exocyst_subunits->Tethering EXO70 EXO70 EXO70->Tethering PM ES2 This compound ES2->EXO70 Binds & Inhibits Fusion Membrane Fusion (Exocytosis) Tethering->Fusion

Caption: this compound inhibits exocytosis by targeting the EXO70 subunit.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare ES2 Stock (in DMSO) Serial_Dilutions Create Serial Dilutions (in growth medium) Stock->Serial_Dilutions Cell_Culture Culture Cells/Organisms with ES2 concentrations Serial_Dilutions->Cell_Culture Control Prepare DMSO Control Control->Cell_Culture Incubation Incubate for Defined Period Cell_Culture->Incubation Data_Acq Measure Phenotypic Readout (e.g., root length) Incubation->Data_Acq Plot Plot Dose-Response Curve Data_Acq->Plot Stats Statistical Analysis (e.g., IC50 calculation) Plot->Stats

References

Technical Support Center: Overcoming Endosidin 2 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Endosidin 2 (ES2) in their cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (ES2) is a small molecule inhibitor that selectively targets the EXO70 subunit of the exocyst complex.[1][2][3][4] The exocyst is an eight-protein complex essential for the final stages of exocytosis, which involves the tethering of secretory vesicles to the plasma membrane before fusion.[1][5] ES2 binds to the C-terminal domain of EXO70, disrupting its function and leading to the inhibition of exocytosis and endosomal recycling.[3][4] This disruption affects various cellular processes, including polarized cell growth, cell wall deposition, and the trafficking of plasma membrane proteins like the auxin transporter PIN2 in plants and the glucose transporter Glut4 in mammals.[1][2][5]

Q2: What are the observable effects of ES2 treatment in sensitive cells?

In plant cells, ES2 treatment typically leads to the inhibition of polarized growth (e.g., pollen tubes, root hairs), reduced root growth, and defects in gravitropic responses.[6] It causes the intracellular accumulation of plasma membrane proteins, such as PIN2, in late endosomes or pre-vacuolar compartments, and can induce the formation of abnormal cup-shaped or ring-shaped Golgi cisternae.[3][4][7] In the moss Physcomitrium patens, high concentrations of ES2 can cause tip-growing cells to rupture due to the inhibition of new cell wall material deposition.[2][8] In mammalian cells, ES2 also inhibits exocytosis and affects the localization of human EXO70 isoforms.[1][5]

Q3: How can I confirm that my cell line has developed resistance to ES2?

Resistance to ES2 can be confirmed by a dose-response experiment comparing the suspected resistant cell line with a known sensitive (wild-type) parental cell line. A significant increase in the half-maximal inhibitory concentration (IC50) for the suspected resistant line indicates the development of resistance. Phenotypic assays, such as monitoring the localization of fluorescently-tagged cargo proteins (e.g., PIN2-GFP in plants), can also be used. In resistant cells, these proteins will not show the characteristic intracellular accumulation upon ES2 treatment that is observed in sensitive cells.

Q4: What is the primary known mechanism of ES2 resistance?

The primary documented mechanism of resistance to this compound involves alterations to its target protein, EXO70.[1][9] Specifically, the expression of a truncated form of the EXO70 protein that lacks the C-terminal domain, where ES2 binds, can lead to dominant ES2 resistance.[1][9] Even the expression of just the N-terminal peptide of EXO70A1 has been shown to confer partial resistance to ES2.[5][10]

Troubleshooting Guide for this compound Resistance

This guide provides a systematic approach to identifying and potentially overcoming ES2 resistance in your cell lines.

Problem 1: Reduced or No Observable Phenotypic Response to ES2 Treatment

Your cells do not exhibit the expected effects of ES2 (e.g., growth inhibition, intracellular cargo accumulation) at standard concentrations.

Workflow for Troubleshooting ES2 Insensitivity

start Start: Reduced ES2 Response check_compound Verify ES2 Integrity and Concentration start->check_compound dose_response Perform Dose-Response Curve vs. Control check_compound->dose_response is_resistant Resistance Confirmed? dose_response->is_resistant sequence_exo70 Sequence EXO70 Gene is_resistant->sequence_exo70 Yes no_resistance Troubleshoot Experimental Setup (e.g., cell density, media) is_resistant->no_resistance No check_truncation C-terminal Truncation or Mutation? sequence_exo70->check_truncation n_term_expression Test for N-terminal Fragment Expression check_truncation->n_term_expression Yes alternative_target Investigate Off-Target Resistance Mechanisms check_truncation->alternative_target No end_known End: Resistance Mechanism Identified n_term_expression->end_known structural_analog Consider Using ES2 Analogs (e.g., ES2-14) end_unknown End: Resistance Mechanism Unknown, Further Investigation Needed alternative_target->end_unknown end_known->structural_analog

Caption: A logical workflow for troubleshooting reduced sensitivity to this compound.

Experimental Protocols:

  • ES2 Integrity Check:

    • Objective: To ensure the ES2 stock solution is stable and active.

    • Method: ES2 is a stable compound in aqueous solution.[1][6] However, to rule out degradation, prepare a fresh stock solution of ES2 in DMSO. Test this new stock on a sensitive control cell line to confirm its activity.

  • Dose-Response Analysis:

    • Objective: To quantitatively determine the level of resistance.

    • Method:

      • Plate the suspected resistant cell line and the parental sensitive cell line at the same density.

      • Treat cells with a range of ES2 concentrations (e.g., 0 µM, 5 µM, 10 µM, 20 µM, 40 µM, 80 µM).

      • After an appropriate incubation period (e.g., 2-48 hours, depending on the assay), measure a relevant endpoint, such as cell viability (e.g., MTT assay), root length, or intracellular accumulation of a fluorescent reporter.

      • Calculate the IC50 value for each cell line. A significant rightward shift in the dose-response curve for the suspected resistant line confirms resistance.

    Table 1: Example Dose-Response Data for ES2

    Cell Line ES2 Concentration (µM) % Growth Inhibition IC50 (µM)
    Sensitive (WT) 10 25% ~30
    20 45%
    40 70%
    80 90%
    Resistant (Res) 10 5% >80
    20 15%
    40 30%

    | | 80 | 55% | |

  • Sequencing of the EXO70 Gene:

    • Objective: To identify mutations in the EXO70 gene, particularly truncations.

    • Method:

      • Isolate genomic DNA or mRNA from both the resistant and sensitive cell lines.

      • If using mRNA, perform reverse transcription to generate cDNA.

      • Amplify the coding sequence of the relevant EXO70 isoform(s) using PCR with high-fidelity polymerase.

      • Sequence the PCR products (Sanger or Next-Generation Sequencing).

      • Align the sequences from the resistant cells to the wild-type reference sequence to identify mutations, paying close attention to nonsense mutations or insertions/deletions that could lead to a premature stop codon and a truncated protein.

  • Western Blot for Truncated EXO70:

    • Objective: To detect the expression of a truncated EXO70 protein.

    • Method:

      • Prepare total protein lysates from both sensitive and resistant cell lines.

      • Separate proteins by SDS-PAGE.

      • Transfer proteins to a PVDF or nitrocellulose membrane.

      • Probe the membrane with an antibody that recognizes the N-terminus of the EXO70 protein.

      • A band of lower molecular weight in the resistant cell line compared to the full-length protein in the sensitive line would indicate the presence of a truncated protein.

Problem 2: Confirmed Resistance via EXO70 Truncation

You have identified that your resistant cell line expresses a truncated form of EXO70.

Potential Solutions & Next Steps:

  • Use of ES2 Analogs:

    • Rationale: Structural analogs of ES2 may have different binding properties or potencies. For instance, ES2-14 is a more potent analog of ES2 in plants and fungi.[11][12] While it may not overcome resistance based on the loss of the binding site, exploring other analogs could reveal compounds that bind to different sites or have allosteric effects.

    • Action: Test commercially available or synthesized analogs of ES2 on the resistant cell line.

  • Gene Editing to Restore Sensitivity:

    • Rationale: If feasible, use CRISPR/Cas9 or other gene-editing technologies to correct the mutation in the EXO70 gene in the resistant cell line. This would definitively confirm the resistance mechanism and restore a sensitive background for further experiments.

  • Alternative Targeting Strategies:

    • Rationale: Since ES2 resistance is linked to the loss of its direct target, consider targeting other components of the exocyst complex or downstream pathways.

    • Action: Investigate inhibitors of other exocyst subunits (if available) or proteins involved in vesicle trafficking and fusion.

Signaling Pathway and Mechanism of Action

This compound Signaling and Resistance Pathway

cluster_cell Cell cluster_exocyst Exocyst Complex cluster_resistance Resistance Mechanism EXO70 EXO70 (Full Length) Other_Subunits Other Subunits (Sec3, Sec5, etc.) EXO70->Other_Subunits Forms Complex PM Plasma Membrane EXO70->PM Anchoring Inhibition Exocytosis Blocked EXO70->Inhibition Leads to Vesicle Secretory Vesicle Vesicle->EXO70 Tethering ES2 This compound ES2->EXO70 Binds to C-terminus EXO70_trunc Truncated EXO70 (Lacks C-terminus) Exocytosis_restored Exocytosis Continues EXO70_trunc->Exocytosis_restored Fails to Inhibit ES2_res This compound ES2_res->EXO70_trunc Cannot Bind

Caption: Mechanism of this compound action and a common route of cellular resistance.

References

Technical Support Center: Minimizing Autofluorescence in Endosidin 2-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to autofluorescence in their imaging experiments involving Endosidin 2.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging cells treated with this compound?

Q2: Is this compound itself fluorescent?

The available literature does not extensively characterize the fluorescent properties of this compound. While it has UV absorbance maxima at 228 and 328 nm, its emission spectrum and potential for autofluorescence in the visible range used for fluorescence microscopy are not well-documented.[4][5] Therefore, it is crucial to run appropriate controls to determine if this compound contributes to the background signal in your specific experimental setup.

Q3: What are the common sources of autofluorescence in cell imaging experiments?

Several factors can contribute to autofluorescence in your samples:

  • Endogenous Cellular Components: Molecules like NADH, FAD (flavins), collagen, elastin, and lipofuscin are naturally fluorescent.[1][6] Dead cells are also generally more autofluorescent than live cells.[1]

  • Cell Culture Media: Components like phenol (B47542) red and riboflavin (B1680620) in cell culture media can be fluorescent. Fetal bovine serum (FBS) can also contribute to background fluorescence.[1]

  • Fixatives: Aldehyde fixatives such as formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by cross-linking proteins.[1][7] Glutaraldehyde typically causes more autofluorescence than paraformaldehyde.[7]

  • This compound Treatment: While not confirmed to be fluorescent itself, this compound treatment can induce cellular stress or changes in metabolic activity, which might indirectly increase the levels of endogenous fluorophores like NADH and FAD.[8]

Q4: How can I determine the source of autofluorescence in my this compound-treated samples?

The first step in troubleshooting is to identify the origin of the unwanted signal. This can be achieved by systematically imaging a set of control samples:

  • Unstained, Untreated Cells: This will reveal the baseline autofluorescence of your cells.

  • Unstained, this compound-Treated Cells: This will help determine if the this compound treatment itself increases autofluorescence.

  • Stained, Untreated Cells: This is your positive control for your fluorescent probe.

  • Complete Experiment (Stained, this compound-Treated Cells): Your experimental sample.

By comparing the images from these controls, you can pinpoint the primary source of the background signal.[1]

Troubleshooting Guide: Step-by-Step Minimization of Autofluorescence

If you are experiencing high background fluorescence in your experiments with this compound, follow these steps to identify and mitigate the issue.

Step 1: Characterize the Autofluorescence

Before attempting to reduce autofluorescence, it's essential to understand its properties.

  • Action: Image an unstained sample (cells treated with this compound but without any fluorescent labels) using the same filter sets you use for your experimental samples.

  • Expected Outcome: This will show you the intensity and spectral characteristics of the autofluorescence. Autofluorescence often appears in the blue and green channels.[1]

Step 2: Optimize Your Sample Preparation Protocol

Many sources of autofluorescence can be addressed by modifying your experimental procedures.

  • Action 1: Change Fixation Method: If using aldehyde-based fixatives, try reducing the concentration or incubation time.[6][7] Alternatively, switch to a non-aldehyde fixative like ice-cold methanol (B129727) or ethanol.[1][7]

  • Action 2: Use an Autofluorescence Quenching Agent: After fixation, treat your cells with a chemical quenching agent. Common options include sodium borohydride (B1222165) or commercial reagents like Sudan Black B.[6][9]

  • Action 3: Optimize Cell Culture Conditions: Before imaging, consider using a culture medium free of phenol red and with a reduced concentration of FBS.[1] Ensure high cell viability, as dead cells contribute significantly to autofluorescence.[1] For tissue samples, perfusion with PBS prior to fixation can remove red blood cells, a major source of autofluorescence.[6][7]

Step 3: Select Appropriate Fluorophores

Choosing the right fluorescent probe can significantly improve your signal-to-noise ratio.

  • Action: Select fluorophores that emit in the red to far-red region of the spectrum (e.g., those with emission wavelengths greater than 600 nm).[1][6]

  • Rationale: Autofluorescence is typically strongest in the shorter wavelength regions (blue and green).[1] Shifting to longer wavelengths can help spectrally separate your signal of interest from the background.

Step 4: Adjust Imaging and Analysis Parameters

Proper microscope setup and image processing can help to computationally remove background fluorescence.

  • Action 1: Use Narrow Band-Pass Filters: Employ filter sets that are specifically designed for your chosen fluorophore to minimize the collection of out-of-band background signals.[9]

  • Action 2: Spectral Imaging and Linear Unmixing: If your microscopy system has a spectral detector, you can acquire the full emission spectrum of your sample. This allows you to create a spectral profile for the autofluorescence (from an unstained sample) and your specific fluorophore, and then computationally separate the two signals.

Quantitative Data Summary

Table 1: Common Endogenous Autofluorescent Species and their Spectral Properties

Endogenous FluorophoreExcitation (nm)Emission (nm)
Collagen340-400400-600
Elastin350-450420-520
NADH~340~450
FAD (Flavins)~450~530
Lipofuscin340-490430-650

This table provides approximate spectral ranges. Actual spectra can vary depending on the cellular environment.

Table 2: Comparison of Autofluorescence Reduction Methods

MethodTarget Source of AutofluorescenceAdvantagesDisadvantages
Change of Fixative (e.g., to Methanol) Aldehyde-inducedSimple to implementMay affect antigenicity for immunofluorescence
Sodium Borohydride Aldehyde-inducedEffective for aldehyde-induced fluorescenceCan have variable results and may damage tissue
Sudan Black B Lipofuscin and other sourcesBroad-spectrum quenchingCan introduce its own background in the far-red
Commercial Quenching Reagents Multiple sourcesOptimized for performance and compatibilityCan be more expensive
Far-Red Fluorophore Selection General autofluorescenceHigh signal-to-noise ratioRequires appropriate imaging hardware
Spectral Unmixing All sourcesComputationally separates signalsRequires a spectral detector and software

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence

  • Fixation: Fix cells as per your standard protocol using paraformaldehyde or glutaraldehyde.

  • Washing: Wash the cells three times with phosphate-buffered saline (PBS) for 5 minutes each.

  • Preparation of Quenching Solution: Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS. For example, dissolve 10 mg of sodium borohydride in 10 mL of PBS.

  • Quenching: Incubate the fixed cells in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove any residual sodium borohydride.

  • Proceed with Staining: Continue with your immunofluorescence or other staining protocol.

Protocol 2: Imaging with a Far-Red Fluorophore to Avoid Autofluorescence

  • Antibody/Probe Selection: Choose a primary antibody (if applicable) and a secondary antibody or fluorescent probe conjugated to a far-red fluorophore (e.g., Alexa Fluor 647, Cy5, or DyLight 649).

  • Staining: Perform your staining protocol as usual, protecting the far-red fluorophore from light.

  • Microscope Setup:

    • Use a laser line appropriate for exciting your chosen far-red fluorophore (e.g., a 633 nm or 640 nm laser).

    • Set the emission filter to collect the fluorescence from your probe (e.g., a 660-710 nm band-pass filter for Alexa Fluor 647).

  • Image Acquisition: Acquire images in the far-red channel.

  • Control: As a control, image an unstained, this compound-treated sample using the same far-red imaging settings to ensure there is no significant autofluorescence in this spectral range.

Visual Guides

experimental_workflow Workflow for Minimizing Autofluorescence cluster_prep Sample Preparation cluster_imaging Imaging and Analysis cluster_controls Essential Controls prep_cells Prepare this compound Treated Cells fixation Fixation (e.g., 4% PFA) prep_cells->fixation quenching Autofluorescence Quenching (Optional, e.g., NaBH4) fixation->quenching staining Staining with Fluorescent Probe quenching->staining acquire_images Image Acquisition (Optimize settings) staining->acquire_images spectral_unmixing Spectral Unmixing (If available) acquire_images->spectral_unmixing Optional analysis Image Analysis acquire_images->analysis spectral_unmixing->analysis unstained_untreated Unstained, Untreated unstained_treated Unstained, ES2-Treated stained_untreated Stained, Untreated

Caption: A typical experimental workflow for fluorescence imaging, incorporating steps to minimize autofluorescence.

endosidin2_pathway This compound Mechanism of Action cluster_inhibition ES2 This compound EXO70 EXO70 (Exocyst Subunit) ES2->EXO70 inhibits Exocyst Exocyst Complex EXO70->Exocyst is part of Vesicle Secretory Vesicle Exocyst->Vesicle tethers Fusion Vesicle Fusion (Exocytosis) PM Plasma Membrane Vesicle->PM fuses with

Caption: Simplified diagram illustrating how this compound inhibits exocytosis by targeting the EXO70 subunit of the exocyst complex.

References

Endosidin 2 (ES2) Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Endosidin 2 (ES2) studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent inhibitor of exocytosis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (ES2) is a small molecule inhibitor that selectively targets the EXO70 subunit of the exocyst complex.[1][2][3] The exocyst complex is a crucial component of the cellular machinery responsible for tethering secretory vesicles to the plasma membrane for fusion, a process known as exocytosis. By binding to EXO70, ES2 inhibits exocytosis and endosomal recycling.[1][3]

Q2: What are the known cellular effects of ES2?

ES2 has been shown to induce a range of cellular effects, primarily related to the disruption of vesicle trafficking. These include:

  • Inhibition of exocytosis: ES2 blocks the transport and fusion of vesicles with the plasma membrane.[1][3]

  • Disruption of endosomal recycling: It interferes with the recycling of proteins from endosomes back to the plasma membrane.[1][4]

  • Enhancement of vacuolar trafficking: In plant cells, inhibition of exocytosis and recycling by ES2 leads to the redirection of plasma membrane proteins to the vacuole for degradation.[1][2][5]

  • Phenotypic changes in plants: In model organisms like Arabidopsis thaliana, ES2 treatment results in shorter roots, fewer and shorter root hairs, and defects in polarized growth, such as pollen tube elongation.[1]

  • Mislocalization of plasma membrane proteins: Key proteins that are actively recycled, such as the auxin transporters PIN1 and PIN2, and the brassinosteroid receptor BRI1, accumulate in intracellular agglomerations upon ES2 treatment.[1][6]

Q3: Is ES2 active in both plant and mammalian cells?

Yes, ES2 targets the conserved EXO70 subunit, making it active in both plant and mammalian cells.[1][3][4] This broad activity makes it a valuable tool for studying exocytosis across different eukaryotic systems.

Q4: Are there any known analogs of ES2?

Yes, an analog named ES2-14 has been developed and characterized.[7] ES2-14 has a minor structural difference from ES2 and has been shown to be a more potent inhibitor of plant growth and exocytic trafficking in some contexts.[7][8]

Troubleshooting Guide

Problem 1: No observable effect of ES2 treatment in my experiment.

  • Is the ES2 properly dissolved?

    • ES2 has low solubility in aqueous solutions. It is typically dissolved in DMSO to create a stock solution.[9] Ensure your DMSO stock is fully dissolved before diluting it into your experimental medium. The final DMSO concentration in the medium should be kept low (e.g., 0.1-0.5%) and a vehicle control (medium with the same concentration of DMSO) should always be included.[9][10]

  • Is the concentration of ES2 appropriate?

    • The effective concentration of ES2 can vary depending on the cell type and experimental system. Dose-response experiments are crucial to determine the optimal concentration. For Arabidopsis seedlings, concentrations typically range from 15 µM to 50 µM.[2][5][11] For cell cultures, the IC50 can be different and should be determined empirically.[9]

  • Is the treatment duration sufficient?

    • The time required to observe an effect can vary. For observing PIN2 protein relocalization in Arabidopsis roots, treatments are often between 1.5 to 3 hours.[2][5] Longer incubation times may be necessary for some assays, but prolonged exposure can lead to secondary effects or cell death.[9]

  • Is your target protein sensitive to ES2-mediated inhibition of exocytosis?

    • ES2 primarily affects proteins that undergo active exocytosis and recycling. Proteins with slow turnover rates at the plasma membrane or those that utilize different trafficking pathways may not show a significant response. It is important to use positive controls with known ES2-sensitive cargo proteins like PIN2 in Arabidopsis.[1][6]

Problem 2: High levels of cell death observed after ES2 treatment.

  • Is the ES2 concentration too high?

    • High concentrations of ES2 can be toxic.[9][12] Perform a dose-response curve to find a concentration that inhibits the process of interest without causing excessive cell death.

  • Is the treatment duration too long?

    • Prolonged inhibition of exocytosis, an essential cellular process, can lead to cell death.[9] Try reducing the incubation time.

  • Are you using an appropriate vehicle control?

    • Ensure that the observed toxicity is not due to the solvent (e.g., DMSO). Include a vehicle-only control to assess the baseline level of cell death.

Problem 3: Variability in experimental results.

  • Inconsistent ES2 preparation:

    • Prepare a large batch of ES2 stock solution to be used across multiple experiments to minimize variability from weighing and dissolving small amounts of the compound.

  • Biological variability:

    • Ensure that the age and growth conditions of your biological material (e.g., seedlings, cell cultures) are consistent across experiments.[11][13]

  • Environmental factors:

    • Factors such as light and temperature can influence cellular trafficking pathways. Maintain consistent environmental conditions during your experiments.[13]

Key Control Experiments

To ensure the specificity and validity of your findings, it is crucial to include a set of rigorous control experiments.

Control Type Purpose Experimental Approach Expected Outcome
Vehicle Control To control for the effects of the solvent used to dissolve ES2.Treat cells or organisms with the same concentration of the solvent (typically DMSO) as used for the ES2 treatment.[9][10]No significant effect on the process being studied compared to untreated samples.
Negative Control Compound To demonstrate the specificity of ES2's structure.Use an inactive analog of ES2, if available. For example, Bio-680 has been used as an inactive analog in pull-down assays.[14]The inactive analog should not produce the same effects as ES2.
Genetic Controls To confirm that the observed effects are due to the inhibition of the intended target (EXO70).Use mutants that are resistant to ES2. For instance, an EXO70 protein with a C-terminal truncation confers dominant ES2 resistance.[1][3]The ES2-resistant mutant should not exhibit the same phenotypic or cellular changes as the wild-type when treated with ES2.
Positive Control for Trafficking Disruption To have a benchmark for the disruption of vesicle trafficking.Use other known trafficking inhibitors, such as Brefeldin A (BFA), which inhibits a different step in the secretory pathway.[8]BFA will induce its characteristic effects (e.g., formation of BFA bodies), which can be compared to the effects of ES2.
Protein Localization Controls To show that ES2 does not cause a general disruption of all cellular structures.Observe the localization of proteins that are not expected to be affected by ES2, such as markers for the ER, Golgi, or proteins that do not undergo rapid recycling (e.g., SYP61, ROP6, SYT1).[1][2][5]The localization of these control proteins should remain unchanged after ES2 treatment.

Experimental Protocols

Protocol 1: Arabidopsis thaliana Root Growth Assay

  • Media Preparation: Prepare half-strength Murashige and Skoog (½ MS) agar (B569324) plates containing 1% sucrose.[11]

  • ES2 Incorporation: While the agar is still molten, add ES2 from a DMSO stock solution to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40 µM). Also, prepare a vehicle control plate with the equivalent concentration of DMSO.[11]

  • Seed Plating: Surface-sterilize Arabidopsis thaliana seeds and sow them on the prepared plates.

  • Incubation: Place the plates vertically in a growth chamber under controlled light and temperature conditions.[11]

  • Data Acquisition: After a set period (e.g., 7 days), photograph the plates and measure the primary root length of the seedlings using image analysis software.

  • Analysis: Compare the root lengths of seedlings grown on ES2-containing media to those on the vehicle control media.

Protocol 2: PIN2-GFP Localization Assay in Arabidopsis Roots

  • Seedling Growth: Grow Arabidopsis thaliana seedlings expressing PIN2-GFP on ½ MS agar plates for 5-7 days.

  • Treatment: Prepare a liquid ½ MS medium containing the desired concentration of ES2 (e.g., 40 µM) and a vehicle control with DMSO.[10]

  • Incubation: Carefully transfer the seedlings to the liquid medium and incubate for the desired time (e.g., 2 hours) under light.[10]

  • Microscopy: Mount the seedlings on a microscope slide in the respective treatment solution.

  • Imaging: Use a confocal microscope to visualize the subcellular localization of PIN2-GFP in the root epidermal cells.

  • Analysis: Quantify the fluorescence intensity of PIN2-GFP at the plasma membrane and in intracellular compartments. Compare the localization pattern between ES2-treated and vehicle-treated seedlings.[1]

Visualizing ES2's Mechanism and Experimental Design

To further aid in understanding and planning your experiments, the following diagrams illustrate the key pathways and workflows.

ES2_Signaling_Pathway cluster_exocyst Exocyst Complex Vesicle Vesicle (with cargo like PIN2) EXO70 EXO70 Vesicle->EXO70 Tethering Exocyst_Other Other Exocyst Subunits PM Plasma Membrane EXO70->PM Docking Fusion Membrane Fusion (Exocytosis) EXO70->Fusion Promotes PM->Fusion ES2 This compound ES2->EXO70 Inhibits Recycling Endosomal Recycling Vacuole Vacuolar Trafficking

Caption: Signaling pathway showing this compound inhibiting the EXO70 subunit of the exocyst complex, thereby blocking exocytosis.

ES2_Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Start Start: Define Hypothesis Prep_ES2 Prepare ES2 Stock (in DMSO) Start->Prep_ES2 Prep_Controls Prepare Controls: - Vehicle (DMSO) - Genetic Controls - Inactive Analog Start->Prep_Controls Dose_Response Dose-Response Assay Prep_ES2->Dose_Response Treatment Treat Biological System (e.g., Arabidopsis, Cell Culture) Prep_Controls->Treatment Data_Collection Data Collection (e.g., Microscopy, Growth Measurement) Treatment->Data_Collection Time_Course Time-Course Assay Dose_Response->Time_Course Time_Course->Treatment Quantification Quantitative Analysis Data_Collection->Quantification Interpretation Interpret Results & Conclude Quantification->Interpretation

Caption: A typical experimental workflow for conducting studies with this compound, from preparation to data analysis.

Troubleshooting_Logic Start Problem: No Observable Effect Check_Solubility Is ES2 fully dissolved in DMSO? Start->Check_Solubility Check_Concentration Is the ES2 concentration optimal? Check_Solubility->Check_Concentration Yes Action_Solubility Action: Ensure complete dissolution of stock. Check_Solubility->Action_Solubility No Check_Duration Is the treatment duration sufficient? Check_Concentration->Check_Duration Yes Action_Concentration Action: Perform a dose-response curve. Check_Concentration->Action_Concentration No Check_Target Is the target protein ES2-sensitive? Check_Duration->Check_Target Yes Action_Duration Action: Perform a time-course experiment. Check_Duration->Action_Duration No Action_Target Action: Use a known positive control (e.g., PIN2). Check_Target->Action_Target No Success Problem Resolved Check_Target->Success Yes Action_Solubility->Check_Concentration Action_Concentration->Check_Duration Action_Duration->Check_Target Action_Target->Success

Caption: A troubleshooting flowchart to diagnose and resolve issues when no effect of this compound is observed.

References

Endosidin 2 Technical Support Center: Reversibility of Effects After Washout

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Endosidin 2 (ES2), a potent inhibitor of exocytosis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the reversibility of this compound's effects in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in the design and interpretation of washout experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (ES2) is a small molecule inhibitor that targets the EXO70 subunit of the exocyst complex. The exocyst is a protein complex essential for tethering secretory vesicles to the plasma membrane, a critical step in exocytosis. By binding to EXO70, ES2 inhibits exocytosis and endosomal recycling in both plant and mammalian cells.

Q2: Are the effects of this compound reversible?

A2: Yes, the effects of this compound on protein trafficking are reported to be at least partially reversible after washout in plant cells. For instance, in Arabidopsis thaliana root epidermal cells, the aggregation of the PIN2 protein induced by ES2 treatment is observed to dissipate, and its localization at the plasma membrane begins to recover after the removal of the compound. However, complete reversal to the pre-treatment state may not be fully achieved, and the extent of reversibility can be influenced by experimental conditions such as the concentration of ES2 used and the duration of the treatment.

Q3: How long does it take for the effects of this compound to reverse after washout?

A3: In Arabidopsis root cells treated with 50 μM ES2 for 2 hours, the PIN2-containing aggregates have been observed to disappear within one hour of washout. The recovery of the plasma membrane signal of PIN2 also commences within this timeframe. The precise kinetics of recovery can vary depending on the specific cellular process, the organism or cell type, and the experimental conditions.

Q4: Does the concentration of this compound affect the reversibility of its effects?

A4: While direct quantitative comparisons of reversibility at different concentrations are limited in published literature, it is a common principle in pharmacology that higher concentrations of a reversible inhibitor may require a longer washout period for its effects to diminish. Furthermore, high concentrations of ES2 (e.g., 50 µM in moss protonemata) can lead to cell death, which would preclude any possibility of reversal. Therefore, it is crucial to use the lowest effective concentration of ES2 for your experimental goals to maximize the potential for reversibility.

Troubleshooting Guide for Washout Experiments

IssuePossible Cause(s)Suggested Solution(s)
Incomplete or no reversal of ES2 effects after washout. 1. Insufficient washout: Residual ES2 may still be present in the experimental system. 2. Cellular stress or damage: Prolonged exposure or high concentrations of ES2 may have caused irreversible cellular damage or triggered stress responses that interfere with normal trafficking. 3. Slow off-rate: The dissociation of ES2 from its target, EXO70, may be slow under the washout conditions. 4. Downstream effects: ES2 treatment may have initiated downstream cellular processes that are not immediately reversible upon removal of the inhibitor.1. Optimize washout procedure: Increase the number of washes and the volume of the washout medium. Extend the duration of the washout period and consider performing a time-course experiment to determine the optimal recovery time. 2. Assess cell viability: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) after ES2 treatment and washout to ensure that the cells are healthy. Use the lowest effective concentration of ES2 and minimize the treatment duration. 3. Extend recovery time: Allow for a longer recovery period after washout to permit the re-establishment of normal cellular functions. 4. Monitor multiple markers: In addition to your primary marker of interest, include control markers for general cell health and trafficking to better understand the cellular state.
High cell death observed after washout. 1. ES2-induced toxicity: The concentration of ES2 used may have been cytotoxic. 2. Mechanical stress during washout: The washout procedure itself (e.g., repeated centrifugation, fluid changes) may be causing cell damage.1. Determine the optimal ES2 concentration: Perform a dose-response curve to identify the IC50 and use a concentration that effectively inhibits the process of interest without causing significant cell death. 2. Gentle handling: Minimize mechanical stress during the washout steps. For adherent cells, perform washes gently without detaching the cells. For suspension cultures, use low-speed centrifugation.
Variability in the degree of recovery between experiments. 1. Inconsistent washout procedure: Minor variations in the timing, temperature, or volume of washes can affect the efficiency of ES2 removal. 2. Differences in cell culture conditions: Cell density, passage number, and overall health of the cells can influence their response to ES2 and their ability to recover.1. Standardize the washout protocol: Ensure that the washout procedure is performed consistently across all experiments. 2. Maintain consistent cell culture practices: Use cells at a consistent confluency and passage number for all experiments. Regularly monitor the health of your cell cultures.

Data on Reversibility of this compound Effects

The following table summarizes the available data on the reversibility of this compound's effects on PIN2 protein trafficking in Arabidopsis thaliana root epidermal cells.

ParameterES2 TreatmentWashout/RecoveryObservationReference
PIN2 Protein Aggregation 50 μM for 2 hours1 hour in ES2-free mediumDisappearance of PIN2-containing aggregates.Lešková et al., 2020
PIN2 Plasma Membrane Signal 50 μM for 2 hours1 hour in ES2-free mediumIncrease in the plasma membrane's green signal intensity, but not to pre-treatment levels.Lešková et al., 2020
Root Growth 20 or 50 μM for 2 hours24 and 48 hours on ES2-free mediumSignificant restriction of root growth, suggesting limited revitalization.Lešková et al., 2020

Experimental Protocols

Protocol 1: Washout of this compound in Arabidopsis thaliana Seedlings

This protocol is adapted from studies investigating the reversibility of ES2's effects on PIN2 protein trafficking.

Materials:

  • Arabidopsis thaliana seedlings expressing a fluorescently tagged protein of interest (e.g., PIN2-GFP).

  • Liquid ½ Murashige and Skoog (MS) medium.

  • This compound (ES2) stock solution (e.g., in DMSO).

  • Microscopy-compatible culture plates or slides.

  • Confocal microscope.

Procedure:

  • Pre-treatment Imaging: Image the seedlings in liquid MS medium to establish a baseline of the fluorescently tagged protein's localization.

  • ES2 Treatment: Replace the medium with fresh liquid MS medium containing the desired concentration of ES2 (e.g., 50 μM). Incubate the seedlings for the desired duration (e.g., 2 hours).

  • Imaging after ES2 Treatment: Image the seedlings to observe the effect of ES2 on protein localization.

  • Washout: Carefully remove the ES2-containing medium. Wash the seedlings three times with a generous volume of fresh, ES2-free liquid MS medium.

  • Recovery: After the final wash, add fresh ES2-free liquid MS medium to the seedlings.

  • Post-washout Imaging: Image the seedlings at various time points after the washout (e.g., 30 minutes, 1 hour, 2 hours) to monitor the recovery of protein localization.

Protocol 2: Assessing Cell Viability After this compound Treatment and Washout

This is a general protocol that can be adapted for various cell types.

Materials:

  • Cells of interest.

  • Culture medium.

  • This compound (ES2).

  • Phosphate-buffered saline (PBS).

  • Trypan Blue solution (0.4%).

  • Hemocytometer or automated cell counter.

Procedure:

  • Cell Seeding: Plate the cells at an appropriate density and allow them to adhere (for adherent cells) or stabilize in suspension.

  • ES2 Treatment: Treat the cells with various concentrations of ES2 for the desired duration. Include a vehicle control (e.g., DMSO).

  • Washout (for reversibility assessment):

    • For adherent cells: Gently aspirate the ES2-containing medium, wash the cells twice with warm PBS, and then add fresh culture medium.

    • For suspension cells: Centrifuge the cells at a low speed, aspirate the supernatant, resuspend the cell pellet in warm PBS, and repeat the wash step twice before resuspending in fresh culture medium.

  • Incubation: Incubate the cells for a desired recovery period.

  • Cell Viability Assessment:

    • Harvest the cells (trypsinize if adherent).

    • Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.

    • Incubate for 1-2 minutes.

    • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells.

Visualizations

Endosidin2_Signaling_Pathway cluster_exocyst Exocyst Complex Vesicle Vesicle EXO70 EXO70 Vesicle->EXO70 Tethering Exocyst_other Other Subunits PM Plasma Membrane EXO70->PM Docking ES2 This compound ES2->EXO70 Inhibits

Caption: Signaling pathway illustrating this compound's inhibition of the exocyst complex.

Washout_Workflow Start Start Experiment Pre_treatment Baseline Measurement (e.g., Imaging) Start->Pre_treatment ES2_treatment This compound Treatment Pre_treatment->ES2_treatment Post_treatment Measure ES2 Effect (e.g., Imaging) ES2_treatment->Post_treatment Washout Washout of this compound Post_treatment->Washout Recovery Incubate in ES2-free Medium Washout->Recovery Post_washout Time-course Measurement of Recovery (e.g., Imaging) Recovery->Post_washout Data_analysis Data Analysis Post_washout->Data_analysis

Caption: Experimental workflow for an this compound washout experiment.

Troubleshooting_Logic Start Incomplete Recovery After Washout? Check_Viability Is Cell Viability Low? Start->Check_Viability Optimize_Conc Optimize ES2 Concentration (Lower Concentration) Check_Viability->Optimize_Conc Yes Optimize_Washout Is Washout Protocol Optimal? Check_Viability->Optimize_Washout No Success Recovery Improved Optimize_Conc->Success Increase_Washes Increase Wash Steps/Volume Optimize_Washout->Increase_Washes No Extend_Recovery Extend Recovery Time Optimize_Washout->Extend_Recovery No Consider_Irreversible Consider Partial/Irreversible Effects Optimize_Washout->Consider_Irreversible Yes Increase_Washes->Success Extend_Recovery->Success

Caption: Troubleshooting logic for incomplete recovery after this compound washout.

Validation & Comparative

Validating the Inhibitory Effect of Endosidin 2 on Exocytosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Endosidin 2 (ES2), a potent inhibitor of exocytosis, with other commonly used alternatives. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows to assist researchers in making informed decisions for their specific experimental needs.

Introduction to Exocytosis and its Inhibition

Exocytosis is a fundamental cellular process responsible for transporting molecules, such as proteins and neurotransmitters, to the cell surface or extracellular space. This process is mediated by the trafficking of secretory vesicles, which ultimately fuse with the plasma membrane to release their contents. The intricate machinery governing exocytosis involves multiple protein complexes, making it a target for various small-molecule inhibitors. These inhibitors are invaluable tools for dissecting the mechanisms of secretion and for potential therapeutic development in diseases where exocytosis is dysregulated, such as cancer and diabetes.[1][2][3]

This compound is a cell-permeable small molecule that has been identified as a specific inhibitor of exocytosis.[4][5] It provides a means to study the dynamics of this process in a dose-dependent manner across different organisms, overcoming challenges like mutant lethality that can hinder genetic studies.[2][6]

Mechanism of Action: this compound vs. Alternatives

This compound exerts its inhibitory effect by specifically targeting the EXO70 subunit of the exocyst complex.[1][7][8] The exocyst is an eight-protein complex that tethers secretory vesicles to the plasma membrane, a crucial step immediately preceding vesicle fusion.[1][2][7][8] By binding to EXO70, ES2 disrupts the assembly and function of the exocyst, leading to a halt in the final stages of exocytosis and an accumulation of secretory vesicles within the cell.[4][7] This targeted action makes ES2 a valuable tool for studying exocyst-mediated trafficking.[4]

Alternative inhibitors target different stages of the secretory pathway:

  • Brefeldin A (BFA) acts earlier in the pathway, inhibiting protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[9][10][11] It does so by targeting a guanine (B1146940) nucleotide exchange factor (GEF), preventing the formation of transport vesicles.[9][12] This leads to a collapse of the Golgi into the ER.[9]

  • Wortmannin (B1684655) is a potent inhibitor of phosphatidylinositol 3-kinases (PI3-kinases).[13][14][15] The activity of PI3-kinase is critical for the degranulation and fusion of secretory granules with the plasma membrane.[13][14] Its inhibition blocks exocytosis independent of the specific stimulus used.[13][14]

  • N-Ethylmaleimide (NEM) is a sulfhydryl-alkylating agent that covalently modifies cysteine residues on proteins.[16] It inhibits exocytosis by modifying NEM-Sensitive Factor (NSF), an ATPase essential for disassembling SNARE protein complexes after vesicle fusion, which is necessary for subsequent rounds of exocytosis.[17][18]

  • Botulinum Neurotoxins (BoNTs) are highly specific proteases that cleave SNARE proteins (e.g., SNAP-25, VAMP, Syntaxin).[19][20] SNAREs are essential for the fusion of synaptic vesicles with the presynaptic membrane.[19] By cleaving these proteins, BoNTs potently block neurotransmitter release.[19][20][21]

G cluster_pathway Secretory Pathway cluster_inhibitors Inhibitors ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Vesicular Transport Vesicle Secretory Vesicle Golgi->Vesicle Vesicle Budding Tethering Tethering (Exocyst Complex) Vesicle->Tethering Fusion Docking/Fusion (SNARE Complex) Tethering->Fusion PM Plasma Membrane Fusion->PM Membrane Fusion Release Exocytosis BFA Brefeldin A BFA->ER Inhibits ER to Golgi Transport ES2 This compound ES2->Tethering Inhibits Exocyst Complex BoNT Botulinum Toxin BoNT->Fusion Cleaves SNAREs NEM NEM NEM->Fusion Inhibits NSF/ SNARE recycling

Fig 1. Points of action for exocytosis inhibitors in the secretory pathway.
Comparative Data of Exocytosis Inhibitors

The selection of an inhibitor often depends on the specific biological question, the model system, and the desired point of intervention in the secretory pathway. The following table summarizes key characteristics of this compound and its common alternatives.

InhibitorTarget / Mechanism of ActionTypical Effective ConcentrationAdvantagesLimitations
This compound (ES2) Binds to the EXO70 subunit of the exocyst complex, inhibiting vesicle tethering.[1][4][7][8]IC50: ~9-32 µM (in P. patens and A. thaliana).[6] Effective at 40 µM in Arabidopsis root cells.[4][22]Highly specific for the exocyst complex; reversible; effective in both plant and mammalian cells.[4][5][7]Higher concentrations can be toxic.[23] Kd is in the micromolar range (253 µM for EXO70A1), indicating moderate binding affinity.[5][24]
Brefeldin A (BFA) Inhibits ER-to-Golgi transport by targeting Arf-GEFs, causing Golgi collapse.[9][11][12]~1-10 µg/mL (approx. 3.5-35 µM)Potent and rapid disruption of the early secretory pathway.[10][25]Affects both anterograde and retrograde transport; can cause major organelle reorganization.[12][25] Does not inhibit later stages of exocytosis.[10]
Wortmannin Irreversibly inhibits PI3-Kinases.[13][14]IC50: ~15-25 nM for PI3K-dependent processes.[26]Very potent (nanomolar range); acts on a key signaling node for secretion.[13][14]Can have off-target effects on other kinases at higher concentrations; inhibits multiple cellular processes beyond exocytosis.[26][27]
N-Ethylmaleimide (NEM) Alkylates sulfhydryl groups on proteins, notably inhibiting the ATPase NSF.[16][17]~1-5 mMBroadly effective in inhibiting membrane fusion events.Low specificity, as it modifies any accessible cysteine residue, leading to widespread cellular effects.[17]
Botulinum Toxin (BoNT) Cleaves specific SNARE proteins (SNAP-25, VAMP, Syntaxin), blocking vesicle fusion.[19][20][28]Highly potent (pM to nM range)Extremely potent and highly specific for SNARE proteins in neuronal and other cell types.[19][20]Action is essentially irreversible; different serotypes have different SNARE targets; primarily acts on regulated, not constitutive, exocytosis.[19][21]

Experimental Protocols for Validating Inhibition

To validate the inhibitory effect of a compound like this compound, researchers can employ several assays that measure different aspects of the exocytotic process. Below are two common protocols.

G start Start: Cell Culture treatment Treatment Application start->treatment control Control Group (e.g., DMSO) treatment->control inhibitor Inhibitor Group (e.g., this compound) treatment->inhibitor incubation Incubation control->incubation inhibitor->incubation data_collection Data Collection incubation->data_collection microscopy Fluorescence Microscopy (e.g., vesicle accumulation) data_collection->microscopy Qualitative/ Visual assay Biochemical Assay (e.g., secreted enzyme) data_collection->assay Quantitative analysis Data Analysis & Comparison microscopy->analysis assay->analysis end Conclusion analysis->end

Fig 2. General experimental workflow for validating an exocytosis inhibitor.
Protocol 1: Quantifying Secretion using a Reporter Assay

This protocol uses a secreted reporter enzyme, such as Gaussia luciferase (Gluc) or secreted alkaline phosphatase (SEAP), to quantify the rate of exocytosis. A decrease in the amount of enzyme activity in the cell culture medium indicates inhibition of the secretory pathway.

Objective: To quantitatively measure the inhibition of protein secretion.

Materials:

  • Cells stably or transiently expressing a secreted reporter (e.g., Gluc-293T cells).

  • Complete culture medium.

  • Phosphate-Buffered Saline (PBS).

  • This compound (and other inhibitors for comparison).

  • DMSO (vehicle control).

  • Reporter assay substrate (e.g., coelenterazine (B1669285) for Gluc).

  • Luminometer or spectrophotometer.

  • 96-well plates (one for cell culture, one for the assay).

Procedure:

  • Cell Plating: Seed the reporter-expressing cells in a 96-well plate at a density that allows for growth during the experiment. Allow cells to adhere overnight.

  • Inhibitor Preparation: Prepare stock solutions of this compound and other inhibitors in DMSO. Create a dilution series in serum-free medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.

  • Treatment: Gently wash the cells with PBS. Replace the medium with the prepared inhibitor dilutions or the vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 2-4 hours). This time should be optimized to allow for measurable secretion in the control group without causing significant cell death in the treated groups.

  • Sample Collection: After incubation, carefully collect the culture supernatant (conditioned medium) from each well and transfer it to a new 96-well plate for the assay.

  • Cell Lysis (Optional but Recommended): To normalize for cell viability, lyse the remaining cells in the original plate and measure total protein or use a viability assay (e.g., MTT or CellTiter-Glo).

  • Reporter Assay: Add the appropriate substrate to the collected supernatant according to the manufacturer's instructions.

  • Measurement: Immediately measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Subtract background readings. Normalize the secretion signal to the cell viability data. Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.[29]

Protocol 2: Visualizing Inhibition with FM Dyes

This protocol uses fluorescent styryl dyes like FM1-43 or FM4-64 to visualize synaptic vesicle exocytosis and recycling in neurons. These dyes are non-fluorescent in aqueous solution but become intensely fluorescent upon insertion into the outer leaflet of a lipid membrane.

Objective: To visually confirm the blockade of vesicle fusion at the plasma membrane.

Materials:

  • Primary neuronal cultures on glass coverslips.

  • HEPES-buffered saline (HBS) or similar imaging buffer.

  • FM 4-64 dye (e.g., 10 µM working solution).

  • High KCl solution (e.g., 90 mM) for depolarization/stimulation.

  • This compound or other inhibitors.

  • Fluorescence microscope with time-lapse imaging capabilities.

Procedure:

  • Preparation: Mount a coverslip with cultured neurons onto a perfusion chamber on the microscope stage.

  • Inhibitor Pre-incubation: Perfuse the cells with HBS containing the desired concentration of this compound (or vehicle control) for 10-20 minutes to allow the inhibitor to take effect.

  • Vesicle Loading (Staining): To load the recycling vesicle pool with dye, stimulate the neurons with high KCl solution in the presence of FM 4-64 dye for 1-2 minutes. This triggers exocytosis, exposing the inner vesicle membrane to the dye, and subsequent endocytosis traps the dye inside newly formed vesicles.

  • Wash: Wash the cells extensively with HBS (still containing the inhibitor or vehicle) for 5-10 minutes to remove all surface-bound dye.[30] At this point, fluorescent puncta corresponding to individual presynaptic boutons filled with dye-loaded vesicles will be visible.

  • Destaining (Measuring Exocytosis): Induce a second round of exocytosis by perfusing with high KCl solution (with inhibitor/vehicle).[30][31]

  • Imaging: Acquire time-lapse images of the fluorescent puncta before, during, and after the destaining stimulation.

  • Data Analysis: In control cells, the fluorescence intensity of the puncta will decrease as the dye is released upon exocytosis. In cells effectively treated with an exocytosis inhibitor like this compound, the rate of fluorescence decrease (destaining) will be significantly reduced, as the dye-loaded vesicles are unable to fuse with the plasma membrane.[32] Measure the fluorescence intensity of multiple boutons over time and compare the rates of decay between control and treated conditions.

References

A Comparative Guide to Biochemical Assays for Validating Endosidin 2 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biochemical assays used to confirm the activity of Endosidin 2 (ES2), a small molecule inhibitor of exocytosis. It details the methodologies for key experiments, presents quantitative data for performance comparison with alternatives, and visualizes the underlying biological pathways and experimental workflows.

This compound is a cell-permeable compound that targets the EXO70 subunit of the exocyst complex, a key component of the cellular machinery responsible for tethering secretory vesicles to the plasma membrane prior to fusion.[1][2] By binding to EXO70, ES2 inhibits exocytosis, leading to the disruption of processes such as polarized growth in plants and transferrin recycling in mammalian cells.[1] This guide focuses on the direct biochemical methods used to verify this inhibitory action.

Comparison of Exocytosis Inhibitors

This compound's performance can be benchmarked against its more potent analog, ES2-14, and other exocytosis inhibitors like Exo1, which operates through a different mechanism. While ES2 and ES2-14 directly target the exocyst complex, Exo1 disrupts the exocytic pathway by affecting ARF1 GTPase activity and causing the collapse of the Golgi apparatus.[3][4][5]

CompoundTargetMechanism of ActionKey Performance Metrics
This compound (ES2) EXO70 Subunit of the Exocyst ComplexBinds to EXO70, inhibiting the tethering of exocytic vesicles to the plasma membrane.[1][2]Kd for EXO70A1: ~253-400 µM[1] IC50 (Arabidopsis Root Growth): ~32 µM
This compound-14 (ES2-14) EXO70 Subunit of the Exocyst ComplexA more potent analog of ES2 that also binds to EXO70.IC50 (Arabidopsis Root Growth): ~15 µM
Exo1 Unknown, affects ARF1 activityModifier of Golgi ARF1 GTPase activity, leading to the collapse of the Golgi and inhibition of traffic from the endoplasmic reticulum.[3][4][5]IC50 (Exocytosis Inhibition): ~20 µM[3][4]

Biochemical Assays to Confirm this compound Activity

Several biochemical assays can directly confirm the interaction of this compound with its target, EXO70, and its functional consequence on the exocyst complex.

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay is based on the principle that a small molecule binding to a protein can stabilize it and confer protection from proteolysis.[6] This method is advantageous as it does not require modification of the small molecule inhibitor.[6]

Experimental Protocol:

  • Protein Lysate Preparation: Prepare a total protein lysate from a relevant cell or tissue source (e.g., Arabidopsis seedlings).

  • Compound Incubation: Incubate the protein lysate with this compound (e.g., 400 µM) or a vehicle control (e.g., DMSO) for 1 hour at room temperature.

  • Protease Digestion: Aliquot the incubated lysates and treat them with varying concentrations of a broad-spectrum protease, such as pronase, for 30 minutes at room temperature.

  • Reaction Quenching: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE and perform a western blot using an antibody specific for EXO70. An antibody against a non-target protein (e.g., actin) should be used as a negative control.

  • Quantitative Analysis: Densitometry is used to quantify the band intensities. The ratio of EXO70 to the control protein is calculated. A higher ratio in the ES2-treated samples compared to the control indicates that ES2 protects EXO70 from degradation.

Supporting Data: In studies with Arabidopsis protein extracts, ES2 was shown to significantly protect EXO70A1 from pronase degradation at protease dilutions of 1:3,000 and 1:10,000, while the abundance of actin was unaffected.[1][2][6]

Biotin (B1667282) Pull-Down Assay

This assay utilizes a biotinylated, active analog of this compound to isolate its binding partners from a cell lysate.

Experimental Protocol:

  • Synthesize Biotinylated Analog: An active analog of ES2 is synthesized with a biotin tag (e.g., Bio-688). An inactive, biotinylated analog (e.g., Bio-680) should also be synthesized for use as a negative control.[2]

  • Prepare Protein Lysate: Prepare a soluble protein fraction from the cells or tissue of interest.

  • Incubate with Streptavidin Resin: Incubate streptavidin-conjugated agarose (B213101) beads with the biotinylated active and inactive ES2 analogs.

  • Protein Binding: Add the protein lysate to the resin-analog complexes and incubate to allow for binding of target proteins.

  • Washing: Wash the resin extensively to remove non-specific binding proteins.

  • Elution and Detection: Elute the bound proteins and analyze by western blot using an anti-EXO70 antibody.

Supporting Data: Western blot analysis of proteins pulled down from Arabidopsis lysates with biotinylated active ES2 analog (Bio-688) shows a clear band for EXO70A1, which is absent in the pull-down with the inactive analog (Bio-680).[1][2]

In Vitro Vesicle Tethering Assay (Conceptual)

While not yet demonstrated specifically for this compound in the reviewed literature, an in vitro vesicle tethering assay is a powerful functional biochemical method to assess the activity of exocyst inhibitors.

Experimental Protocol:

  • Purification of Components: Purify the octameric exocyst complex and isolate post-Golgi vesicles from a suitable source (e.g., yeast).

  • Fluorescent Labeling: Label the vesicles with a fluorescent marker.

  • Tethering Reaction: In a microplate format, combine the purified exocyst complex and fluorescently labeled vesicles in the presence of this compound or a vehicle control.

  • Detection of Tethering: Vesicle tethering can be measured by an increase in fluorescence signal due to the clustering of vesicles, detectable with a fluorescence plate reader or by microscopy.

  • Inhibition Analysis: A dose-dependent decrease in the fluorescence signal in the presence of this compound would confirm its inhibitory effect on exocyst-mediated vesicle tethering.

Visualizing the Molecular Pathway and Experimental Workflow

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of exocytosis and the inhibitory action of this compound.

G cluster_0 Cytoplasm cluster_1 Plasma Membrane Golgi Golgi Apparatus Vesicle Secretory Vesicle Golgi->Vesicle Vesicle Budding Exocyst Exocyst Complex (Sec3, Sec5, Sec6, Sec8, Sec10, Sec15, EXO70, EXO84) Vesicle->Exocyst Vesicle Docking PM Plasma Membrane Exocyst->PM Tethering ES2 This compound ES2->Exocyst Inhibition

Caption: Mechanism of this compound (ES2) inhibition of exocytosis.

Experimental Workflow for DARTS Assay

This diagram outlines the key steps in the Drug Affinity Responsive Target Stability (DARTS) assay.

G start Start lysate Prepare Cell Lysate start->lysate incubate Incubate with ES2 or DMSO (Control) lysate->incubate digest Protease Digestion (e.g., Pronase) incubate->digest quench Quench Reaction digest->quench sds_page SDS-PAGE quench->sds_page western Western Blot (Anti-EXO70, Anti-Actin) sds_page->western analyze Densitometry Analysis western->analyze end End analyze->end

Caption: Workflow of the DARTS assay to confirm ES2-EXO70 interaction.

References

Endosidin 2: A Comparative Guide to its Specificity for the Exocyst Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endosidin 2 (ES2) has emerged as a valuable chemical tool for studying the intricate processes of exocytosis by specifically targeting the exocyst complex. This guide provides an objective comparison of ES2 with other potential inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Executive Summary

This compound is a selective, cell-permeable small molecule that inhibits the exocyst complex by directly binding to the EXO70 subunit.[1] This interaction disrupts the tethering of secretory vesicles to the plasma membrane, thereby inhibiting exocytosis. While ES2 has proven to be a potent tool in both plant and mammalian systems, understanding its specificity and comparing it to other molecules that interfere with secretion is crucial for accurate experimental design and interpretation. This guide evaluates ES2 in comparison to its more potent analog, this compound-14 (ES2-14), and other compounds affecting secretory pathways, such as Brefeldin A and Secramine A.

Mechanism of Action: this compound and the Exocyst Complex

The exocyst is an octameric protein complex essential for the final stage of exocytosis, where it mediates the tethering of post-Golgi vesicles to the plasma membrane before SNARE-mediated fusion. This compound specifically targets the EXO70 subunit of this complex.[1]

cluster_vesicle Secretory Vesicle cluster_pm Plasma Membrane Vesicle Vesicle Exocyst_Vesicle Exocyst Complex (sans EXO70) Vesicle->Exocyst_Vesicle associates with EXO70 EXO70 Exocyst_Vesicle->EXO70 binds to PM Plasma Membrane EXO70->PM tethers to Endosidin2 This compound Endosidin2->EXO70 inhibits

Caption: this compound inhibits exocytosis by targeting the EXO70 subunit of the exocyst complex.

Comparative Analysis of Exocyst Inhibitors

A direct quantitative comparison of ES2 with other classes of exocyst inhibitors is challenging due to differing mechanisms of action. However, a comparison of their potency and known effects provides valuable insights.

InhibitorTargetOrganism(s)IC50Key Effects
This compound (ES2) EXO70 subunit of the exocyst complexPlants, Mammals~32 µM (Arabidopsis root growth)[2]Inhibits exocytosis and endosomal recycling.[1]
This compound-14 (ES2-14) EXO70 subunit of the exocyst complexPlants, Fungi~15 µM (Arabidopsis root growth)[2]More potent than ES2 in plants; less effective in mammalian cells.[2]
Brefeldin A (BFA) ARF GTPasesEukaryotesVaries by cell typeDisrupts ER-Golgi trafficking, indirectly affecting exocytosis.[3]
Secramine A Cdc42 (a Rho GTPase)EukaryotesVaries by cell typeInhibits Golgi export by targeting a key regulator of the actin cytoskeleton and membrane traffic.[4][5]

Specificity and Off-Target Effects of this compound

While ES2 is a selective inhibitor of EXO70, it is essential to consider its broader cellular effects.

  • Trafficking of Specific Proteins: ES2 treatment has been shown to disrupt the trafficking of auxin transporters PIN2, PIN3, and PIN4 in Arabidopsis.[6] However, the localization of SYT1, another protein involved in membrane trafficking, remains unaffected by ES2 treatment, suggesting a degree of specificity.[6]

  • Golgi Apparatus Integrity: Studies have revealed that ES2 can affect the structure of the Golgi apparatus, causing stacks to acquire a cup-like or circular shape.[6][7] This indicates that while the primary target is the exocyst, there can be downstream consequences on other organelles within the secretory pathway.

ES2 This compound Exocyst Exocyst Complex (EXO70) ES2->Exocyst Directly Inhibits PIN_Trafficking PIN Protein Trafficking ES2->PIN_Trafficking Disrupts Golgi Golgi Structure ES2->Golgi Alters SYT1_Trafficking SYT1 Trafficking ES2->SYT1_Trafficking No Effect Exocytosis Exocytosis Exocyst->Exocytosis Mediates

Caption: Cellular effects of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summarized protocols for key assays used to characterize this compound's effects.

PIN Protein Trafficking Assay in Arabidopsis thaliana

This assay is used to visualize the effect of inhibitors on the localization of PIN-FORMED (PIN) auxin efflux carriers.

Protocol:

  • Seedling Preparation: Grow Arabidopsis thaliana seedlings expressing a fluorescently tagged PIN protein (e.g., PIN2-GFP) on vertical agar (B569324) plates.

  • Inhibitor Treatment: Treat seedlings with a working concentration of this compound (typically 20-50 µM) or a vehicle control (e.g., DMSO) in liquid culture medium for a specified duration (e.g., 1-2 hours).

  • Brefeldin A (BFA) Washout (Optional): To study exocytic trafficking specifically, pre-treat seedlings with BFA (e.g., 50 µM for 1 hour) to accumulate PIN proteins in intracellular "BFA bodies." Then, wash out the BFA and incubate with this compound to observe the inhibition of PIN protein trafficking back to the plasma membrane.

  • Confocal Microscopy: Mount the seedlings on a microscope slide and image the root epidermal cells using a confocal microscope.

  • Quantification: Quantify the fluorescence intensity of the PIN protein at the plasma membrane and in intracellular compartments. A decrease in plasma membrane fluorescence and an accumulation in intracellular bodies indicates inhibition of exocytosis.

Transferrin Recycling Assay in HeLa Cells

This assay assesses the effect of inhibitors on endosomal recycling in mammalian cells.

Protocol:

  • Cell Culture: Culture HeLa cells on coverslips to sub-confluency.

  • Serum Starvation: Starve the cells in serum-free medium to clear surface-bound transferrin.

  • Transferrin Loading: Incubate the cells with fluorescently labeled transferrin (e.g., Alexa Fluor-Tf) to allow for its uptake into endosomes.

  • Inhibitor Treatment: Treat the cells with this compound (typically 25-50 µM) or a vehicle control.

  • Recycling Chase: Wash away unbound transferrin and incubate the cells in a medium containing an excess of unlabeled transferrin. This "chase" allows for the visualization of the recycling of the fluorescently labeled transferrin back to the plasma membrane.

  • Fixation and Imaging: At various time points during the chase, fix the cells and mount the coverslips. Image the cells using fluorescence microscopy.

  • Analysis: Quantify the intracellular fluorescence at different time points. A delay in the decrease of intracellular fluorescence in treated cells compared to controls indicates inhibition of transferrin recycling.

cluster_arabidopsis PIN Trafficking Assay (Arabidopsis) cluster_hela Transferrin Recycling Assay (HeLa) A1 Grow PIN-GFP Seedlings A2 Inhibitor Treatment (ES2) A1->A2 A3 Confocal Microscopy A2->A3 A4 Quantify PM Fluorescence A3->A4 H1 Culture HeLa Cells H2 Load Fluorescent Transferrin H1->H2 H3 Inhibitor Treatment (ES2) H2->H3 H4 Chase & Image H3->H4 H5 Quantify Intracellular Fluorescence H4->H5

Caption: Experimental workflows for assessing this compound activity.

Conclusion

This compound is a specific and potent inhibitor of the exocyst complex, making it a valuable tool for dissecting the mechanisms of exocytosis. Its direct interaction with the EXO70 subunit provides a more targeted approach compared to broad-spectrum inhibitors of the secretory pathway like Brefeldin A. The analog ES2-14 offers increased potency in plant systems, although with reduced activity in mammalian cells, highlighting the potential for developing organism-specific inhibitors. Researchers should consider the known off-target effects, such as alterations to Golgi morphology, and select appropriate controls to ensure the accurate interpretation of experimental results. The provided protocols offer a starting point for investigating the effects of this compound and other inhibitors on key cellular trafficking pathways.

References

Endosidin 2: A Comparative Analysis of its Effects on Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Endosidin 2 (ES2), a potent small molecule inhibitor of exocytosis, has emerged as a valuable tool for dissecting membrane trafficking in plants. By targeting the EXO70 subunit of the exocyst complex, ES2 provides a means to study the dynamic processes of cell growth, development, and response to the environment.[1][2] This guide offers a comparative overview of the documented effects of this compound across different plant species, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways. A more potent analog, this compound-14 (ES2-14), is also discussed, offering enhanced inhibitory effects at lower concentrations.[3][4]

Quantitative Effects of this compound on Various Plant Species

The inhibitory effects of this compound on plant growth and cellular processes are dose-dependent. The following table summarizes key quantitative data from studies on Arabidopsis thaliana and the moss Physcomitrium patens. While ES2 is known to be effective in other species like rice and tomato, directly comparable quantitative data from peer-reviewed literature under standardized conditions is not yet available.

Plant SpeciesParameterThis compound (ES2)This compound-14 (ES2-14)Reference
Arabidopsis thaliana Root Growth Inhibition (IC50) ~32 µM~15 µM[2]
PIN2-GFP Trafficking 40 µM treatment for 2h reduces plasma membrane abundance and increases accumulation in prevacuolar compartments.[3]20 µM treatment for 2h shows a significant increase in PIN2-GFP accumulation in prevacuolar compartments, comparable to 40 µM ES2.[3][3]
Physcomitrium patens Polarized Growth Inhibition (IC50) 8.8 µM (based on area) - 12.3 µM (based on solidity)Not Reported[2]
Cellular Effect At 50 µM, tip-growing cells rupture, indicating inhibition of new cell wall material deposition.[2]Not Reported[2]

Mechanism of Action: Inhibition of the Exocyst Complex

This compound's primary mechanism of action is the inhibition of the exocyst complex, a crucial component of the cellular machinery responsible for tethering secretory vesicles to the plasma membrane for fusion.[1][2][3][4] ES2 specifically binds to the EXO70 subunit, disrupting the final stages of exocytosis.[1][2] This interference with vesicle trafficking leads to a reduction in the delivery of proteins and cell wall materials to the cell surface, manifesting in observable phenotypes such as inhibited root growth and altered localization of plasma membrane proteins.[2][3]

G This compound Signaling Pathway ES2 This compound (ES2) EXO70 EXO70 (Exocyst Subunit) ES2->EXO70 Binds to and inhibits Exocyst Exocyst Complex EXO70->Exocyst Is a key component of VesicleTethering Vesicle Tethering to Plasma Membrane Exocyst->VesicleTethering Mediates Exocytosis Exocytosis VesicleTethering->Exocytosis Is a prerequisite for PM_Proteins Plasma Membrane Protein Delivery (e.g., PIN2) Exocytosis->PM_Proteins CellWall Cell Wall Material Deposition Exocytosis->CellWall PolarizedGrowth Polarized Growth (e.g., Root Hairs, Pollen Tubes) PM_Proteins->PolarizedGrowth CellWall->PolarizedGrowth

This compound's inhibitory effect on the exocyst complex.

Experimental Protocols

The following are generalized protocols for assessing the effects of this compound on plant growth and protein trafficking, synthesized from published research.

Protocol 1: Root Growth Inhibition Assay in Arabidopsis thaliana

Objective: To quantify the dose-dependent effect of this compound on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 wild type)

  • Murashige and Skoog (MS) medium including vitamins and sucrose (B13894)

  • Agar (B569324)

  • Petri plates

  • This compound (ES2) stock solution (e.g., 40 mM in DMSO)[5]

  • DMSO (vehicle control)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization and Stratification:

    • Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol (B145695) followed by bleach and sterile water washes).

    • Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

  • Preparation of Treatment Plates:

    • Prepare half-strength MS medium with 1% sucrose and 0.8% agar. Autoclave and cool to ~50-60°C.

    • Add ES2 stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 0, 5, 10, 15, 20, 25, 30, 40 µM).

    • For the control plates, add an equivalent volume of DMSO.

    • Pour the medium into sterile Petri plates and allow them to solidify.

  • Seed Plating and Growth:

    • Plate the stratified seeds on the prepared plates.

    • Seal the plates and place them vertically in a growth chamber under long-day conditions (16h light / 8h dark) at ~22°C.

  • Data Acquisition and Analysis:

    • Mark the position of the root tips after germination (e.g., at 4 days after germination).

    • Scan the plates daily for a set period (e.g., up to 10 days).

    • Measure the primary root length from the mark to the new root tip using image analysis software (e.g., ImageJ).

    • Calculate the average root growth for each concentration and normalize to the control.

    • Determine the IC50 value by plotting the normalized root growth against the ES2 concentration and fitting a dose-response curve.

G Experimental Workflow for Root Growth Assay Start Start Sterilize Seed Sterilization & Stratification Start->Sterilize PreparePlates Prepare MS Plates with ES2/DMSO Sterilize->PreparePlates PlateSeeds Plate Seeds PreparePlates->PlateSeeds Grow Vertical Growth in Chamber PlateSeeds->Grow Scan Scan Plates Daily Grow->Scan Measure Measure Root Length Scan->Measure Analyze Data Analysis (IC50 Calculation) Measure->Analyze End End Analyze->End

Workflow for assessing this compound's effect on root growth.
Protocol 2: Analysis of PIN2-GFP Trafficking in Arabidopsis thaliana

Objective: To visualize the effect of this compound on the subcellular localization of the auxin transporter PIN2.

Materials:

  • Arabidopsis thaliana transgenic line expressing PIN2-GFP

  • Liquid half-strength MS medium

  • This compound (ES2) stock solution

  • DMSO

  • Microscope slides and coverslips

  • Confocal laser scanning microscope

Procedure:

  • Seedling Preparation:

    • Grow PIN2-GFP seedlings vertically on half-strength MS agar plates for 5-7 days.

  • Treatment:

    • Prepare liquid half-strength MS medium containing the desired concentration of ES2 (e.g., 40 µM) or an equivalent volume of DMSO (control).

    • Carefully transfer the seedlings into the liquid medium and incubate for the desired time (e.g., 2 hours).

  • Microscopy:

    • Mount the treated seedlings in the corresponding treatment solution on a microscope slide.

    • Image the root epidermal cells in the elongation and meristematic zones using a confocal microscope.

    • Use appropriate laser lines and emission filters for GFP (e.g., excitation at 488 nm, emission at 500-550 nm).

  • Image Analysis:

    • Quantify the fluorescence intensity of PIN2-GFP at the plasma membrane.

    • Count the number and size of intracellular PIN2-GFP-containing compartments (prevacuolar compartments).[3]

    • Compare the results from ES2-treated seedlings with the DMSO control.

Brefeldin A (BFA) Washout Experiment (Optional): To specifically assess the effect of ES2 on exocytosis, a BFA washout experiment can be performed. BFA is a fungal toxin that blocks the secretion of proteins to the plasma membrane, causing them to accumulate in "BFA bodies".

  • Pre-treat seedlings with BFA (e.g., 50 µM for 1 hour) to induce the formation of BFA bodies.

  • Wash out the BFA with liquid MS medium containing either ES2 or DMSO.

  • Observe the recovery of PIN2-GFP to the plasma membrane over time. A delay in recovery in the presence of ES2 indicates an inhibition of exocytosis.

This guide provides a foundational understanding of the effects of this compound in various plant species. Further research, particularly direct comparative studies across a wider range of species, will be invaluable in further elucidating the conserved and species-specific roles of the exocyst complex in plant biology.

References

A Comparative Guide to Endosidin 2 Analogs and Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endosidin 2 (ES2), a potent inhibitor of exocytosis, has emerged as a valuable tool for dissecting membrane trafficking pathways in both plant and mammalian cells. Its specific targeting of the exocyst complex subunit EXO70 provides a unique mechanism to modulate cellular secretion processes. This guide offers a comparative analysis of ES2 and its analogs, presenting key experimental data on their biological activity and detailed protocols for their evaluation.

Comparative Analysis of Biological Activity

The biological activity of this compound and its analogs has been primarily assessed through their effects on plant growth and the trafficking of specific plasma membrane proteins, such as the auxin transporter PIN2 in Arabidopsis thaliana.

Quantitative Comparison: ES2 vs. ES2-14

A direct comparison between this compound (ES2) and its analog, this compound-14 (ES2-14), has demonstrated the superior potency of ES2-14 in inhibiting plant growth and exocytosis.[1]

CompoundTarget OrganismAssayConcentrationResultReference
ES2 Arabidopsis thalianaRoot Length Inhibition20 µM~20% reduction[1]
ES2-14 Arabidopsis thalianaRoot Length Inhibition20 µM~50% reduction[1]
ES2 Arabidopsis thalianaPIN2-GFP Localization (PM Intensity)20 µMNo significant reduction[1]
ES2-14 Arabidopsis thalianaPIN2-GFP Localization (PM Intensity)20 µMSignificant reduction[1]
ES2 Arabidopsis thalianaBFA Washout Assay (% cells with BFA bodies)40 µM~45%[1]
ES2-14 Arabidopsis thalianaBFA Washout Assay (% cells with BFA bodies)40 µM~67%[1]
ES2 Physcomitrium patensGrowth Inhibition (IC50)-32 µM[2]
ES2-14 Physcomitrium patensGrowth Inhibition (IC50)-15 µM[2]
ES2 Magnaporthe oryzaeGrowth Inhibition (IC50)-562 µM[1]
ES2-14 Magnaporthe oryzaeGrowth Inhibition (IC50)-16 µM[1]
ES2 Botrytis cinereaGrowth Inhibition (IC50)-> 40 µM[1]
ES2-14 Botrytis cinereaGrowth Inhibition (IC50)-47 µM[1]
Qualitative Structure-Activity Relationship (SAR) of ES2 Analogs

A structure-activity relationship analysis of ES2 has identified key structural features necessary for its biological activity. The primary assay for this analysis was the induction of PIN2 protein agglomerations in Arabidopsis root cells.[3]

AnalogStructureActivity
This compound (ES2) 3-fluoro-N'-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazideActive
Analog-1 (ES2-14) 3-fluoro-N'-[(4-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazideActive
Analog-2 3-fluoro-N'-[(3,5-dibromo-4-hydroxyphenyl)methylidene]benzohydrazideActive
Bio-688 (structure with biotin (B1667282) tag)Active
Analog-3 3-fluoro-N'-[(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazideInactive
Analog-4 3-fluoro-N'-[(4-hydroxyphenyl)methylidene]benzohydrazideInactive
Bio-680 (structure with biotin tag)Inactive

Note: The activity is defined by the ability to induce PIN2 agglomerations at a concentration of 40 µM after 2 hours of treatment.[3]

Experimental Protocols

PIN2-GFP Localization Assay in Arabidopsis thaliana

This assay is a primary method to assess the biological activity of this compound and its analogs by observing their effect on the subcellular localization of the PIN2 auxin transporter fused to Green Fluorescent Protein (GFP).

Materials:

  • Arabidopsis thaliana seedlings expressing PIN2::PIN2-GFP.

  • Half-strength Murashige and Skoog (MS) liquid medium.

  • This compound or analog stock solution (in DMSO).

  • DMSO (vehicle control).

  • Confocal laser scanning microscope.

Procedure:

  • Grow PIN2::PIN2-GFP Arabidopsis seedlings vertically on MS agar (B569324) plates for 5-7 days.

  • Prepare treatment solutions by diluting the this compound or analog stock solution in half-strength MS liquid medium to the desired final concentration (e.g., 20 µM or 40 µM). Prepare a vehicle control with the same concentration of DMSO.

  • Transfer seedlings to the treatment or control solutions and incubate for the desired time (e.g., 2 hours).

  • Mount the seedlings on a microscope slide with the respective solution.

  • Observe the root epidermal cells using a confocal laser scanning microscope.

  • Acquire images of the PIN2-GFP signal at the plasma membrane and in intracellular compartments.

  • Quantify the fluorescence intensity at the plasma membrane and the number and size of intracellular PIN2-GFP-containing bodies (pre-vacuolar compartments, PVCs) using image analysis software.[1]

Brefeldin A (BFA) Washout Assay

This assay evaluates the effect of this compound and its analogs on the recycling of endocytosed proteins back to the plasma membrane. BFA is an inhibitor of exocytosis that causes the accumulation of endocytosed proteins in "BFA bodies."

Materials:

  • Arabidopsis thaliana seedlings expressing PIN2::PIN2-GFP.

  • Half-strength MS liquid medium.

  • Brefeldin A (BFA) stock solution.

  • This compound or analog stock solution (in DMSO).

  • DMSO (vehicle control).

  • Confocal laser scanning microscope.

Procedure:

  • Grow PIN2::PIN2-GFP Arabidopsis seedlings as described above.

  • Pre-treat seedlings with 50 µM BFA in half-strength MS liquid medium for 1 hour to induce the formation of BFA bodies.

  • Wash the seedlings three times with half-strength MS liquid medium to remove the BFA.

  • Transfer the seedlings to a "washout" medium containing either this compound or an analog at the desired concentration, or a DMSO control.

  • Incubate for a specific period (e.g., 90 minutes) to allow for the recycling of PIN2-GFP to the plasma membrane.

  • Observe the root epidermal cells under a confocal microscope.

  • Quantify the percentage of cells that still contain BFA bodies after the washout period. A higher percentage of cells with BFA bodies indicates a stronger inhibition of exocytic recycling.[1]

Signaling Pathway and Mechanism of Action

This compound and its active analogs exert their biological effects by directly targeting the EXO70 subunit of the exocyst complex. The exocyst is an octameric protein complex that plays a crucial role in the final stage of exocytosis, specifically in tethering secretory vesicles to the plasma membrane before fusion.

By binding to EXO70, ES2 inhibits the proper function of the exocyst complex. This disruption of exocytosis leads to a reduction in the delivery of proteins and other cargo to the cell surface. Consequently, proteins that are normally recycled to the plasma membrane, such as PIN2, are instead rerouted to the vacuole for degradation. This mechanism of action explains the observed decrease in plasma membrane localization and the accumulation of PIN2 in intracellular compartments upon treatment with ES2 and its active analogs.

Endosidin2_Signaling_Pathway Vesicle Secretory Vesicle (e.g., containing PIN2) Exocyst Exocyst Complex (with EXO70 subunit) Vesicle->Exocyst Tethering PM Plasma Membrane Exocyst->PM Fusion & Exocytosis Endocytosis Endocytosis PM->Endocytosis Internalization Endocytosis->Vesicle Recycling Vacuole Vacuole (Degradation) Endocytosis->Vacuole Trafficking to Vacuole ES2 This compound / Analogs ES2->Exocyst Inhibits

Caption: Mechanism of action of this compound and its analogs.

Experimental Workflow

The evaluation of this compound analogs typically follows a hierarchical screening process, starting from broad phenotypic assays and progressing to more specific cellular and biochemical assays.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies Phenotypic_Assay Plant Growth Assay (e.g., Root Length) Cellular_Assay PIN2-GFP Localization Assay Phenotypic_Assay->Cellular_Assay Active Compounds Recycling_Assay BFA Washout Assay Cellular_Assay->Recycling_Assay Confirmed Hits Binding_Assay Biochemical Binding Assay (e.g., MST, NMR) Recycling_Assay->Binding_Assay Further Characterization

Caption: General workflow for evaluating this compound analogs.

References

Endosidin 2: A Comparative Analysis of its Cross-Reactivity with Mammalian and Plant EXO70

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endosidin 2 (ES2) is a small molecule inhibitor that has emerged as a valuable tool for studying exocytosis across different kingdoms. This guide provides an objective comparison of ES2's interaction with and effect on the EXO70 subunit of the exocyst complex in both mammalian and plant systems, supported by experimental data.

Introduction to this compound and its Target, EXO70

This compound is a cell-permeable benzylidene-benzohydrazide that selectively targets the EXO70 subunit of the octameric exocyst complex.[1][2] The exocyst complex is a crucial component of the cellular machinery responsible for tethering secretory vesicles to the plasma membrane, a critical step in exocytosis.[1] By binding to EXO70, ES2 inhibits exocytosis and endosomal recycling in both plant and human cells.[1][3][4]

The EXO70 subunit itself shows significant evolutionary divergence. While most animal and yeast genomes contain a single EXO70 gene, land plants exhibit a remarkable expansion of the EXO70 gene family, with 23 paralogs in Arabidopsis thaliana.[5][6][7] This expansion suggests functional specialization of EXO70 isoforms in plants, regulating specific types of exocytosis in different cells and at different developmental stages.[5] Despite this divergence, the structural similarity between plant and mammalian EXO70 proteins is sufficient for ES2 to exhibit cross-reactivity.[8]

Quantitative Comparison of this compound Activity

The following table summarizes key quantitative data on the interaction and effects of this compound in plant and mammalian systems.

ParameterPlant SystemMammalian SystemCitation(s)
Binding Affinity (Kd) 253 µM (for Arabidopsis thaliana EXO70A1)Not explicitly quantified, but ES2 is shown to target multiple mammalian EXO70 isoforms.[1][2]
IC50 8.8 - 12.3 µM (for polarized growth in Physcomitrium patens)Not explicitly quantified, but effective concentrations in cell-based assays are in a similar micromolar range (e.g., 10 µM for inhibiting insulin (B600854) transport).[8][9]
Effective Concentration 15-40 µM for inhibition of root gravitropism and root hair elongation in Arabidopsis. 40 µM for inhibition of PIN2 recycling.Inhibition of transferrin recycling in HeLa cells and GLUT4 trafficking in muscle cells observed at micromolar concentrations.[1][10]

Comparative Effects on Cellular Processes

This compound disrupts exocytosis-dependent processes in both plant and mammalian cells, albeit with system-specific consequences.

In Plants:

  • Inhibition of Protein Trafficking: ES2 disrupts the trafficking of proteins that are recycled between the plasma membrane and endosomes, such as the auxin transporters PIN1 and PIN2, and the brassinosteroid receptor BRI1.[1] This leads to a reduction of these proteins at the plasma membrane and their redirection to the vacuole for degradation.[2]

  • Disruption of Polarized Growth: ES2 inhibits processes that rely on targeted exocytosis, such as root hair elongation and gravitropic responses in Arabidopsis thaliana.[1] In the moss Physcomitrium patens, ES2 inhibits polarized growth with a calculated IC50 between 8.8 and 12.3 µM.[9]

In Mammals:

  • Inhibition of Endosomal Recycling: In HeLa cells, ES2 inhibits the recycling of transferrin, a classic marker for receptor-mediated endocytosis and recycling.[1]

  • Impairment of Glucose Uptake: ES2 has been shown to impair insulin-stimulated glucose uptake in skeletal muscle cells by hindering the trafficking of the glucose transporter GLUT4 to the plasma membrane.[10]

  • Misregulation of Exocytosis: ES2 can target multiple isoforms of mammalian EXO70, leading to a general misregulation of exocytosis.[1][2]

Interestingly, a structurally similar analog, this compound-14 (ES2-14), demonstrates differential activity. ES2-14 is a more potent inhibitor of plant growth and exocytosis than ES2 but does not affect EXO70 localization or transferrin recycling in mammalian cells.[11][12] This highlights that minor chemical modifications can significantly alter the cross-reactivity, suggesting subtle but important structural differences in the ES2 binding site between plant and mammalian EXO70.

Signaling Pathways and Experimental Workflows

EXO70-Mediated Exocytosis Inhibition by this compound

G cluster_plant Plant Cell cluster_mammalian Mammalian Cell ES2_plant This compound AtEXO70A1 AtEXO70A1 ES2_plant->AtEXO70A1 binds & inhibits Exocyst_plant Exocyst Complex AtEXO70A1->Exocyst_plant part of PM_plant Plasma Membrane Exocyst_plant->PM_plant tethering Vesicle_plant Secretory Vesicle (e.g., carrying PIN2) Vesicle_plant->PM_plant fusion Vacuole Vacuole Vesicle_plant->Vacuole rerouted for degradation ES2_mammalian This compound mEXO70 Mammalian EXO70 ES2_mammalian->mEXO70 binds & inhibits Exocyst_mammalian Exocyst Complex mEXO70->Exocyst_mammalian part of PM_mammalian Plasma Membrane Exocyst_mammalian->PM_mammalian tethering Vesicle_mammalian Recycling Endosome (e.g., carrying Transferrin Receptor) Vesicle_mammalian->PM_mammalian recycling

Caption: Mechanism of this compound inhibition of EXO70-mediated exocytosis.

Experimental Workflow: PIN2 Trafficking Assay in Arabidopsis

G start Start: PIN2::PIN2:GFP Arabidopsis seedlings bfa_treatment BFA Treatment (e.g., 2 hours) start->bfa_treatment bfa_washout BFA Washout & Recovery in liquid media with: 1. DMSO (Control) 2. This compound bfa_treatment->bfa_washout imaging Confocal Microscopy (e.g., after 1.5 hours of recovery) bfa_washout->imaging analysis Quantify PIN2-GFP signal at plasma membrane and in intracellular agglomerations imaging->analysis end Conclusion: ES2 delays disappearance of BFA bodies, indicating reduced PIN2 recycling analysis->end

Caption: Workflow for BFA-mediated PIN2 recycling assay.

Experimental Protocols

PIN2 Trafficking and Recycling Assay in Arabidopsis thaliana

This protocol is adapted from methods used to demonstrate ES2's effect on PIN2 protein trafficking.[1]

a. Materials:

  • Arabidopsis thaliana seedlings expressing PIN2::PIN2:GFP.

  • Brefeldin A (BFA) stock solution.

  • This compound (ES2) stock solution.

  • DMSO (vehicle control).

  • Liquid 1/2 MS medium.

  • Confocal microscope.

b. Procedure:

  • Grow PIN2::PIN2:GFP seedlings on normal growth media.

  • Treat the seedlings with BFA (e.g., 50 µM) for 2 hours to induce the formation of "BFA bodies," which are agglomerations of endomembrane compartments.

  • Wash out the BFA with liquid 1/2 MS medium.

  • Transfer the seedlings to liquid 1/2 MS medium containing either a specific concentration of ES2 (e.g., 40 µM) or an equivalent volume of DMSO for the control group.

  • Allow the seedlings to recover for 1.5 hours.

  • Mount the seedlings and visualize the PIN2-GFP signal in root epidermal cells using a confocal microscope.

  • Analysis: In control seedlings, BFA bodies will dissipate as PIN2 is recycled to the plasma membrane. In ES2-treated seedlings, the disappearance of BFA bodies will be significantly delayed, indicating an inhibition of PIN2 recycling.

Transferrin Recycling Assay in HeLa Cells

This protocol is a standard method to assess endosomal recycling in mammalian cells and has been used to show the inhibitory effect of ES2.[1][13][14]

a. Materials:

  • HeLa cells.

  • DMEM with 10% FBS.

  • Serum-free DMEM.

  • Alexa Fluor 488-conjugated transferrin.

  • This compound (ES2) stock solution.

  • DMSO (vehicle control).

  • 4% Paraformaldehyde (PFA) for fixing.

  • Fluorescence microscope.

b. Procedure:

  • Culture HeLa cells on coverslips to approximately 60-70% confluency.

  • Starve the cells in serum-free DMEM for 30 minutes at 37°C to clear surface-bound transferrin.

  • Pulse the cells with Alexa Fluor 488-conjugated transferrin (e.g., 25 µg/mL) in serum-free medium for a set time (e.g., 30-60 minutes) at 37°C to allow for uptake.

  • Wash the cells with ice-cold PBS to remove excess, non-internalized transferrin.

  • Initiate the "chase" phase by adding pre-warmed complete medium (with serum) containing either ES2 (at the desired concentration) or DMSO.

  • Incubate the cells at 37°C and fix different sets of coverslips with 4% PFA at various time points (e.g., 0, 15, 30, 60 minutes).

  • Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Analysis: In control cells, the fluorescent signal from internalized transferrin will decrease over time as it is recycled back out of the cell. In ES2-treated cells, the fluorescent signal will be retained for a longer period, indicating that transferrin recycling is inhibited.

Conclusion

This compound demonstrates clear cross-reactivity, effectively inhibiting the function of the EXO70 subunit in both plant and mammalian cells. While the fundamental mechanism of inhibiting exocytosis is conserved, the phenotypic outcomes are specific to the organism due to the different physiological processes that rely on this pathway. The significant expansion and functional specialization of the EXO70 family in plants present a more complex landscape for the action of ES2 compared to mammals. The differential activity of ES2 analogs like ES2-14 suggests that it is possible to develop more specific inhibitors, which could be invaluable for both agricultural applications and the development of therapeutics for human diseases linked to exocyst dysfunction, such as diabetes and cancer.[1]

References

Mastering Your Endosidin 2 Experiments: A Guide to Selecting and Using Negative Controls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricacies of cellular trafficking, Endosidin 2 (ES2) has emerged as a potent tool for dissecting the role of the exocyst complex. As a selective inhibitor of the EXO70 subunit, ES2 effectively blocks exocytosis and endosomal recycling, providing a window into these fundamental cellular processes.[1][2][3][4][5] However, the key to robust and unambiguous experimental results lies in the proper use of controls. This guide provides a comprehensive comparison of negative control compounds for this compound experiments, complete with experimental data and detailed protocols to ensure the validity and reliability of your findings.

The Crucial Role of a Negative Control

In any experiment, a negative control is a sample or group that is not expected to exhibit a response.[6][7][8][9] Its purpose is to account for any unforeseen variables that might influence the outcome, thereby confirming that the observed effects are indeed due to the experimental treatment.[7] In the context of this compound experiments, an ideal negative control should be a compound that is structurally similar to ES2 but biologically inactive, meaning it does not bind to EXO70 or inhibit exocytosis. The use of such a compound helps to rule out off-target effects and ensures that the observed cellular changes are a direct consequence of EXO70 inhibition by this compound.

Inactive Analogs of this compound: Your Key to Rigorous Experiments

Researchers have synthesized and validated several inactive analogs of this compound that serve as excellent negative controls. Two such compounds, Analog 8 and Bio-680 , have been documented in peer-reviewed studies to be ineffective at inducing the cellular phenotypes associated with this compound activity.[10]

These inactive analogs are crucial for demonstrating the specificity of this compound's effects. For instance, while ES2 treatment leads to the agglomeration of PIN2 proteins in intracellular bodies, treatment with these inactive analogs shows a PIN2 localization pattern similar to that of the DMSO vehicle control, indicating a lack of interference with cellular trafficking pathways.[10]

Comparative Data: this compound vs. Inactive Analogs

The following table summarizes the key differences in the biological activity of this compound and its inactive analog, Analog 8, based on published experimental data.

Parameter This compound (Active Compound) Analog 8 (Inactive Negative Control) Reference
Binding to EXO70A1 Binds to EXO70A1 with a dissociation constant (Kd) of 400 ± 170 μM as determined by STD-NMR.No significant binding to EXO70A1 detected by STD-NMR.[10]
PIN2 Protein Localization Induces intracellular agglomeration of PIN2-GFP.Does not induce PIN2-GFP agglomerations; localization is similar to DMSO control.[10]
Effect on Exocytosis Inhibits exocytosis.No significant effect on exocytosis.[10]

Experimental Protocols

To assist researchers in designing their experiments, here are detailed protocols for key assays used to validate the activity of this compound and its negative controls.

Protocol 1: PIN2-GFP Localization Assay in Arabidopsis thaliana

This assay is used to visually assess the effect of this compound and its analogs on protein trafficking.

Materials:

  • Arabidopsis thaliana seedlings expressing PIN2-GFP.

  • This compound (e.g., 40 μM in DMSO).

  • Inactive analog (e.g., Analog 8, 40 μM in DMSO).

  • 0.5% DMSO in liquid ½ MS medium (vehicle control).

  • Confocal microscope.

Procedure:

  • Grow PIN2-GFP Arabidopsis seedlings for 5-7 days on solid ½ MS medium.

  • Prepare treatment solutions of this compound and the inactive analog in liquid ½ MS medium. Also, prepare a vehicle control solution with DMSO.

  • Transfer seedlings to a multi-well plate and immerse them in the respective treatment or control solutions.

  • Incubate the seedlings for 2 hours under light conditions.

  • Mount the seedlings on a microscope slide with the appropriate medium.

  • Observe the subcellular localization of PIN2-GFP in the root epidermal cells using a confocal microscope.

  • Expected Results: Seedlings treated with this compound will show intracellular agglomerations of PIN2-GFP. Seedlings treated with the inactive analog or DMSO control will show PIN2-GFP localized predominantly at the plasma membrane.

Protocol 2: In Vitro Binding Assay (Saturation Transfer Difference NMR)

This biophysical assay directly measures the interaction between a small molecule and a protein.

Materials:

  • Purified EXO70A1 protein.

  • This compound.

  • Inactive analog (e.g., Analog 8).

  • NMR spectrometer.

  • Appropriate buffer for NMR experiments.

Procedure:

  • Prepare samples containing a fixed concentration of EXO70A1 protein and varying concentrations of either this compound or the inactive analog in the NMR buffer.

  • Acquire Saturation Transfer Difference (STD) NMR spectra for each sample.

  • Analyze the spectra to determine the STD amplification factors for the protons of the small molecules.

  • Expected Results: A significant increase in STD amplification factors with increasing concentrations of this compound indicates binding to EXO70A1. In contrast, no significant change in STD amplification factors for the inactive analog confirms a lack of interaction.[10]

Visualizing the Concepts

To further clarify the experimental logic and underlying biological pathways, the following diagrams have been generated.

G cluster_workflow Experimental Workflow for Negative Control Validation start Start with structurally similar active (ES2) and inactive compounds assay1 Cell-based Assay (e.g., PIN2 Localization) start->assay1 assay2 Biophysical Assay (e.g., STD-NMR) start->assay2 outcome1_active ES2 induces PIN2 agglomeration assay1->outcome1_active ES2 outcome1_inactive Inactive analog does not affect PIN2 localization assay1->outcome1_inactive Inactive Analog outcome2_active ES2 binds to EXO70 assay2->outcome2_active ES2 outcome2_inactive Inactive analog does not bind to EXO70 assay2->outcome2_inactive Inactive Analog conclusion Conclusion: Inactive analog is a valid negative control outcome1_inactive->conclusion outcome2_inactive->conclusion

Caption: Workflow for validating a negative control for this compound.

G cluster_pathway This compound Mechanism of Action ES2 This compound EXO70 EXO70 (Exocyst Subunit) ES2->EXO70 binds & inhibits Inactive_Analog Inactive Analog (Negative Control) Inactive_Analog->EXO70 does not bind No_Effect No Effect on Cellular Response Inactive_Analog->No_Effect Exocyst Exocyst Complex Assembly/Function EXO70->Exocyst Exocytosis Exocytosis Exocyst->Exocytosis Cellular_Response Cellular Response (e.g., PIN2 Trafficking) Exocytosis->Cellular_Response

Caption: Signaling pathway of this compound and its negative control.

References

Endosidin 2: A Comparative Guide to its Inhibition of Membrane Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of Endosidin 2 (ES2), a potent inhibitor of membrane trafficking, with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to facilitate a comprehensive understanding of ES2's mechanism and efficacy.

Introduction to this compound

This compound is a cell-permeable small molecule that has emerged as a valuable tool for studying membrane trafficking in plant and mammalian cells.[1][2] It functions by selectively targeting the EXO70 subunit of the exocyst complex, a key protein machinery responsible for tethering vesicles to the plasma membrane during exocytosis.[1][2][3][4] By binding to EXO70, ES2 inhibits exocytosis and endosomal recycling, leading to the redirection of cargo proteins, such as auxin transporters, to the vacuole for degradation.[3][4] This targeted action allows for the controlled disruption of specific trafficking pathways, making ES2 a powerful inhibitor for dissecting the complexities of cellular transport.

Mechanism of Action of this compound

This compound's primary mode of action is the inhibition of the exocyst complex, an octameric protein complex essential for the final stages of exocytosis.

  • Target: ES2 specifically binds to the C-terminal domain of the EXO70 subunit.[3]

  • Effect: This binding event interferes with the tethering of secretory vesicles to the plasma membrane.

  • Consequence: The inhibition of vesicle fusion leads to a blockage of exocytosis and a disruption of endosomal recycling pathways. Consequently, plasma membrane proteins that undergo constitutive recycling are rerouted for vacuolar degradation.[3][4]

cluster_0 Cellular Trafficking Secretory Vesicles Secretory Vesicles Exocyst Complex (EXO70) Exocyst Complex (EXO70) Secretory Vesicles->Exocyst Complex (EXO70) Tethering Plasma Membrane Plasma Membrane Endosome Endosome Plasma Membrane->Endosome Endocytosis Exocyst Complex (EXO70)->Plasma Membrane Fusion (Exocytosis) Endosome->Plasma Membrane Recycling Vacuole Vacuole Endosome->Vacuole Degradation This compound This compound This compound->Exocyst Complex (EXO70) Inhibits

Figure 1. Mechanism of this compound action.

Quantitative Comparison of this compound and Brefeldin A

Brefeldin A (BFA) is another widely used inhibitor of membrane trafficking. Unlike ES2, BFA is a fungal lactone that primarily disrupts the Golgi apparatus by inhibiting ARF-GEFs (ADP-ribosylation factor guanine-nucleotide exchange factors), leading to a blockage in the formation of transport vesicles.[5][6] While both compounds inhibit exocytosis, their distinct mechanisms of action result in different cellular phenotypes.

ParameterThis compound (ES2)Brefeldin A (BFA)References
Target EXO70 subunit of the exocyst complexARF-GEFs (guanine-nucleotide exchange factors)[3][4][5][6]
Primary Effect Inhibition of vesicle tethering at the plasma membraneDisruption of the Golgi apparatus and inhibition of vesicle budding[3][5][6]
Effect on PIN2 Trafficking Induces accumulation in "this compound aggregates" (ES2As) and vacuoles, accelerates endocytosis.Causes agglomeration of endocytic and exocytic PIN2 populations in "BFA bodies".[4][7]
Root Growth Inhibition (Arabidopsis) Significant root growth restriction after a 2-hour pulse with 20 or 50 µM.Known to inhibit root growth, used at concentrations around 50 µM.[3][7]
Effect on Polarized Growth (P. patens) IC50 between 8.8 and 12.3 µM; causes cell rupture at 50 µM.Not specifically quantified in the provided context.[2]
Proteomic Impact (Arabidopsis roots, 40 µM for 2h) Reduced abundance of 145 plasma membrane proteins.Alters the expression of several proteins, including those involved in vesicular trafficking and the actin cytoskeleton.[5][8]

Experimental Protocols

Quantification of PIN Protein Localization in Arabidopsis thaliana Roots

This protocol details a method for quantifying the effect of inhibitors on the plasma membrane localization of PIN proteins, which are key markers for membrane trafficking.

cluster_workflow PIN Protein Localization Workflow A Seedling Growth (e.g., PIN2-GFP Arabidopsis) B Treatment (DMSO, this compound, or Brefeldin A) A->B C Confocal Microscopy (Image acquisition) B->C D Image Analysis (e.g., ImageJ/Fiji) C->D E Quantification (Fluorescence intensity at plasma membrane) D->E F Statistical Analysis E->F

Figure 2. Experimental workflow for PIN protein localization.

Materials:

  • Arabidopsis thaliana seedlings expressing a fluorescently tagged PIN protein (e.g., PIN2-GFP).

  • Growth medium (e.g., ½ MS agar (B569324) plates).

  • This compound and/or Brefeldin A stock solutions in DMSO.

  • DMSO (vehicle control).

  • Confocal microscope.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Seedling Preparation: Grow Arabidopsis thaliana seedlings expressing PIN2-GFP vertically on ½ MS agar plates for 4-6 days.

  • Treatment:

    • Prepare liquid ½ MS medium containing the desired concentration of this compound (e.g., 40-50 µM) or Brefeldin A (e.g., 50 µM).

    • Include a vehicle control with an equivalent concentration of DMSO.

    • Transfer seedlings to the treatment solutions and incubate for the desired duration (e.g., 1.5-3 hours).

  • Microscopy:

    • Mount the treated seedlings on a microscope slide in the respective treatment solution.

    • Image the root epidermal cells using a confocal microscope. Use consistent settings for laser power, gain, and pinhole for all samples.

  • Image Analysis and Quantification:

    • Open the acquired images in ImageJ/Fiji.

    • Draw a region of interest (ROI) along the plasma membrane of multiple cells for each treatment condition.

    • Measure the mean fluorescence intensity within the ROIs.

    • To quantify intracellular accumulation, count the number and measure the size of fluorescent bodies (ES2As or BFA bodies) per cell.

  • Data Analysis:

    • Normalize the plasma membrane fluorescence intensity of treated samples to the control samples.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

Arabidopsis thaliana Root Hair Growth Assay

This assay is used to quantify the inhibitory effect of compounds on polarized cell growth, a process highly dependent on membrane trafficking.

Materials:

  • Arabidopsis thaliana seeds (wild-type).

  • Growth medium (e.g., ½ MS agar plates).

  • This compound and/or Brefeldin A stock solutions in DMSO.

  • Microscope with a camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Seed Germination and Growth:

    • Sterilize and plate Arabidopsis thaliana seeds on ½ MS agar plates containing different concentrations of the inhibitor (e.g., 0-50 µM this compound) and a DMSO control.

    • Grow the seedlings vertically for a defined period (e.g., 4-7 days).

  • Image Acquisition:

    • Image the roots of multiple seedlings for each treatment condition using a microscope.

  • Measurement:

    • Using ImageJ/Fiji, measure the length of individual root hairs from a defined region of the root (e.g., the first 20 root hairs from the root tip).

    • Also, measure the total primary root length.

  • Data Analysis:

    • Calculate the average root hair length and primary root length for each treatment.

    • Plot the data as a dose-response curve to determine the IC50 value for growth inhibition.

    • Perform statistical analysis to compare the effects of different inhibitor concentrations.

Conclusion

This compound is a specific and potent inhibitor of exocytosis that targets the EXO70 subunit of the exocyst complex. Its distinct mechanism of action compared to broad-spectrum inhibitors like Brefeldin A makes it an invaluable tool for dissecting the molecular machinery of membrane trafficking. The quantitative data and detailed protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies of cellular transport and to objectively compare its performance with other pharmacological agents. The continued investigation of this compound and its analogs holds promise for uncovering further intricacies of membrane dynamics and for the development of novel therapeutic strategies targeting cellular secretion pathways.

References

Endosidin 2: A Comparative Guide to its Effects on Cellular Trafficking Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endosidin 2 (ES2) has emerged as a valuable chemical tool for dissecting the intricate network of cellular trafficking. As a selective inhibitor of the exocyst complex subunit EXO70, ES2 provides a means to acutely perturb exocytosis, offering advantages over genetic approaches that can be hampered by lethality or compensatory mechanisms.[1][2] This guide provides a comprehensive comparison of this compound's effects on various cellular trafficking pathways, its performance relative to other trafficking inhibitors, and detailed experimental protocols for assessing its activity.

Primary Mechanism of Action

This compound is a cell-permeable small molecule that directly binds to the EXO70 subunit of the exocyst complex.[1] This interaction inhibits the tethering of secretory vesicles to the plasma membrane, thereby blocking exocytosis.[1][2] This targeted inhibition allows for the study of cellular processes reliant on the proper functioning of the exocyst, a key regulator of polarized secretion, cell growth, and morphogenesis.[3]

Effects on Cellular Trafficking Pathways

While this compound is a selective inhibitor of EXO70, its impact reverberates through interconnected trafficking pathways. The block in exocytosis leads to a cascade of effects on endocytosis, endosomal recycling, and trafficking to degradative compartments like the vacuole (in plants) or lysosome.

Exocytosis

By inhibiting the exocyst complex, this compound directly blocks the final stage of exocytosis. This has been demonstrated in both plant and mammalian cells.[1][4] In plants, ES2 treatment leads to the intracellular accumulation of plasma membrane proteins that are normally delivered via the secretory pathway.[5]

Endocytosis and Endosomal Recycling

The inhibition of exocytosis by this compound has a significant impact on the endocytic and recycling pathways. In Arabidopsis thaliana, ES2 treatment accelerates the endocytosis of the PIN-FORMED 2 (PIN2) auxin efflux carrier.[6][7] Concurrently, it impairs the recycling of PIN2 back to the plasma membrane.[5][8] This dual effect leads to a substantial reduction in the plasma membrane population of PIN2 and its accumulation in intracellular compartments.[6][7] In mammalian HeLa cells, this compound has been shown to inhibit the recycling of endocytosed transferrin back to the plasma membrane.[4]

Vacuolar/Lysosomal Trafficking

As a consequence of blocked exocytosis and altered endosomal sorting, this compound promotes the trafficking of proteins to the vacuole for degradation in plant cells.[1] The accumulation of PIN2 in late endosomes/pre-vacuolar compartments and ultimately in the vacuole upon ES2 treatment is a well-documented example of this effect. While less studied in mammalian cells, the disruption of recycling pathways could similarly lead to increased lysosomal degradation of certain cargo. The exocyst complex has also been implicated in autophagy, and long-term (24-hour) treatment with ES2 has been shown to decrease autophagy in mammalian cells.[5]

Golgi Apparatus

This compound treatment also induces morphological changes in the Golgi apparatus. In Arabidopsis root epidermal cells, ES2 causes Golgi stacks to acquire cup-shaped or even circular conformations.[6] This suggests that the disruption of exocyst function may have retrograde effects on the morphology and function of the Golgi, from which secretory vesicles originate.

Quantitative Analysis of this compound's Effects

The following table summarizes the quantitative effects of this compound on various cellular trafficking processes as reported in the literature.

Parameter Organism/Cell Line Treatment Observed Effect Reference
PIN2 Plasma Membrane Fluorescence Intensity Arabidopsis thaliana40 µM ES2 for 2 hoursSignificant reduction compared to DMSO control.[8]
PIN2 Intracellular Aggregates Arabidopsis thaliana50 µM ES2 for 1-3 hoursFormation of large, compact ES2 aggregates (ES2As).[6]
Transferrin Recycling HeLa cellsES2 treatment (concentration not specified in abstract)Accumulation of transferrin at protrusion sites, indicating reduced exocytosis.[8]
Plasma Membrane Proteome Arabidopsis thaliana40 µM ES2 for 2 hoursAbundance of 145 plasma membrane proteins significantly reduced.[1]
Golgi Morphology Arabidopsis thaliana50 µM ES2 for 1 hourAccumulation of enlarged vesicles near the Golgi; stacks acquire cup-shape.[6]
Root Growth Inhibition (IC50) Physcomitrium patensIncreasing concentrations of ES2IC50 between 8.8 and 12.3 µM.

Comparison with Other Trafficking Inhibitors

This compound's specific mode of action distinguishes it from other commonly used trafficking inhibitors. The following table provides a comparison with other commercially available compounds.

Inhibitor Primary Target Primary Affected Pathway Key Features
This compound (ES2) EXO70 subunit of the exocyst complexExocytosisSelective for the exocyst complex; affects endosomal recycling and Golgi morphology.[1][6]
Exo1 Exocyst complexExocytosisA small molecule inhibitor of the exocyst complex.
This compound-14 (ES2-14) Plant and fungal EXO70ExocytosisMore potent inhibitor of exocytosis in plants and fungi than ES2; does not affect transferrin recycling in mammalian cells.[4]
Brefeldin A (BFA) ARF GEFs (e.g., GBF1)Anterograde transport (ER to Golgi)Causes collapse of the Golgi into the ER; induces the formation of "BFA bodies" containing aggregated Golgi and endosomal components.
Wortmannin PI3K and PI4KEndosomal trafficking, autophagyInhibits the formation of multivesicular bodies and autophagosomes.
Dynasore DynaminEndocytosisInhibits the GTPase activity of dynamin, blocking the scission of endocytic vesicles.
Pitstop 2 Clathrin heavy chain N-terminal domainClathrin-mediated endocytosisInhibits the internalization of cargo via clathrin-coated pits.[6]

Experimental Protocols

PIN2 Trafficking Assay in Arabidopsis thaliana

This protocol is used to visualize the effect of this compound on the localization of the PIN2 auxin transporter in the root epidermal cells of Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seedlings expressing PIN2-GFP (5-7 days old)

  • Microscopy chambers

  • Liquid 1/2 MS medium

  • This compound (ES2) stock solution (e.g., 20 mM in DMSO)

  • DMSO (vehicle control)

  • Confocal laser scanning microscope

Procedure:

  • Prepare working solutions of ES2 in liquid 1/2 MS medium. A final concentration of 40-50 µM is commonly used. Prepare a corresponding DMSO control.

  • Mount the seedlings in the microscopy chambers containing the control or ES2-containing medium.

  • Acquire initial images (t=0) of the root epidermal cells, focusing on the region with clear plasma membrane localization of PIN2-GFP.

  • Incubate the seedlings in the respective media for the desired time course (e.g., 30, 60, 120 minutes).

  • Acquire images at each time point, ensuring consistent imaging parameters.

  • Analyze the images for changes in PIN2-GFP localization, quantifying the fluorescence intensity at the plasma membrane and the formation of intracellular aggregates.

Transferrin Recycling Assay in HeLa Cells

This protocol assesses the effect of this compound on the recycling of transferrin receptors in mammalian cells.

Materials:

  • HeLa cells cultured on coverslips

  • Serum-free DMEM

  • Alexa Fluor-conjugated transferrin (Tfn-AF)

  • This compound (ES2) stock solution

  • DMSO (vehicle control)

  • Paraformaldehyde (PFA) for fixation

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat HeLa cells with the desired concentration of ES2 or DMSO in serum-free DMEM for a specified pre-incubation time (e.g., 30 minutes).

  • Chill the cells on ice and incubate with Tfn-AF in serum-free DMEM for 30-60 minutes to allow binding to the transferrin receptor.

  • Wash the cells with cold PBS to remove unbound Tfn-AF.

  • To initiate internalization and recycling, add pre-warmed complete medium (containing serum) with ES2 or DMSO and incubate at 37°C for various chase times (e.g., 0, 15, 30, 60 minutes).

  • At each time point, fix the cells with 4% PFA.

  • Mount the coverslips and visualize the localization of Tfn-AF using a fluorescence microscope.

  • Quantify the amount of intracellular Tfn-AF at each time point to determine the rate of recycling. A decrease in intracellular fluorescence over time indicates successful recycling.

Visualizations

Endosidin2_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cell Secreted_Cargo Secreted Cargo Secretory_Vesicle Secretory Vesicle Exocyst_Complex Exocyst Complex (including EXO70) Secretory_Vesicle->Exocyst_Complex Tethering Plasma_Membrane Plasma Membrane Exocyst_Complex->Plasma_Membrane Fusion Endosidin2 This compound Endosidin2->Exocyst_Complex Inhibition ES2_Experimental_Workflow_PIN2 Start Start: PIN2-GFP expressing Arabidopsis seedlings Treatment Treat with: - this compound - DMSO (Control) Start->Treatment Incubation Incubate for defined time course Treatment->Incubation Imaging Confocal Microscopy Incubation->Imaging Analysis Analyze: - PM Fluorescence - Intracellular Aggregates Imaging->Analysis End End Analysis->End ES2_vs_BFA_Trafficking cluster_ES2 This compound cluster_BFA Brefeldin A ES2_Target EXO70 (Exocyst) ES2_Effect Inhibits Exocytosis Accelerates Endocytosis Alters Golgi ES2_Target->ES2_Effect Shared_Outcome Disruption of Protein Trafficking ES2_Effect->Shared_Outcome BFA_Target ARF GEFs BFA_Effect Blocks ER-to-Golgi Transport Collapses Golgi BFA_Target->BFA_Effect BFA_Effect->Shared_Outcome

References

Comparative Efficacy of Endosidin 2 and its Derivative, Endosidin 2-14, in the Inhibition of Exocytosis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the inhibitory effects of Endosidin 2 and its more potent analog, this compound-14, on the exocyst complex and vesicle trafficking. This guide provides researchers, scientists, and drug development professionals with a detailed comparison supported by quantitative data, experimental protocols, and pathway visualizations.

This compound (ES2) has been identified as a valuable small molecule inhibitor for studying exocytosis, a fundamental cellular process. It functions by targeting the EXO70 subunit of the exocyst complex, thereby disrupting the tethering of secretory vesicles to the plasma membrane.[1] This inhibition leads to the intracellular accumulation of proteins destined for the plasma membrane and their subsequent rerouting to the vacuole for degradation. A derivative of ES2, named this compound-14 (ES2-14), has been developed and shown to exhibit enhanced inhibitory activity. This guide presents a comparative analysis of the efficacy of ES2 and ES2-14, supported by experimental findings.

Quantitative Comparison of Inhibitory Activity

Experimental data demonstrates that ES2-14 is a more potent inhibitor of exocytosis in Arabidopsis thaliana than its parent compound, ES2. The half-maximal inhibitory concentration (IC50) for root growth inhibition is significantly lower for ES2-14.[2]

CompoundIC50 (Root Growth Inhibition in Arabidopsis)Reference
This compound (ES2)32 µM[2]
This compound-14 (ES2-14)15 µM[2]

Further quantitative analysis of the cellular effects of these compounds on the trafficking of the PIN-FORMED 2 (PIN2) auxin efflux carrier, a protein that undergoes constitutive exocytosis and endocytosis, reveals the superior efficacy of ES2-14.[2]

ParameterThis compound (40 µM)This compound-14 (20 µM)This compound-14 (40 µM)Reference
Number of PIN2:GFP-labeled PVCsComparable to 20 µM ES2-14Similar to 40 µM ES2Increased number of PVCs[2]
Diameter of PIN2:GFP-labeled PVCs (µm)1.08 ± 0.471.01 ± 0.371.15 ± 0.54[2]
PM-localized PIN2:GFP Fluorescence IntensitySignificantly reducedSignificantly reducedFurther reduced[2]
Recovery from BFA treatment (% of cells with BFA compartments)~45%Not specified~67%[2]

These data clearly indicate that a lower concentration of ES2-14 is required to induce similar or even more pronounced effects on PIN2 trafficking compared to ES2.[2]

Signaling Pathway and Mechanism of Action

This compound and its derivatives target the EXO70 subunit of the octameric exocyst complex. This complex is crucial for tethering post-Golgi secretory vesicles to the plasma membrane prior to their fusion. By binding to EXO70, ES2 and ES2-14 inhibit this tethering process, leading to a disruption in the delivery of cargo proteins, such as the auxin transporter PIN2, to the cell surface. This inhibition of exocytosis results in the accumulation of these proteins in intracellular compartments, specifically prevacuolar compartments (PVCs), and their eventual degradation in the vacuole.

G Mechanism of Action of this compound and its Derivatives cluster_0 Secretory Pathway cluster_1 Plasma Membrane Docking cluster_2 Inhibition cluster_3 Cellular Consequences Golgi Golgi SecretoryVesicles SecretoryVesicles Golgi->SecretoryVesicles Vesicle Budding ExocystComplex Exocyst Complex (including EXO70) SecretoryVesicles->ExocystComplex Tethering PlasmaMembrane Plasma Membrane ExocystComplex->PlasmaMembrane Docking & Fusion IntracellularAccumulation Intracellular Accumulation of Cargo Proteins (e.g., PIN2) ExocystComplex->IntracellularAccumulation Leads to ES2 This compound / 2-14 ES2->ExocystComplex Inhibits VacuolarDegradation Vacuolar Degradation IntracellularAccumulation->VacuolarDegradation Rerouting to

Caption: Inhibition of the exocyst complex by this compound/2-14.

Experimental Protocols

Plant Growth and Treatment for Root Growth Inhibition Assay
  • Seed Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized.

  • Growth Medium: Seeds are plated on half-strength Murashige and Skoog (MS) medium supplemented with various concentrations of ES2 or ES2-14 (e.g., 10 µM, 20 µM, 40 µM) or a DMSO solvent control.[2]

  • Growth Conditions: Seedlings are grown vertically in a controlled environment.

  • Data Collection: Root length is measured at specific time points (e.g., 10 days) to determine the inhibitory effect of the compounds.[2]

Confocal Microscopy for PIN2:GFP Localization
  • Plant Material: Arabidopsis thaliana seedlings expressing PIN2:GFP are used.

  • Treatment: Seedlings are treated with different concentrations of ES2 or ES2-14 for a specified duration (e.g., 2 hours).[2]

  • Imaging: Root epidermal cells are imaged using a confocal laser scanning microscope.

  • Quantitative Analysis: The number and size of PIN2:GFP-labeled prevacuolar compartments (PVCs) are quantified. The fluorescence intensity of PIN2:GFP at the plasma membrane is also measured to assess the reduction in its localization.[2]

Brefeldin A (BFA) Washout Experiment
  • BFA Pretreatment: Seven-day-old PIN2::PIN2:GFP seedlings are pretreated with 40 µM BFA for 60 minutes to induce the formation of BFA compartments.[2]

  • Washout and Treatment: Seedlings are then transferred to a liquid MS medium containing either 0.1% DMSO (control), 40 µM ES2, or 40 µM ES2-14 for recovery.[2]

  • Imaging and Quantification: After 80 minutes of recovery, the percentage of cells still containing BFA-induced compartments is determined by confocal microscopy to assess the inhibitory effect on exocytic trafficking.[2]

G Experimental Workflow for BFA Washout Assay start Start: 7-day-old PIN2::PIN2:GFP seedlings pretreatment Pretreatment: 40 µM BFA for 60 min start->pretreatment washout Washout & Recovery (80 min) in liquid MS medium with: pretreatment->washout control A) 0.1% DMSO (Control) washout->control es2_treatment B) 40 µM ES2 washout->es2_treatment es2_14_treatment C) 40 µM ES2-14 washout->es2_14_treatment imaging Confocal Microscopy: Image root epidermal cells control->imaging es2_treatment->imaging es2_14_treatment->imaging quantification Quantification: Determine % of cells with BFA compartments imaging->quantification

Caption: Brefeldin A (BFA) washout experimental workflow.

Conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Endosidin 2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents like Endosidin 2 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, reinforcing our commitment to being your preferred partner in laboratory safety and chemical handling.

This compound is a cell-permeable benzylidene-benzohydrazide compound that acts as an inhibitor of exocytosis and endosomal recycling.[1][2][3] Due to its chemical nature and potential hazards, it is imperative to follow established protocols for its disposal to prevent harm to personnel and the environment.

Hazard Profile of this compound

Before handling this compound, it is crucial to be aware of its hazard classifications. This information dictates the necessary safety precautions and disposal methods.

Hazard ClassificationGHS PictogramSignal WordHazard Statement(s)
Skin IrritantGHS07WarningH315: Causes skin irritation
Eye IrritantGHS07WarningH319: Causes serious eye irritation

Source: Sigma-Aldrich Safety Data Sheet

Step-by-Step Disposal Protocol for this compound

The following procedures are based on general laboratory chemical waste guidelines and the specific hazard profile of this compound. Always consult your institution's Environmental Health and Safety (EHS) office for specific requirements.[4][5][6]

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure, unused this compound powder and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads from a spill) in a dedicated, properly labeled hazardous waste container.[4][5]

    • The container must be made of a compatible material (e.g., polyethylene) and have a secure, screw-top lid.[7]

    • Do not mix this compound waste with other incompatible chemical waste streams.[7][8]

  • Liquid Waste:

    • Solutions of this compound (e.g., in DMSO or DMF) should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.[4][5]

    • Do not dispose of this compound solutions down the drain.[4][5]

    • The container should be stored in a designated satellite accumulation area.[5][6][7]

  • Sharps Waste:

    • Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[5][9]

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard characteristics (e.g., "Skin Irritant," "Eye Irritant").[5][6]

  • Include the accumulation start date on the label.[6]

4. Storage:

  • Store hazardous waste containers in a designated and properly ventilated satellite accumulation area at or near the point of generation.[5][6][7]

  • Ensure containers are kept closed at all times, except when adding waste.[4][5][6]

  • Store the waste in secondary containment to prevent spills.[8]

5. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4][5][6]

  • Do not attempt to treat or neutralize this compound waste unless you are following a specifically approved institutional protocol.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal A This compound Solid Waste (Unused chemical, contaminated debris) D Labeled Solid Hazardous Waste Container A->D Place in B This compound Liquid Waste (Solutions in DMSO, etc.) E Labeled Liquid Hazardous Waste Container B->E Pour into C Contaminated Sharps F Labeled Sharps Hazardous Waste Container C->F Dispose in G Designated Satellite Accumulation Area D->G Store in E->G Store in F->G Store in H EHS/Licensed Waste Disposal Pickup G->H Arrange for

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.